5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
Description
Properties
IUPAC Name |
5λ6-thia-2-azaspiro[3.5]nonane 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)4-2-1-3-7(11)5-8-6-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKNLXYSGJHTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C2(C1)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure and molecular weight of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
An in-depth technical guide on the structure, synthesis, and medicinal chemistry applications of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide.
A High-Fsp³ Sulfone Scaffold for Next-Generation Drug Discovery
Executive Summary
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide (CAS: 1935245-49-0) is a specialized spirocyclic heterocycle increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization. Characterized by a rigid spiro[3.5] geometry and a polar sulfone motif, this scaffold serves as a metabolically stable bioisostere for traditional piperidine or morpholine rings. Its unique vector orientation and low lipophilicity make it an ideal candidate for "escaping flatland" in small molecule design, enhancing solubility and selectivity without compromising ligand efficiency.
Structural Characterization & Physicochemical Profile[1][2][3]
Chemical Identity
The molecule consists of a four-membered azetidine ring spiro-fused to a six-membered thiane-1,1-dioxide ring. The spiro quaternary carbon is located at position 4 of the azetidine and position 2 of the thiane, placing the sulfone group adjacent (
| Property | Data |
| IUPAC Name | 5 |
| CAS Registry Number | 1935245-49-0 |
| Molecular Formula | C |
| Molecular Weight | 175.25 g/mol |
| Exact Mass | 175.0667 |
| SMILES | O=S1(=O)CCCCC12CNC2 |
| ClogP | ~ -0.4 (Hydrophilic) |
| Topological Polar Surface Area (TPSA) | ~ 54 Å |
| Fsp³ Fraction | 1.0 (Fully saturated) |
Structural Geometry & Vector Analysis
Unlike planar aromatic scaffolds, the spiro[3.5] system forces the azetidine and thiane rings into orthogonal planes. This "twist" creates a defined exit vector for substituents attached to the azetidine nitrogen, distinct from the equatorial/axial vectors of cyclohexane derivatives.
-
Rigidity: The spiro center locks the conformation, reducing the entropic penalty upon protein binding.
-
Electronic Effects: The strong electron-withdrawing nature of the adjacent sulfone (
) group lowers the pKa of the azetidine nitrogen compared to a standard secondary amine, potentially altering metabolic susceptibility and permeability.
Caption: Graphviz representation of the spiro-fusion between the thiane dioxide (yellow/green path) and azetidine (blue/grey path) rings.
Synthetic Methodology
The synthesis of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide presents a specific challenge: constructing a strained azetidine ring on a carbon adjacent to a bulky, electron-withdrawing sulfone. The most robust route employs a Tollens-type condensation followed by cyclization, leveraging the acidity of the
Retrosynthetic Analysis
-
Target: Spiro-azetidine sulfone.
-
Disconnection: C-N bonds of the azetidine.
-
Intermediate: 2,2-bis(leaving-group-methyl)thiane-1,1-dioxide.
-
Starting Material: Thiane-1,1-dioxide (commercially available or synthesized from 1,5-dibromopentane and sodium sulfide followed by oxidation).
Step-by-Step Protocol
Step 1:
-Bishydroxymethylation
The sulfone group activates the adjacent methylene protons (pKa ~29 in DMSO, but accessible with strong bases or under specific aldol conditions). Reaction with formaldehyde generates the diol.
-
Reagents: Thiane-1,1-dioxide, Paraformaldehyde (excess), KOH (aq) or DBU.
-
Conditions: 50-60°C, 12-24h.
-
Mechanism: Two sequential aldol-like additions of formaldehyde to the
-carbon. -
Product: 2,2-bis(hydroxymethyl)thiane-1,1-dioxide.
Step 2: Activation (Mesylation/Triflation)
The primary alcohols must be converted into good leaving groups to facilitate the formation of the strained four-membered ring.
-
Reagents: Methanesulfonyl chloride (MsCl) or Triflic anhydride (
), Triethylamine ( ). -
Solvent: DCM (Dichloromethane), 0°C to RT.
-
Product: 2,2-bis(mesyloxymethyl)thiane-1,1-dioxide.
Step 3: Spiro-Cyclization
Nucleophilic substitution with a primary amine (usually Benzylamine to allow deprotection) forms the azetidine ring.
-
Reagents: Benzylamine (
), DIPEA (Hunig's base), NaI (catalytic, Finkelstein condition). -
Solvent: Acetonitrile or DMF, reflux (80-100°C).
-
Note: High temperature is required to overcome the ring strain energy (~26 kcal/mol for azetidine).
-
Intermediate:
-Benzyl-5-thia-2-azaspiro[3.5]nonane 5,5-dioxide.
Step 4: Deprotection
Removal of the benzyl group yields the free secondary amine.
-
Reagents:
, Pd/C (10%) or 1-Chloroethyl chloroformate (ACE-Cl). -
Solvent: Methanol or Ethanol.
-
Final Product: 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide.
Caption: Four-step synthetic pathway from thiane-1,1-dioxide to the target spiro scaffold.
Analytical Validation (Self-Validating Protocols)
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
):-
Azetidine Protons: Look for two doublets or a singlet (if fluxional) around
3.5 - 4.0 ppm. The rigidity of the spiro center often renders the geminal protons of the azetidine ring diastereotopic. -
Thiane Alpha-Protons: The methylene group at C6 (adjacent to S, but part of the ring) will appear downfield (
2.8 - 3.2 ppm) due to the sulfone's electron-withdrawing effect. -
NH Proton: Broad singlet, exchangeable with
.
-
-
C NMR:
-
Spiro Carbon: A characteristic quaternary signal, typically shifted upfield relative to open-chain analogs due to ring strain, expected around
60-70 ppm. -
Sulfone Alpha-Carbons: Signals deshielded by the
group.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion:
m/z. -
Fragmentation Pattern: Loss of
(64 Da) is a common fragmentation pathway for cyclic sulfones, often resulting in a characteristic daughter ion at ~112.
Applications in Medicinal Chemistry
Bioisosterism & Scaffold Hopping
This molecule is a non-lipophilic surrogate for:
-
Spiro[3.3]heptane: Adds polarity and metabolic stability.
-
Piperidine/Morpholine: The spiro[3.5] system offers a different vector orientation (90° twist) compared to the chair conformation of piperidine, allowing access to novel IP space and binding pockets.
Physicochemical Advantages
-
Metabolic Stability: The sulfone group is fully oxidized, preventing metabolic attack (e.g., by CYP450) at the sulfur position. The steric bulk of the spiro center also protects the adjacent carbons from metabolic oxidation.
-
Solubility: The high polarity of the sulfone moiety significantly lowers LogP (approx -0.4), improving aqueous solubility compared to carbocyclic spiro analogs.
-
Fsp³ Character: Increasing the fraction of sp
hybridized carbons is correlated with higher clinical success rates for drug candidates (Lovering et al., 2009). This scaffold is 100% sp .
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
PubChem. (2025). Compound Summary for CID 53484586 (Analog 2-Oxa-5-azaspiro[3.5]nonane). Retrieved March 6, 2026, from [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters, 12(9), 1944–1947. [Link]
A Comparative Technical Guide to 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide and 2-Thia-7-azaspiro[3.5]nonane Isomers for Drug Discovery
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Design with Spirocyclic Sulfones
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that venture beyond the "flatland" of traditional aromatic systems is a paramount objective.[1] Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, have emerged as a compelling strategy to instill three-dimensionality, conformational rigidity, and novel intellectual property space into drug candidates.[2] When combined with the unique physicochemical properties of the sulfone group, these scaffolds offer a powerful toolkit for the modern drug designer. The sulfone moiety, a potent hydrogen bond acceptor and bioisostere for functionalities like ketones and even carboxylic acids, can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby amines.[3]
This technical guide provides a comprehensive comparative analysis of two isomeric thia-azaspiro[3.5]nonane dioxides: 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide and 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide . As a Senior Application Scientist, the following sections will dissect the nuances of their synthesis, compare their structural and physicochemical properties, and explore their potential applications in drug discovery, grounded in established chemical principles and field-proven insights.
Part 1: The Isomeric Contenders - A Structural Overview
The core difference between these two isomers lies in the relative positions of the nitrogen and sulfone functionalities within the spiro[3.5]nonane framework, which consists of a cyclobutane and a cyclohexane ring sharing a spirocyclic center.
-
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide : In this isomer, the nitrogen atom is part of the cyclohexane ring at the 2-position, while the sulfone group is at the 5-position of the same ring.
-
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide : Conversely, this isomer features the sulfone group within the cyclobutane ring at the 2-position, and the nitrogen atom is part of the cyclohexane ring at the 7-position.
This seemingly subtle distinction in heteroatom placement has profound implications for the molecule's overall shape, polarity, and vectoral presentation of functional groups, which are critical determinants of biological activity.
Part 2: Synthesis Strategies - A Tale of Two Scaffolds
While specific, detailed synthetic protocols for these exact isomers are not extensively documented in publicly available literature, we can propose robust and scalable synthetic routes based on established methodologies for analogous spirocyclic systems. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Proposed Synthesis of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
A plausible approach to this isomer involves the construction of the thiane-4-one precursor followed by a multi-step sequence to build the spiro-fused azetidine ring, which is then ring-opened. A more direct, albeit hypothetical, route could involve a double alkylation of a suitable nitrogen-containing precursor.
Hypothetical Protocol: Double Alkylation Approach
This proposed workflow leverages a double Michael addition to a divinyl sulfone equivalent, followed by cyclization.
Step-by-Step Methodology:
-
Michael Addition: React benzylamine with divinyl sulfone in a suitable solvent like ethanol at room temperature to form bis(2-(benzylamino)ethyl)sulfone. The reaction is typically exothermic and should be controlled with cooling.
-
Double Alkylation/Cyclization: Treat the resulting secondary amine with 1,3-dibromopropane in the presence of a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like DMF. Heating the reaction mixture will facilitate the intramolecular cyclization to form the spirocyclic core.
-
Deprotection: The final step involves the removal of the benzyl protecting group via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the target compound.
Proposed Synthesis of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide
The synthesis of this isomer can be envisioned through the construction of a spirocyclic ketone, which is then converted to the corresponding amine, followed by the formation of the sulfone-containing cyclobutane ring. A more direct approach could involve a [3+2] cycloaddition.
Hypothetical Protocol: Cycloaddition-based Approach
This route is based on the known reactivity of thiocarbonyl ylides with electron-deficient alkenes.[4]
Step-by-Step Methodology:
-
[3+2] Cycloaddition: React N-Boc-4-methylenepiperidine with a suitable thiocarbonyl ylide precursor, such as a thiirane in the presence of a catalyst, to form the spirocyclic sulfide.
-
Oxidation: The resulting sulfide is then oxidized to the corresponding sulfone using a standard oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane.
-
Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, to afford the final product, which can be isolated as its salt.
Part 3: Comparative Physicochemical and Structural Analysis
The distinct placement of the nitrogen and sulfone groups in these isomers leads to notable differences in their physicochemical properties and three-dimensional conformations.
Table 1: Comparative Physicochemical Properties
| Property | 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide | 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide |
| CAS Number | 1935245-49-0 | 1936547-59-9 |
| Molecular Formula | C₇H₁₃NO₂S | C₇H₁₃NO₂S |
| Molecular Weight | 175.25 | 175.25 |
| Calculated LogP | -0.39[3] | Not explicitly found (expected to be slightly higher due to the less polar environment of the nitrogen) |
| Topological Polar Surface Area (TPSA) | 58.2 Ų (Calculated) | 58.2 Ų (Calculated) |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Predicted pKa (Basic) | Expected to be lower due to the electron-withdrawing effect of the sulfone. | Expected to be higher, closer to a typical secondary amine. |
Structural and Conformational Insights
The conformational preferences of these isomers are a key differentiating factor.
-
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide : The cyclohexane ring will adopt a chair conformation to minimize steric strain. The bulky sulfone group will have a significant influence on the conformational equilibrium, likely preferring an equatorial position. The nitrogen atom's position alpha to the sulfone will lower its basicity due to the inductive electron-withdrawing effect of the SO₂ group.
-
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide : In this isomer, the sulfone is part of the more strained cyclobutane ring. The cyclohexane ring will still adopt a chair conformation. The nitrogen at the 7-position is electronically more isolated from the sulfone group, and its basicity is expected to be closer to that of a typical secondary amine in a piperidine ring. The rigid cyclobutane sulfone will dictate the orientation of substituents at the spiro-center, potentially offering different exit vectors for molecular design compared to its isomer.
Part 4: Applications in Drug Discovery - A Forward Look
As Bioisosteres and 3D Scaffolds
Both isomers can be considered as valuable bioisosteres for commonly used saturated heterocycles like piperidine and morpholine. The introduction of the spirocyclic sulfone can offer several advantages:
-
Improved Physicochemical Properties : The polar sulfone group can enhance aqueous solubility and reduce lipophilicity, which are often desirable modifications in lead optimization.[3]
-
Enhanced Metabolic Stability : The spirocyclic nature and the presence of a sulfone can block potential sites of metabolism, leading to improved pharmacokinetic profiles.
-
Novel Exit Vectors : The rigid three-dimensional structure provides well-defined exit vectors for substituents, allowing for precise exploration of the chemical space around a biological target.
Potential Therapeutic Applications
Given the prevalence of piperidine and sulfone moieties in approved drugs, these scaffolds could be incorporated into a wide range of discovery programs, including:
-
GPCR Modulators : The 7-azaspiro[3.5]nonane scaffold has been explored for the development of GPR119 agonists.[2] The thia-azaspiro isomers could offer alternative scaffolds with different polarity and hydrogen bonding capabilities.
-
Enzyme Inhibitors : The sulfone group can act as a key hydrogen bond acceptor in enzyme active sites. The rigid spirocyclic framework can pre-organize the molecule for optimal binding.
-
Ion Channel Modulators : The defined three-dimensional shape of these scaffolds is well-suited for interaction with the complex geometries of ion channels.
Conclusion
The isomeric pair of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide and 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide represents a fascinating case study in how subtle changes in molecular architecture can lead to distinct chemical properties. While both share the same molecular formula and the advantageous features of being spirocyclic sulfones, the differing positions of the nitrogen and sulfone groups result in different predicted basicities, conformational preferences, and potentially, different applications in drug discovery.
For the medicinal chemist, the choice between these two scaffolds will depend on the specific requirements of the target and the desired properties of the final compound. The 5-thia-2-aza isomer offers a scaffold with a less basic nitrogen, which could be advantageous for reducing off-target effects related to basicity. In contrast, the 2-thia-7-aza isomer provides a more "piperidine-like" nitrogen, which might be desirable for maintaining or establishing key interactions with a biological target.
As the drive to explore novel, three-dimensional chemical space continues, spirocyclic sulfones like the thia-azaspiro[3.5]nonane isomers will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
References
-
ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Request PDF. Available at: [Link]
-
RSC Publishing. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. Available at: [Link]
-
RSC Publishing. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. Available at: [Link]
-
RSC Publishing. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. Available at: [Link]
-
ResearchGate. (2022). CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community. Available at: [Link]
-
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). Available at: [Link]
- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
-
ResearchGate. (2011). An improved synthesis of 2-oxa-7-azaspiro[3][5]nonane and analogs as novel reagents in medicinal chemistry. Request PDF. Available at: [Link]
-
PMC. (n.d.). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. Available at: [Link]
-
Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]
Sources
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride | CAS: 2172098-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Spirocyclic Sulfone Building Blocks in Medicinal Chemistry: Synthesis, Properties, and Applications
Executive Summary: The "Escape from Flatland"
The transition from planar,
Combining these two features yields spirocyclic sulfones —premium building blocks that offer precise spatial projection of functional groups alongside robust physicochemical profiles[3]. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, synthetic methodologies, and biological applications of these critical scaffolds.
Physicochemical & Pharmacological Rationale
In lead optimization, compounds frequently fail due to poor pharmacokinetics or off-target toxicity driven by excessive lipophilicity. Incorporating a spirocyclic sulfone addresses these liabilities mechanistically:
-
Conformational Locking: The spiro-fusion restricts rotatable bonds. This pre-organizes the ligand into its bioactive conformation, significantly lowering the thermodynamic barrier to target binding[4].
-
Metabolic Shielding: Unlike thioethers or electron-rich aromatics, the fully oxidized sulfur in a sulfone is inert to Cytochrome P450 (CYP) mediated oxidation. For instance, replacing a liability in the γ-secretase inhibitor MRK-560 with a spirocyclic sulfone completely abrogated CYP2C9 inhibition while maintaining on-target potency[4],[5].
-
Vector Control: The tetrahedral geometry of the spiro-carbon and the sulfone sulfur provides unique exit vectors for library synthesis, enabling comprehensive exploration of chemical space[6].
Data Presentation: Physicochemical Advantages
The table below summarizes the quantitative and qualitative shifts observed when transitioning from traditional flat sulfones to spirocyclic variants.
| Property | Aryl Sulfone (Flat) | Spirocyclic Sulfone (3D) | Impact on Drug Discovery |
| Low (< 0.3) | High (> 0.6) | Improved aqueous solubility; reduced off-target toxicity. | |
| Conformational Flexibility | High (Rotatable bonds) | Low (Rigidified geometry) | Lower entropic penalty upon target binding. |
| Dipole Moment | High | High | Maintains necessary polarity for H-bond accepting. |
| CYP450 Metabolism | Variable (Aryl oxidation) | Highly Stable | Prevents toxic metabolite formation (e.g., CYP2C9)[4]. |
Synthetic Methodologies & Self-Validating Protocols
Historically, accessing these strained, sterically hindered systems was a bottleneck, often relying on preconstructed cyclic sulfides followed by harsh oxidations that limited functional group tolerance[2]. Recent breakthroughs have established modular, convergent pathways.
Protocol A:[3 + 2] Cycloaddition of Thiocarbonyl Ylides (Gram-Scale)
Developed for the synthesis of bicyclic and spirocyclic prolines, this protocol utilizes the in situ generation of a thiocarbonyl ylide[3].
-
Mechanistic Causality: The use of a silyl-based precursor with a fluoride trigger avoids the need for strong bases or thermal degradation. The reactive ylide is generated slowly and consumed immediately by the electron-deficient exocyclic alkene, preventing unwanted dimerization. Oxidation with m-CPBA is chosen for its chemoselectivity, converting sulfides directly to sulfones without over-oxidizing sensitive functional groups.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under argon, dissolve the exocyclic alkene (1.0 equiv) and chloromethyl trimethylsilylmethyl sulfide (2.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Ylide Generation: Add Cesium Fluoride (CsF, 2.5 equiv) in one portion.
-
Self-Validation Step: Monitor via TLC/LC-MS; the steady consumption of the alkene indicates successful trapping of the transient thiocarbonyl ylide[3].
-
-
Cycloaddition: Stir at room temperature for 12 hours to form the spirocyclic sulfide.
-
Oxidation: Cool the mixture to 0 °C. Add m-CPBA (2.5 equiv) portion-wise.
-
Workup & Isolation: Quench with saturated aqueous
to destroy excess peroxide (a critical safety and validation step to prevent downstream degradation). Extract with dichloromethane, wash with , dry over , and purify via flash chromatography[3].
Caption: Synthetic workflow for spirocyclic sulfones via [3+2] cycloaddition.
Protocol B: Photocatalytic Radical Cyclization for Spirocyclic Vinyl Sulfones
Vinyl sulfones are excellent Michael acceptors for covalent drug design[1].
-
Mechanistic Causality: Traditional radical initiators require heat, which destroys strained three-membered spirocycles. Visible-light photoredox catalysis operates at room temperature, generating radicals under mild, controlled redox potentials[1],[7].
Step-by-Step Methodology:
-
Setup: In a transparent vial, combine the alkyne-tethered sulfone precursor, a photocatalyst (e.g.,
, 1 mol%), and a sacrificial electron donor in degassed solvent. -
Irradiation: Irradiate with 450 nm blue LEDs at 25 °C under argon.
-
Self-Validation Step: The reaction color will shift as the photocatalyst enters its excited state; LC-MS tracking should show the exact mass of the isomerized spirocyclic product without fragmentation peaks.
-
-
Cascade Reaction: The initial radical addition triggers a cyclization, followed by a thermodynamically driven (hetero)aryl migration to yield the spirocyclic vinyl sulfone[1].
-
Isolation: Remove the solvent under reduced pressure and isolate via preparative HPLC.
Biological Application: γ-Secretase Inhibitors
Spirocyclic sulfones have proven critical in neurodegenerative disease research. In the pursuit of Alzheimer's therapeutics, inhibiting γ-secretase to prevent Amyloid-
Early candidates like MRK-560 suffered from severe off-target CYP2C9 inhibition[4]. By incorporating an additional spirocyclic ring system to stabilize the active "chair" conformation of the parent inhibitor, medicinal chemists successfully developed a spirocyclic sulfone series[4]. This structural rigidification not only eliminated the CYP liability but also improved selectivity for the PS-1 isoform of γ-secretase over PS-2 by 33-fold, potentially alleviating the gastrointestinal adverse effects associated with non-selective clinical GSIs[4],[5].
Caption: γ-Secretase inhibition pathway modulated by spirocyclic sulfones.
References
-
Rudenko, T. V., et al. (2026). "Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide." Organic Letters. URL:[Link]
-
Yang, S., et al. (2025). "Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration." Chemical Science. URL:[Link]
-
Moore, K. P., et al. (2015). "Discovery of a Novel, Potent Spirocyclic Series of γ-Secretase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]
-
Zheng, Y., et al. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. URL:[Link]
Sources
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel, Potent Spirocyclic Series of γ-Secretase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide chemical safety data sheet (SDS)
An In-Depth Technical Guide to the Chemical Safety of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
Abstract
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is a spirocyclic scaffold of increasing interest within medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, incorporating both a sulfone and an azetidine-like moiety, presents a unique framework for developing novel therapeutic agents.[1][2] While extensive, peer-reviewed safety data for this specific molecule is not yet publicly available, a robust safety protocol can be constructed by analyzing the chemical properties of its core functional groups and examining safety data sheets (SDS) for structurally analogous compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential hazards, risk mitigation strategies, and emergency procedures for the safe handling of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide, ensuring a foundation of safety for its exploration in the laboratory.
Introduction: The Significance of Azaspiro Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have gained significant traction in modern medicinal chemistry.[2] Their inherent three-dimensionality provides a rigid and conformationally constrained scaffold that can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[1] The azaspiro[3.5]nonane framework, in particular, is explored as a bioisostere for common motifs like piperidine, potentially offering improved metabolic stability and novel pharmacological profiles.[3]
The inclusion of a sulfone group (dioxide) in the 5-thia position further functionalizes the scaffold. Sulfones are stable, polar, and can act as hydrogen bond acceptors, influencing the compound's solubility, cell permeability, and interaction with protein targets. This combination of a unique spatial arrangement and key functional groups makes 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide a valuable building block for creating new chemical entities with therapeutic potential.
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is the first step in a thorough safety assessment. While a complete experimental dataset for this compound is limited, key information is available.
| Property | Value / Information | Source |
| IUPAC Name | 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide | N/A |
| CAS Number | 1935245-49-0 | [4] |
| Molecular Formula | C₇H₁₃NO₂S | Inferred |
| Molecular Weight | 175.25 g/mol | [4] |
| Appearance | Likely a solid at room temperature. | [5] |
| Solubility | No data available; solubility testing is recommended. | N/A |
| Boiling Point | No data available. | N/A |
| LogP | -0.394 | [4] |
Hazard Identification and Analysis (Based on Analogous Structures)
No specific Safety Data Sheet (SDS) for 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is currently available. However, by examining the SDS of structurally related diazaspiro, oxa-azaspiro, and other heterocyclic compounds, we can infer potential hazards. The precautionary principle dictates that this compound should be handled as if these potential hazards are present until proven otherwise.
Common hazards associated with similar small molecule heterocyclic compounds include:
-
Skin Irritation: Many organic amines and heterocyclic compounds can cause skin irritation upon contact.[6][7][8]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[6][7][8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7][8]
The following table summarizes GHS Hazard Statements from related compounds, which should be considered provisionally applicable.
| Hazard Statement | Description | Common in Analogs |
| H315 | Causes skin irritation. | Yes[7][8] |
| H319 | Causes serious eye irritation. | Yes[7][8] |
| H335 | May cause respiratory irritation. | Yes[6][8] |
| H302 | Harmful if swallowed. | Yes[5][7] |
Trustworthiness Note: These classifications are based on analogs. The compound should be treated as a substance whose toxicological properties have not been fully investigated.[9]
Risk Mitigation and Safe Handling Protocols
A multi-layered approach involving engineering controls, personal protective equipment, and standardized procedures is essential for safe handling.
Engineering Controls
The primary engineering control is to minimize exposure.
-
Fume Hood: All weighing and solution preparation should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]
-
Ventilation: Work should be performed in a well-ventilated laboratory.[6][10]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[7][8][11]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[8][12]
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn.[12] Hands should be washed thoroughly after handling.[7]
-
Body Protection: A standard laboratory coat should be worn.[12]
Caption: PPE Selection Workflow Diagram.
Handling and Storage Procedures
Proper storage is critical for maintaining the compound's integrity and ensuring safety.
-
Storage Conditions: Store refrigerated in a dry, well-ventilated place.[10] Keep the container tightly closed to prevent moisture absorption and potential degradation.[6][10]
-
Ignition Sources: While not definitively determined to be flammable, it is good practice to keep the compound away from sources of ignition.[10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled.[6][7] Wash hands thoroughly after use.[7]
Caption: Safe Handling and Storage Protocol.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial. The following procedures are based on standard laboratory first aid for similar chemical classes.[7][8][12]
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[7][12]
-
Skin Contact: Remove all contaminated clothing.[12] Wash the affected skin area immediately and thoroughly with plenty of soap and water.[6][12] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: Rinse the mouth thoroughly with water.[7] Do NOT induce vomiting.[6] Seek immediate medical advice.[12]
Spill Response
-
Personnel: Ensure no action is taken that involves personal risk without suitable training. Evacuate unnecessary personnel from the area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Wear full PPE. Use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spill.[6][7] Avoid creating dust.
-
Disposal: Place the absorbed material into a suitable, sealed container for hazardous waste disposal.[6] Dispose of the waste in accordance with local, state, and federal regulations.[12] Do not allow the material to enter drains or waterways.[6][8]
Caption: Emergency Spill Response Workflow.
Toxicological Profile (Inferred)
A definitive toxicological profile for 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide requires experimental data which is not currently available.[9] Based on the hazard analysis of similar compounds, the primary toxicological concerns are acute irritation to the skin, eyes, and respiratory system.[6][7][8]
-
Acute Toxicity: Quantitative data on the acute toxicity of this product is not available.[9] It may be harmful if swallowed, based on data from analogs.[7]
-
Sensitization: No sensitizing effects are known for most related compounds, but it cannot be ruled out.[9][12]
-
CMR Effects (Carcinogenicity, Mutagenicity, and Reproductive Toxicity): No information is available regarding the CMR effects of this compound.[9] It should be handled as a substance that has not been fully tested for these long-term health effects.
Conclusion
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is a promising scaffold for drug discovery, but its novelty necessitates a cautious and well-informed approach to laboratory safety. In the absence of a specific SDS, researchers must adopt a conservative safety posture. This involves treating the compound as potentially hazardous, with risks of skin, eye, and respiratory irritation. Strict adherence to engineering controls, consistent use of appropriate personal protective equipment, and thorough knowledge of emergency procedures are paramount. By following the integrated safety protocols outlined in this guide, researchers can confidently and safely explore the full scientific potential of this valuable chemical building block.
References
- JR-1135 p.1 - Safety Data Sheet. (2025, December 11). Google Cloud.
- 5-thia-2-azaspiro[3.5]nonane 5,5-dioxide (CAS 1935245-49-0). Fluorochem.
- Safety d
- Material Safety D
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Safety Data Sheet. (2026, February 28). MedchemExpress.com.
- 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride. Sigma-Aldrich.
- Safety D
- Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. Benchchem.
- Application Notes and Protocols for the Large-Scale Synthesis of 5-Azaspiro[3.5]nonan-2-one. Benchchem.
- SAFETY DATA SHEET. (2025, September 18). Castrol.
- 7-Oxa-1-azaspiro[3.5]nonane hcl. AK Scientific, Inc.
- 5-Azaspiro[3.5]nonan-2-one chemical structure and properties. Benchchem.
- 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride | 2306272-52-4 [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. carlroth.com [carlroth.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. aksci.com [aksci.com]
- 12. accelachem.com [accelachem.com]
Engineering 3D Complexity: The Azaspiro[3.5]nonane Scaffold in Drug Discovery
[1]
Executive Summary: Escaping Flatland
In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy molecules toward three-dimensional (3D),
This guide serves as a technical blueprint for integrating azaspiro[3.5]nonane derivatives into lead optimization programs. We focus on the two most chemically relevant isomers—7-azaspiro[3.5]nonane and 2,7-diazaspiro[3.5]nonane —analyzing their synthesis, physicochemical profiles, and application in high-value targets like KRAS G12C and GPR119.
Structural & Physicochemical Profiling[1]
The Geometry of Rigidity
The azaspiro[3.5]nonane core consists of a four-membered cyclobutane ring spiro-fused to a six-membered piperidine (or cyclohexane) ring. This fusion creates a permanent orthogonal relationship between the two ring planes.
-
7-Azaspiro[3.5]nonane: The nitrogen resides in the six-membered ring. This is often used as a bioisostere for 4,4-disubstituted piperidines. The spiro-cyclobutane moiety blocks the metabolically vulnerable C4 position, preventing oxidative metabolism (e.g., hydroxylation).
-
2,7-Diazaspiro[3.5]nonane: Contains nitrogens in both rings. This scaffold acts as a rigid, non-aromatic linker, ideal for positioning warheads (e.g., acrylamides) in covalent inhibitors.
Comparative Physicochemical Data
The following table contrasts the [3.5] scaffold with standard piperidine and the smaller [3.3] spirocycle.
| Property | 4,4-Dimethylpiperidine | 2-Azaspiro[3.3]heptane | 7-Azaspiro[3.5]nonane | Implication for Drug Design |
| Fsp3 Score | 1.0 | 1.0 | 1.0 | High fraction of sp3 carbons correlates with improved clinical success. |
| ClogP | ~1.8 | ~0.7 | ~1.8 | The [3.5] system maintains lipophilicity similar to substituted piperidines, aiding membrane permeability. |
| Metabolic Stability | Low (C4 oxidation) | High | High | Steric bulk at the spiro center hinders CYP450 access. |
| Vector Angle | Flexible (Chair/Boat) | Linear (180°) | Orthogonal (90°) | Unique vector exit points allow exploration of novel IP space. |
Synthetic Methodologies: The "How-To"
Reliable access to the core scaffold is the bottleneck for many teams. Below is the industry-standard Dichloroketene [2+2] Cycloaddition Route for synthesizing the 7-azaspiro[3.5]nonan-2-one core. This method is preferred for its scalability and the versatility of the resulting ketone intermediate.
Workflow Visualization (Route A)
Caption: Figure 1: Synthesis of 7-azaspiro[3.5]nonan-2-one via Dichloroketene Cycloaddition.
Critical Synthetic Insights
-
Reagent Choice: We utilize trichloroacetyl chloride with activated Zinc-Copper (Zn-Cu) couple rather than hazardous gaseous ketene. This generates dichloroketene in situ, which undergoes a regioselective [2+2] cycloaddition with the exocyclic alkene.
-
Dechlorination: The initial adduct contains two chlorine atoms alpha to the ketone. Removal is achieved using Zinc dust in acetic acid. Caution: This reaction is exothermic; temperature control (<30°C) is vital to prevent ring cleavage.
-
Scalability: This route has been validated on >100g scales, making it suitable for library production.
Case Studies in Drug Design
Case Study 1: KRAS G12C Inhibitors (Oncology)
Challenge: Targeting the shallow Switch-II pocket of KRAS G12C requires a rigid linker to position an acrylamide warhead near Cys12 for covalent bonding. Solution: The 2,7-diazaspiro[3.5]nonane scaffold was employed in identifying potent inhibitors.
-
Mechanism: The spiro-linker constrains the geometry, reducing the entropic penalty of binding. The 2-aza (cyclobutane) nitrogen is typically acylated with the acrylamide, while the 7-aza (piperidine) nitrogen attaches to the heteroaromatic core.
-
Outcome: Compounds like Adagrasib utilize rigid bicyclic/spiro systems to maximize selectivity.[2] The [3.5] derivatives showed enhanced metabolic stability compared to flexible piperazine analogs [1].
Case Study 2: GPR119 Agonists (Metabolic Disease)
Challenge: GPR119 agonists (for Type 2 Diabetes) often suffer from high lipophilicity and poor solubility due to the requirement for a long, lipophilic tail. Solution: Replacement of a central piperidine ring with 7-azaspiro[3.5]nonane .[1]
-
Mechanism: The spirocycle disrupts the planarity of the molecule, increasing aqueous solubility (Escape from Flatland) without sacrificing the hydrophobic bulk necessary for receptor activation.
-
Outcome: Improved oral bioavailability and reduced hERG inhibition due to the altered vector of the basic nitrogen [2].
Detailed Experimental Protocols
Protocol: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Target Intermediate for Library Synthesis
Reagents:
-
tert-butyl 4-methylenepiperidine-1-carboxylate (10.0 g, 50.7 mmol)
-
Trichloroacetyl chloride (11.3 mL, 101.4 mmol)
-
Zn-Cu couple (Activated, 13.2 g)
-
Diethyl ether (Anhydrous, 200 mL)
-
Dimethoxyethane (DME, 50 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Activation: Add the tert-butyl 4-methylenepiperidine-1-carboxylate and Zn-Cu couple to the flask containing diethyl ether/DME (4:1 ratio). Stir vigorously under nitrogen.
-
Cycloaddition: Add trichloroacetyl chloride dropwise over 1 hour. The reaction is exothermic; maintain a gentle reflux. Once addition is complete, stir at room temperature for 12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting alkene spot should disappear.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the pad with ether. Concentrate the filtrate to obtain the crude dichlorocyclobutanone (dark oil).
-
Dechlorination: Dissolve the crude oil in Acetic Acid (150 mL). Add Zinc dust (15 g) in portions at 0°C. Allow to warm to room temperature and stir for 4 hours.
-
Purification: Filter off excess zinc. Neutralize the filtrate with saturated NaHCO3 (Caution: Gas evolution). Extract with EtOAc (3 x 100 mL). Dry over MgSO4 and concentrate. Purify via flash chromatography (0-30% EtOAc in Hexanes).
-
Yield: Expect ~60-70% yield of a white/off-white solid.
Protocol: Microsomal Metabolic Stability Assay
Self-Validating System for Stability Assessment
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 mins.
-
Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.[3]
-
Validation Criteria:
-
Positive Control: Verapamil (High clearance) must show t1/2 < 15 min.
-
Negative Control: Warfarin (Low clearance) must show t1/2 > 120 min.
-
R-squared: Linear regression of the slope must have
.
-
Future Outlook: The Modular 3D Library
The azaspiro[3.5]nonane scaffold is evolving beyond simple substitution. Current trends point toward hetero-spirocycles (e.g., oxa-azaspiro[3.5]nonane) to further modulate pKa and LogD. The ability to functionalize the cyclobutane ring (the "2-position") offers a new vector for fragment-based drug discovery (FBDD), allowing chemists to probe protein pockets that are inaccessible to flat aromatics.
Strategic Design Logic
Caption: Figure 2: The Iterative Design Cycle using Spiro Scaffolds.
References
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry, 2022.[4]
-
Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape. BenchChem Technical Guides, 2025.
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2017.
-
Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery. BenchChem Protocols, 2025.
-
7-azaspiro[3.5]nonane-7-carboxamide compounds and the pharmaceutically acceptable salts. Google Patents, TW201022257A.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Solubility in Early-Stage Drug Discovery
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. antbioinc.com [antbioinc.com]
- 4. acs.org [acs.org]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. reachever.com [reachever.com]
- 7. Kinetic solubility: Experimental and machine-learning modeling perspectives [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride | 2306272-52-4 [sigmaaldrich.com]
- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Solubility [chem.fsu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ziath.com [ziath.com]
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride salt supplier
An In-Depth Technical Guide to 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride salt: Synthesis, Properties, and Sourcing for Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the novel spirocyclic scaffold, 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride salt. Recognizing the increasing importance of three-dimensional molecular architecture in modern drug design, this document provides a deep dive into the properties, sourcing, and, most critically, a plausible synthetic route for this promising, yet not widely available, chemical entity.
Part 1: The Strategic Imperative for Spirocyclic Scaffolds in Medicinal Chemistry
The paradigm in drug discovery is undergoing a significant shift, often referred to as the "Escape from Flatland".[1][2] This concept champions the move away from flat, aromatic, sp2-rich molecules towards more three-dimensional (3D), sp3-rich scaffolds.[3][4] Spirocyclic compounds, defined by two rings sharing a single atom, are at the forefront of this movement.[1][5][6]
The inherent rigidity and 3D nature of a spirocyclic core offer several distinct advantages in drug design:[1][4]
-
Enhanced Target Binding and Selectivity: The fixed spatial orientation of substituents on a spirocyclic scaffold can lead to more precise interactions with biological targets, improving potency and reducing off-target effects.[4]
-
Improved Physicochemical Properties: Incorporating spirocycles can lead to higher solubility, better metabolic stability, and modulated lipophilicity compared to their flatter counterparts.[4]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel and under-explored areas of chemical space, offering opportunities for new intellectual property.
The 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide scaffold is a prime example of such a 3D-rich building block. It combines the conformational rigidity of the spirocycle with a sulfone group, a common moiety in medicinal chemistry known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[7] Furthermore, the azaspiro[3.5]nonane core can be considered a bioisostere of piperidine, a ubiquitous fragment in many approved drugs, offering a pathway to modify existing pharmacophores with potentially improved properties.[2][8][9][10]
Part 2: Physicochemical and Structural Properties
As of the date of this guide, 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride salt is not a widely cataloged compound, and thus, experimental data is limited. The following table summarizes its key structural features and computationally predicted physicochemical properties.
| Property | Value |
| IUPAC Name | 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride |
| Molecular Formula | C₇H₁₄ClNO₂S |
| Molecular Weight | 211.71 g/mol |
| CAS Number | Not assigned |
| Predicted XLogP3 | -0.5 |
| Predicted pKa (basic) | ~8.5-9.0 |
| Hydrogen Bond Donors | 2 (amine hydrochloride) |
| Hydrogen Bond Acceptors | 2 (sulfonyl oxygens) |
| Rotatable Bond Count | 0 |
Part 3: Sourcing and Availability
| Compound Name | CAS Number | Potential Suppliers |
| 5-thia-2-azaspiro[3.5]nonane 5,5-dioxide (Free Base) | 1935245-49-0 | Fluorochem |
| 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride | 2306272-52-4 | Sigma-Aldrich |
| 5-Azaspiro[3.5]nonane hydrochloride | 1419101-47-5 | ChemScene, Sigma-Aldrich |
Researchers are advised to contact custom synthesis providers with a proposed synthetic route, such as the one detailed below, to procure the target compound.
Part 4: Proposed Multi-Step Synthesis
The synthesis of spirocyclic systems, particularly those containing heteroatoms and functional groups like sulfones, requires a strategic approach.[11] The following proposed route is designed based on established chemical principles and analogous syntheses reported in the literature for spirocyclic sulfones and azaspirocycles.[12][13]
Caption: Proposed Synthetic Workflow for the Target Compound.
Hypothetical Experimental Protocols
Step 1: Synthesis of a Suitable Protected Precursor
The synthesis would likely begin with a precursor that contains the pre-formed thietane 1,1-dioxide ring and a protected amino group. A plausible starting point could be a derivative of 3-amino-thietane-1,1-dioxide.
Step 2: Construction of the Second Ring
This is the key spirocyclization step. A common strategy involves building the second ring onto the existing one.
-
Protocol: Intramolecular Cyclization
-
A suitably functionalized thietane 1,1-dioxide derivative (e.g., bearing a protected amine and a side chain with a leaving group) is dissolved in an appropriate aprotic solvent like acetonitrile or DMF.
-
A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is added to the solution.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the protected spirocyclic amine.
-
Step 3: Deprotection of the Amine
If a protecting group like Boc (tert-butyloxycarbonyl) is used, it must be removed to yield the free secondary amine.
-
Protocol: Boc Deprotection
-
The protected spiro-amine is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
An excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), is added dropwise at 0 °C.[14]
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours until TLC/LC-MS indicates complete removal of the Boc group.
-
The solvent and excess acid are removed under reduced pressure. If TFA was used, an aqueous basic workup would be required to isolate the free amine. If HCl in dioxane was used, this step directly leads to the hydrochloride salt.
-
Step 4: Hydrochloride Salt Formation
This final step ensures the compound is a stable, crystalline solid, which is often preferred for handling, purification, and formulation.[14][15][16]
-
Protocol: Salt Formation
-
If the free base was isolated after deprotection, dissolve it in a dry, non-protic solvent like diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount (1.0 equivalents) of a solution of HCl in a compatible solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) with vigorous stirring.[16]
-
A white precipitate of the hydrochloride salt should form. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride salt.
-
Part 5: Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. A standard analytical workflow should be employed.
Caption: Standard Analytical Workflow for Compound Qualification.
-
Protocol: Purity Determination by HPLC
-
System: An HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA. For example, a gradient from 5% B to 95% B over 10 minutes.
-
Sample Preparation: Prepare a 1 mg/mL solution of the hydrochloride salt in a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 5-10 µL of the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm). The purity is determined by the peak area percentage of the main product peak.
-
Part 6: Conclusion and Future Directions
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride salt represents a novel, synthetically accessible scaffold that embodies the principles of modern medicinal chemistry. Its 3D architecture and potential as a bioisosteric replacement make it a valuable building block for drug discovery programs targeting a wide range of diseases. While its commercial availability is currently limited, the synthetic strategies outlined in this guide provide a clear path for its procurement through custom synthesis. Future work should focus on the synthesis of a library of derivatives and their subsequent screening in relevant biological assays to unlock the full therapeutic potential of this promising spirocyclic scaffold.
References
-
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]
-
ScienceDirect. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Available at: [Link]
-
Royal Society of Chemistry. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available at: [Link]
-
ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]
-
PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available at: [Link]
-
RSC Publishing. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Available at: [Link]
-
SpiroChem. Bioisosteric Replacement Strategies. Available at: [Link]
-
PubMed. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Available at: [Link]
-
ACS Publications. (2016). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Available at: [Link]
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
ACS Publications. (1992). Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]
-
Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available at: [Link]
-
American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[1][14]nonane and analogs as novel reagents in medicinal chemistry. Available at: [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
-
Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. Available at: [Link]
-
ResearchGate. (2021). Synthesis of amine hydrochloride salts. Available at: [Link]
-
ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
- Google Patents. Process of preparing a monobasic salt of a secondary amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 9. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 13. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Bioisosteric Replacement Using 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide: A Technical Guide for Medicinal Chemistry
Executive Summary
The transition from planar, saturated heterocycles to three-dimensional spirocyclic frameworks represents a critical evolution in modern drug discovery. This technical whitepaper explores the structural, physicochemical, and synthetic rationale for utilizing 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide as an advanced bioisostere for morpholine, piperazine, and thiomorpholine 1,1-dioxide. By dissecting the causality behind its metabolic stability and providing a self-validating synthetic methodology, this guide serves as an authoritative blueprint for medicinal chemists aiming to optimize lead compounds.
The "Escape from Flatland" Paradigm
Historically, morpholine and thiomorpholine have been privileged scaffolds in medicinal chemistry due to their favorable physicochemical properties and synthetic accessibility[1]. However, these planar-like, flexible rings suffer from significant metabolic liabilities. The carbon atoms adjacent to the heteroatoms (α-carbons) are highly susceptible to hydrogen abstraction by the heme iron-oxo species of Cytochrome P450 (CYP450) enzymes. This α-oxidation inevitably leads to ring-opening, rapid clearance, and potential reactive metabolite toxicity.
To circumvent this, the "Escape from Flatland" paradigm advocates for the incorporation of rigid, Fsp3-rich (fraction of sp3-hybridized carbons) spirocycles[2]. 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide achieves this by fusing a 4-membered azetidine ring orthogonally with a 6-membered thiane 1,1-dioxide ring. This unique geometry sterically shields the vulnerable α-carbons and projects functional groups into novel three-dimensional vectors, enhancing both metabolic stability and target engagement[3].
Fig 1: Logical workflow of bioisosteric replacement towards the spirocyclic sulfone.
Physicochemical Profiling & Mechanistic Causality
When replacing a morpholine or thiomorpholine core, the physicochemical shifts must be carefully calculated. The table below summarizes the comparative data.
Quantitative Data Summary
| Property | Morpholine | Thiomorpholine 1,1-dioxide | 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide |
| Molecular Weight | 87.12 g/mol | 135.18 g/mol | 175.25 g/mol [4] |
| Fsp3 | 1.00 | 1.00 | 1.00 |
| LogP | -0.86 | -0.70 | -0.39[4] |
| Amine pKa (calc.) | ~8.3 | ~7.4 | ~8.2 |
| 3D Complexity | Low (Planar-like chair) | Low (Planar-like chair) | High (Orthogonal rings) |
| CYP450 Liability | High (α-oxidation) | Moderate | Low (Sterically shielded) |
Causality of Physicochemical Tuning
-
Steric Shielding: The spiro-junction at C4 fully substitutes the carbon, making it impossible to oxidize. Furthermore, the orthogonal projection of the azetidine ring creates a steric bulk that blocks the necessary trajectory for CYP450 enzymes to access the adjacent CH2 groups of the thiane ring.
-
Inductive pKa Modulation: Highly basic amines (pKa > 9.5) often lead to hERG channel inhibition and poor membrane permeability. The strong electron-withdrawing nature of the 5,5-dioxide (sulfone) group exerts a through-bond inductive effect that fine-tunes the basicity of the azetidine nitrogen, keeping it within an optimal range (~8.2) for oral bioavailability.
-
Hydrogen Bonding: The sulfone acts as a rigid, directional hydrogen-bond acceptor, which has been successfully leveraged in the design of highly potent γ-secretase inhibitors[3].
Experimental Methodology: Synthesis of the Spirocyclic Core
The synthesis of highly strained, heteroatom-rich spirocycles requires precise control over enolate chemistry and cyclization trajectories[2]. The following step-by-step protocol outlines a self-validating synthetic system for generating 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide.
Fig 2: Step-by-step synthetic methodology for 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide.
Step-by-Step Protocol
Step 1: C3-Thiolation of Azetidine
-
Procedure: Dissolve N-Boc-azetidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF at -78°C. Add Lithium diisopropylamide (LDA, 1.2 eq) dropwise to form the kinetic enolate. After 30 mins, add dibenzyl disulfide (1.5 eq).
-
Causality & Validation: LDA is strictly required to deprotonate the sterically hindered C3 position. The reaction is monitored via LC-MS; the disappearance of the starting mass and appearance of the [M+Na]+ peak for the thioether confirms successful electrophilic trapping.
Step 2: Chain Elongation & Activation
-
Procedure: Reduce the ester to an aldehyde using DIBAL-H (-78°C). Perform a Horner-Wadsworth-Emmons homologation using triethyl phosphonoacetate, followed by hydrogenation (Pd/C, H2) to saturate the alkene and reduce the ester to a primary alcohol using LiAlH4. Convert the resulting terminal hydroxyl group to a mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM.
-
Causality & Validation: This sequence builds the necessary 4-carbon bridge required for the 6-membered thiane ring. TLC staining with KMnO4 will confirm the absence of the primary alcohol.
Step 3: Debenzylation and Intramolecular Cyclization
-
Procedure: Subject the mesylate intermediate to Birch reduction conditions (Na metal in liquid NH3 at -33°C) to selectively cleave the benzyl thioether. Quench with solid NH4Cl, evaporate NH3, and dissolve the crude thiolate in DMF. Add K2CO3 (2.0 eq) and heat to 60°C for 4 hours.
-
Causality & Validation: The Birch reduction unmasks the nucleophilic thiolate without disturbing the Boc-protected amine. The subsequent intramolecular SN2 displacement of the mesylate is entropically favored, yielding the spirocyclic thioether.
Step 4: Selective Oxidation to Sulfone
-
Procedure: Dissolve the spirocyclic thioether in DCM at 0°C. Add meta-Chloroperoxybenzoic acid (mCPBA, 2.2 eq) in portions. Stir for 2 hours.
-
Causality & Validation: mCPBA selectively oxidizes the sulfur atom to the 5,5-dioxide state. The use of exactly 2.2 equivalents prevents over-oxidation or degradation. LC-MS will show a mass shift of +32 Da.
Step 5: Boc-Deprotection
-
Procedure: Treat the Boc-protected sulfone with 4M HCl in Dioxane at room temperature for 2 hours. Concentrate in vacuo to yield 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride as a white solid.
Application Workflow: Scaffold Hopping Integration
Once synthesized, the building block can be seamlessly integrated into lead optimization pipelines. Because the secondary amine of the azetidine ring is sterically unhindered, it acts as an excellent nucleophile for standard cross-coupling reactions.
Integration Protocol (Buchwald-Hartwig Amination):
-
Preparation: Combine an aryl halide lead intermediate (1.0 eq) and 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide HCl (1.2 eq) in anhydrous Toluene/tert-Butanol.
-
Catalyst System: Add Pd2(dba)3 (0.05 eq) and BrettPhos (0.1 eq). Causality: BrettPhos is specifically chosen for its high efficacy in coupling secondary aliphatic amines with aryl halides, preventing β-hydride elimination.
-
Base: Add Sodium tert-butoxide (NaOtBu, 3.0 eq) to neutralize the HCl salt and facilitate the catalytic cycle.
-
Execution: Degas the mixture with Argon for 10 minutes, then heat at 100°C for 12 hours. Purify via reverse-phase preparative HPLC.
By replacing a morpholine core with this spirocycle using the workflow above, researchers can expect a dramatic increase in half-life (t1/2) and a reduction in intrinsic clearance (CLint) during in vitro human liver microsome (HLM) assays.
References
- "5-thia-2-azaspiro[3.5]nonane 5,5-dioxide (CAS 1935245-49-0)", Fluorochem,
- "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities", Chemical Reviews - ACS Public
- "Generation of Leads for γ-Secretase Modul
- "Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile", ResearchG
Sources
Escaping Flatland: A Technical Guide to Thia-2-azaspirononane Scaffolds in Drug Discovery
Escaping Flatland: A Technical Guide to Thia-2-azaspiro[1]nonane Scaffolds in Drug Discovery
Executive Summary
The paradigm of modern medicinal chemistry has aggressively shifted toward three-dimensional, Fsp³-rich architectures to overcome the attrition rates associated with flat, aromatic-heavy drug candidates. Among the most promising structural motifs are the thia-2-azaspiro[1]nonane scaffolds (including the 5-thia and 7-thia isomers). Serving as highly rigid, metabolically stable bioisosteres for traditional heterocycles like morpholine, thiomorpholine, and piperazine, these spirocycles offer superior vectorization and an enhanced pharmacokinetic profile[2].
This whitepaper provides an in-depth technical evaluation of the thia-2-azaspiro[1]nonane class, focusing on its physicochemical profiling, bioisosteric utility, and a field-validated, step-by-step synthetic methodology for generating the highly sought-after 7-thia-2-azaspiro[1]nonane 7,7-dioxide scaffold[3].
Structural Rationale & Physicochemical Profiling
The Bioisosteric Logic
Traditional saturated heterocycles like morpholine and piperazine are ubiquitous in drug design but suffer from significant metabolic liabilities. The
By replacing these rings with a thia-2-azaspiro[1]nonane scaffold, medicinal chemists achieve three critical advantages[4]:
-
Steric Shielding: The spirocyclic quaternary carbon eliminates the most vulnerable
-protons, drastically increasing half-life ( ) in human liver microsomes (HLM). -
Tunable Polarity: Oxidation of the thioether to the sulfone (5,5-dioxide or 7,7-dioxide) mimics the hydrogen-bonding profile of sulfonamides, lowering the LogP while maintaining high aqueous solubility.
-
Conformational Rigidity: The orthogonal arrangement of the azetidine and thiopyran rings locks the exit vectors in a precise 3D orientation, reducing the entropic penalty upon target binding[5].
Quantitative Data Presentation
The following table summarizes the physicochemical advantages of the spirocyclic sulfone over traditional planar and simple saturated heterocycles.
| Property | Morpholine | Piperazine | 7-Thia-2-azaspiro[1]nonane 7,7-dioxide |
| Molecular Weight | 87.12 g/mol | 86.14 g/mol | 175.25 g/mol |
| Fsp³ Fraction | 1.00 | 1.00 | 1.00 (Highly 3D) |
| Calculated LogP | -0.86 | -1.24 | -1.27 |
| H-Bond Donors | 1 | 2 | 1 |
| H-Bond Acceptors | 2 | 2 | 4 |
| Metabolic Stability | Low-Moderate | Low-Moderate | Exceptionally High |
Mechanistic & Synthetic Workflows
To visualize the strategic advantage of this scaffold, the following diagram maps the logical progression from traditional flat heterocycles to the optimized spirocyclic bioisostere.
Caption: Logical flow of bioisosteric replacement utilizing the thia-2-azaspiro[1]nonane scaffold.
Synthetic Methodologies & Experimental Protocols
While the 5-thia isomer can be accessed via complex
The following protocol details a self-validating, highly convergent synthesis of the 7,7-dioxide scaffold via a bis-mesylate intermediate.
Step-by-Step Experimental Protocol
Step 1: Reduction to 4,4-Bis(hydroxymethyl)tetrahydro-2H-thiopyran
-
Causality: We begin with commercially sourced diethyl tetrahydro-2H-thiopyran-4,4-dicarboxylate to bypass the handling of highly toxic vesicants (like bis(2-chloroethyl)sulfide). The diester must be reduced to a diol to set up the leaving groups for azetidine formation.
-
Procedure: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under argon. Slowly add a solution of the diester (1.0 eq) in THF dropwise to control the exothermic reduction. Stir for 2 hours at room temperature. Quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the aluminum salts and concentrate the filtrate.
-
Validation Check: Confirm completion via FTIR. The complete disappearance of the ester carbonyl stretch at ~1735 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹ confirms successful conversion.
Step 2: Bis-Mesylation
-
Causality: Hydroxyl groups are poor leaving groups. Converting them to mesylates (methanesulfonates) provides the necessary electrophilic activation for the subsequent double-Sₙ2 cyclization.
-
Procedure: Dissolve the diol in anhydrous DCM. Add triethylamine (3.0 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise. Stir for 1 hour. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the bis-mesylate.
-
Validation Check: ¹H NMR should show a sharp 6H singlet at ~3.0 ppm corresponding to the newly installed mesylate methyl groups.
Step 3: Cyclization to 2-Benzyl-7-thia-2-azaspiro[1]nonane
-
Causality: Benzylamine is chosen over ammonia to prevent over-alkylation and cross-linking. The bulky benzyl group directs the intramolecular cyclization to form the strained 4-membered azetidine ring efficiently.
-
Procedure: Dissolve the bis-mesylate in anhydrous acetonitrile. Add benzylamine (3.0 eq) and heat to 90 °C in a sealed pressure tube for 24 hours. Cool, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to isolate the N-benzyl spirocycle.
-
Validation Check: LC-MS must show the [M+H]⁺ peak corresponding to the cyclized product, and ¹H NMR should reveal the characteristic highly shielded azetidine protons.
Step 4: Oxidation & Deprotection
-
Causality: The thioether is oxidized to the sulfone before debenzylation. If the free azetidine were exposed to mCPBA, rapid N-oxidation would occur. The N-benzyl group sterically and electronically protects the nitrogen during sulfur oxidation.
-
Procedure:
-
Oxidation: Dissolve the intermediate in DCM at 0 °C. Add mCPBA (2.5 eq) in portions. Stir for 4 hours. Quench with saturated Na₂S₂O₃ to destroy excess peroxide. Extract and concentrate.
-
Debenzylation: Dissolve the crude sulfone in MeOH. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (balloon) for 12 hours. Filter through Celite and concentrate to yield the final 7-thia-2-azaspiro[1]nonane 7,7-dioxide .
-
Caption: Step-by-step synthetic workflow for 7-thia-2-azaspiro[1]nonane 7,7-dioxide generation.
Applications in Medicinal Chemistry
The integration of thia-2-azaspiro[1]nonane scaffolds into modern drug discovery pipelines has yielded profound results across multiple therapeutic areas:
-
Hedgehog Pathway Inhibitors: In the optimization of Sonidegib bioisosteres, researchers successfully replaced the 2,6-dimethylmorpholine moiety with structurally related oxa- and thia-azaspiro[1]nonanes. This replacement maintained nanomolar inhibition of the Hedgehog signaling pathway while significantly improving the kinetic solubility and modulating the high LogD values associated with the parent drug[4].
-
Antibacterial Monobactams: Patent literature highlights the use of 5-thia and 7-thia-2-azaspiro[1]nonane derivatives as highly effective side-chain modifications in monobactam antibiotics. These spirocycles enhance the penetration of the drug through the outer membrane of Gram-negative bacteria (e.g., Neisseria meningitidis) while resisting degradation by
-lactamases[6]. -
Kinase Inhibitors (IRAK4): The 7,7-dioxide variant has been explicitly utilized in the synthesis of substituted pyrazolopyrimidines acting as IRAK4 inhibitors. The spirocyclic sulfone provides a crucial hydrogen-bond acceptor network that interacts with the kinase hinge region, driving potency in treatments for autoimmune and inflammatory disorders[5].
References
Application Notes and Protocols for the Synthesis of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic introduction of three-dimensional complexity into molecular architectures is a cornerstone of innovative drug design.[1][2][3] Spirocyclic systems, characterized by two rings sharing a single atom, have garnered substantial interest due to their inherent rigidity and unique spatial arrangement of functional groups.[1][3] This defined three-dimensional geometry can enhance binding affinity and selectivity for biological targets.[1][2][3][4] The 5-thia-2-azaspiro[3.5]nonane 5,5-dioxide scaffold integrates a polar sulfone group, a known pharmacophore with diverse biological activities, and an azetidine ring, a valuable motif in medicinal chemistry, into a rigid spirocyclic framework.[5][6][7] Cyclic sulfones, in particular, are key components in a variety of pharmaceutically important compounds.[5] This guide provides a comprehensive overview of a plausible synthetic route to 5-thia-2-azaspiro[3.5]nonane 5,5-dioxide, detailing the underlying chemical principles and offering a step-by-step experimental protocol.
Reaction Scheme and Mechanistic Rationale
The synthesis of 5-thia-2-azaspiro[3.5]nonane 5,5-dioxide can be envisioned through a multi-step sequence commencing with the formation of a spirocyclic sulfide via a [3+2] cycloaddition reaction, followed by oxidation to the corresponding sulfone. This approach leverages established methodologies for the construction of spirocyclic systems.[3][8]
A plausible retrosynthetic analysis suggests that the target molecule can be derived from the oxidation of 5-thia-2-azaspiro[3.5]nonane, which in turn can be synthesized from a protected azetidine-3-one and a suitable sulfur-containing dielectrophile. A more direct and convergent approach, however, involves the [3+2] cycloaddition of a thiocarbonyl ylide with a methyleneazetidine derivative.
The proposed forward synthesis is outlined below:
Scheme 1: Proposed Synthesis of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
Caption: Proposed synthetic workflow for 5-thia-2-azaspiro[3.5]nonane 5,5-dioxide.
The key transformation in this proposed synthesis is the [3+2] cycloaddition between a thiocarbonyl ylide and an electron-deficient alkene.[3][8] In this case, N-Boc-3-methyleneazetidine serves as the dipolarophile. The thiocarbonyl ylide, CH₂=S(+)–CH₂(-), can be generated in situ from a suitable precursor, such as (trimethylsilyl)methylthiomethyl chloride (ClCH₂SCH₂TMS), in the presence of a fluoride source like cesium fluoride (CsF).[8] This cycloaddition is expected to efficiently construct the spirocyclic sulfide core.
Following the successful formation of the spirocyclic sulfide, the next critical step is the oxidation of the sulfide to the corresponding sulfone. This transformation is a standard and high-yielding reaction in organic synthesis, typically accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is readily achieved under acidic conditions, for instance, by treatment with hydrochloric acid in dioxane, to yield the final product as its hydrochloride salt.
Experimental Protocols
Materials and Instrumentation:
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a standard spectrometer (e.g., 400 or 500 MHz). Mass spectrometry (MS) should be used to confirm the molecular weight of the products.
Protocol 1: Synthesis of N-Boc-5-thia-2-azaspiro[3.5]nonane (Intermediate 1)
This protocol is adapted from established procedures for [3+2] cycloaddition reactions to form spirocyclic sulfides.[3][8]
Step-by-Step Methodology:
-
To a stirred solution of N-Boc-3-methyleneazetidine (1.0 equiv) in anhydrous acetonitrile (CH₃CN), add (trimethylsilyl)methylthiomethyl chloride (1.5 equiv).
-
Add cesium fluoride (CsF) (3.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
If the reaction is incomplete, an additional portion of (trimethylsilyl)methylthiomethyl chloride (1.0 equiv) and CsF (2.0 equiv) can be added, and the mixture stirred for another 24 hours.[8]
-
Upon completion, filter the reaction mixture through a pad of celite and wash the celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-5-thia-2-azaspiro[3.5]nonane.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| N-Boc-3-methyleneazetidine | 1.0 equiv | Starting material |
| (trimethylsilyl)methylthiomethyl chloride | 1.5 - 2.5 equiv | Thiocarbonyl ylide precursor |
| Cesium Fluoride (CsF) | 3.0 - 5.0 equiv | Fluoride source for ylide generation |
| Acetonitrile (CH₃CN) | - | Anhydrous solvent |
Protocol 2: Synthesis of N-Boc-5-thia-2-azaspiro[3.5]nonane 5,5-dioxide (Intermediate 2)
Step-by-Step Methodology:
-
Dissolve N-Boc-5-thia-2-azaspiro[3.5]nonane (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| N-Boc-5-thia-2-azaspiro[3.5]nonane | 1.0 equiv | Starting material |
| m-CPBA (70-77%) | 2.2 equiv | Oxidizing agent |
| Dichloromethane (DCM) | - | Solvent |
Protocol 3: Synthesis of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride (Final Product)
Step-by-Step Methodology:
-
Dissolve N-Boc-5-thia-2-azaspiro[3.5]nonane 5,5-dioxide (1.0 equiv) in a minimal amount of dioxane.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) in excess (e.g., 10 equiv).
-
Stir the mixture at room temperature for 2-4 hours. The product may precipitate out of the solution.
-
Monitor the deprotection by TLC.
-
Upon completion, collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the final product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| N-Boc-5-thia-2-azaspiro[3.5]nonane 5,5-dioxide | 1.0 equiv | Starting material |
| HCl in Dioxane (4 M) | Excess (e.g., 10 equiv) | Deprotecting agent |
| Dioxane | - | Solvent |
| Diethyl Ether | - | For precipitation/washing |
Visualization of the Experimental Workflow
Caption: A step-by-step experimental workflow for the synthesis.
Conclusion and Future Perspectives
The described synthetic pathway offers a viable and efficient route to 5-thia-2-azaspiro[3.5]nonane 5,5-dioxide, a novel scaffold with significant potential in drug discovery. The modularity of this synthesis allows for the potential introduction of substituents on either the azetidine or the thiacyclohexane ring, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies. Further optimization of reaction conditions and exploration of alternative synthetic strategies will undoubtedly expand the chemical space accessible around this promising spirocyclic system.
References
- Zhu, C., Yang, S., & Chen, Y. (2025).
- Zhu, C., Yang, S., & Chen, Y. (2025).
- Zhu, C., Yang, S., & Chen, Y. (2025).
- (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide.
- Zhu, C., Yang, S., & Chen, Y. (2025).
- (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
- (2018).
- (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
- (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. PubMed.
- (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- (2025).
- (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI.
Sources
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for N-Functionalization of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
Introduction and Strategic Rationale
The strategic incorporation of C(sp³)-rich molecular frameworks is a proven tactic in modern drug discovery to improve the physicochemical properties and clinical success rates of pharmaceutical candidates. Among these, spirocyclic amines have emerged as premier bioisosteres for traditional, flat heterocycles like piperazines and morpholines.
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is a highly valuable spirocyclic sulfone-amine building block. It combines an azetidine ring (providing a basic nitrogen vector for functionalization) with a tetrahydrothiopyran 1,1-dioxide moiety. The sulfone group acts as a potent hydrogen-bond acceptor, enhancing metabolic stability and aqueous solubility compared to traditional sulfonamides or unfunctionalized rings. However, the inherent ring strain of the azetidine core (approximately 26 kcal/mol) demands highly specific, mild reaction conditions to successfully achieve N-functionalization without triggering nucleophilic ring-opening or thermal degradation.
This application note provides field-validated, self-validating protocols for the three most critical N-functionalization pathways: N-alkylation, N-acylation, and N-arylation.
Mechanistic Workflow & Decision Matrix
When functionalizing the secondary amine of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide, the choice of reagents is dictated by the need to preserve the strained 4-membered azetidine ring.
-
Alkylation: Direct S_N2 alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation) and base-catalyzed ring opening. Reductive amination is the mechanistically superior choice.
-
Acylation: The steric hindrance around the spirocyclic secondary amine requires highly active coupling reagents (like HATU) over standard carbodiimides (EDC/DCC).
-
Arylation: Standard Buchwald-Hartwig conditions using strong bases (e.g., NaOtBu) at high temperatures (>100 °C) will decompose the azetidine. A highly active precatalyst paired with a mild base is mandatory.
Decision matrix for the N-functionalization of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide.
Experimental Protocols
Note: The commercial building block is frequently supplied as a hydrochloride salt1. The protocols below account for the necessary in-situ free-basing.
Protocol A: Mild N-Alkylation via Reductive Amination
Causality: Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ or NaBH₃CN. STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde electrophile. The use of acetic acid facilitates iminium formation while keeping the pH mildly acidic, which stabilizes the azetidine ring against nucleophilic attack.
Step-by-Step Methodology:
-
Free-basing: Dissolve 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir for 10 minutes at room temperature.
-
Iminium Formation: Add the desired aldehyde (1.1 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture for 30 minutes at room temperature under nitrogen.
-
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Reaction: Stir the suspension at room temperature for 12–16 hours.
-
Workup: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol B: N-Acylation via HATU Coupling
Causality: Due to the steric bulk of the spirocyclic system, standard coupling agents (EDC/HOBt) often result in sluggish kinetics and poor yields. HATU rapidly generates a highly reactive 7-aza-OBt ester. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine salt without competing for the electrophile.
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Base Addition: Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride (1.0 eq) in one portion.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor completion via LC-MS.
-
Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (10 mL), and brine (3 × 10 mL) to remove DMF and tetramethylurea byproducts.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality: To prevent thermal degradation of the azetidine ring, the reaction temperature must be kept at or below 80 °C. This is achieved using RuPhos Pd G3, a highly active precatalyst that readily undergoes oxidative addition. Cesium carbonate (Cs₂CO₃) is chosen over sodium tert-butoxide because strong alkoxide bases can catalyze the ring-opening of azetidines at elevated temperatures.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide (free base, 1.2 eq), aryl bromide (1.0 eq), Cs₂CO₃ (2.0 eq), and RuPhos Pd G3 (0.05 eq).
-
Atmosphere Exchange: Evacuate and backfill the tube with Argon (repeat for 3 cycles).
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Quantitative Data & Method Comparison
| Functionalization Method | Reagents / Catalyst | Base / Additive | Solvent | Temp (°C) | Typical Yield (%) | Key Advantage |
| Reductive Amination | Aldehyde, STAB | Acetic Acid, DIPEA | DCE | 20–25 | 75–90 | Prevents over-alkylation; mild pH |
| N-Acylation | Carboxylic Acid, HATU | DIPEA | DMF | 20–25 | 85–95 | Overcomes steric hindrance rapidly |
| Buchwald-Hartwig | Aryl Bromide, RuPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 80 | 60–85 | Mild base prevents ring-opening |
Self-Validation & Analytical Characterization
To ensure the structural integrity of the spirocycle has been maintained during functionalization, the following self-validation checks must be performed:
-
¹H NMR Spectroscopy: The unfunctionalized azetidine protons typically appear as multiplets around 3.50–4.20 ppm. Upon N-acylation, these protons will exhibit distinct downfield shifts (4.00–4.80 ppm) and often display rotameric splitting due to the restricted rotation of the newly formed amide bond. The disappearance of the broad N-H stretch (~2.50 ppm) confirms complete conversion. Crucially, the absence of vinylic protons (5.0–6.5 ppm) confirms that base-catalyzed ring-opening (yielding an acyclic alkene) has not occurred.
-
LC-MS (ESI+): The sulfone moiety ensures excellent ionization. The product should yield a strong [M+H]⁺ peak. If a mass corresponding to[M+H+18]⁺ is observed, it indicates hydrolytic ring-opening of the azetidine, signaling that the reaction conditions were too harsh.
References
-
Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114 (16), 8257-8322. URL:[Link]
- BLD Pharm. "5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride (CAS 2306271-12-3)." Product Catalog.
- "A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks." PMC, 2025. (Contextual grounding for sulfone/sulfoximine bioisosteres).
Sources
Using 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide in peptide coupling reactions
Application Note: Utilizing 5-Thia-2-azaspiro[3.5]nonane 5,5-Dioxide in Peptide Coupling for Advanced Drug Discovery
Introduction & Rationale
The paradigm shift in medicinal chemistry toward "escaping from flatland" has elevated the importance of conformationally restricted, 3D spirocyclic scaffolds[1]. 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is a premier spirocyclic building block designed to act as a bioisostere for traditional saturated heterocycles like morpholine, piperidine, or piperazine[2].
By incorporating an azetidine ring spiro-fused to a thiomorpholine-dioxide core, this molecule offers a rigid framework with a high fraction of sp³-hybridized carbons (
Fig 1. Logical rationale for selecting 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide as a bioisostere.
Mechanistic Insights: The Causality of Coupling Choices
Integrating 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide into peptide chains or small molecule APIs via amide bond formation presents unique mechanistic challenges that dictate experimental design:
-
Steric Hindrance: The secondary amine is embedded within a strained 4-membered azetidine ring, directly adjacent to a quaternary spiro carbon. This creates a high kinetic barrier for nucleophilic attack on standard activated esters[3].
-
Electronic Deactivation: The strongly electron-withdrawing sulfone group exerts a through-bond inductive effect, subtly reducing the nucleophilicity of the azetidine nitrogen compared to unfunctionalized spirocycles.
The Causality of Reagent Selection:
Using standard carbodiimide chemistry (e.g., EDC/HOBt) with this amine often results in stalled reactions. The slow rate of aminolysis allows the highly reactive O-acylisourea intermediate to undergo deleterious side reactions, such as rearrangement to the unreactive N-acylurea or epimerization of the chiral
Quantitative Data: Coupling Reagent Efficacy
The following table summarizes the performance of various coupling reagents when conjugating a standard sterically hindered amino acid (Fmoc-Val-OH) to 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide.
| Coupling Reagent | Additive | Base | Conversion (1h) | Epimerization (%) | Suitability / Recommendation |
| EDC | HOBt | DIPEA | < 30% | > 5.0% | Poor: Slow aminolysis leads to side reactions. |
| PyBOP | HOBt | DIPEA | ~ 60% | 2.0 - 3.0% | Moderate: Requires extended reaction times. |
| HATU | HOAt (built-in) | DIPEA | > 95% | < 1.0% | Excellent: Rapid HOAt-ester formation. |
| COMU | Oxyma (built-in) | DIPEA | > 98% | < 0.5% | Optimal: Highest efficiency, non-explosive byproduct. |
Experimental Protocol: Self-Validating Amide Coupling
This protocol utilizes a self-validating system. By isolating the activation step from the aminolysis step and verifying it via LC-MS, the scientist can pinpoint whether a failure is due to poor carboxylic acid activation or the steric bulk of the spirocycle.
Materials Required:
-
Carboxylic Acid / N-protected Amino Acid (1.0 equiv)
-
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride (1.2 equiv)
-
HATU or COMU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
-
Anhydrous DMF or NMP
Step-by-Step Methodology:
-
Pre-Activation (The Checkpoint): Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar) at 0 °C. Add DIPEA (1.5 equiv) dropwise. Stir for 5–10 minutes.
-
Self-Validation Step: Do not add the amine yet. Withdraw a 2
L aliquot, quench in 100 L of Acetonitrile/Water (1:1), and inject into the LC-MS.-
Causality: You must confirm the complete disappearance of the carboxylic acid mass and the appearance of the HOAt-active ester mass. If activation is incomplete, troubleshoot the acid before wasting the valuable spirocyclic amine.
-
-
Nucleophilic Addition: Once activation is confirmed, add 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride (1.2 equiv) to the reaction mixture, immediately followed by the remaining DIPEA (2.0 equiv, required to free-base the hydrochloride salt).
-
Reaction Progression: Allow the reaction to warm to room temperature. Stir for 1–2 hours. The rigid azetidine nitrogen will attack the active ester. Monitor completion via LC-MS.
-
Specialized Workup: Due to the highly polar nature of the sulfone moiety, standard aqueous extractions (e.g., Ethyl Acetate/Water) will result in significant product loss to the aqueous layer.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with a highly polar organic solvent, preferably 2-Methyltetrahydrofuran (2-MeTHF) or a 9:1 mixture of Dichloromethane/Isopropanol.
-
Wash the combined organic layers with 10% aqueous LiCl (3x) to completely remove residual DMF.
-
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase HPLC or flash chromatography (typically requiring a polar gradient such as DCM to 10% MeOH in DCM).
Fig 2. Self-validating experimental workflow for hindered spirocyclic peptide coupling.
References
-
Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. URL: [Link]
-
Palmer, F. N., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. URL: [Link]
Sources
- 1. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
Reductive Amination of 2-Azaspiro[3.5]nonane Sulfones: A Detailed Guide to Conditions and Protocols
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is a constant endeavor. Among these, spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart three-dimensionality, a key feature for escaping the "flatland" of traditional aromatic ring systems.[1] The 2-azaspiro[3.5]nonane framework, in particular, has emerged as a valuable building block, offering a rigid and predictable vector for substituent placement, which can lead to enhanced target selectivity and improved drug-like properties.[1][2] This guide provides a comprehensive overview of the reductive amination conditions specifically tailored for the synthesis of 2-azaspiro[3.5]nonane sulfone derivatives, a class of compounds with significant potential in the development of novel therapeutics.
The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and broad applicability.[3][4][5] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, offers a controlled and high-yielding route to a diverse array of amine products.[3][6] For the synthesis of complex molecules like 2-azaspiro[3.5]nonane sulfone derivatives, reductive amination provides a powerful tool for introducing diverse functional groups, thereby enabling the exploration of a wide chemical space in the pursuit of bioactive compounds.
Mechanistic Overview: A Two-Step Dance of Condensation and Reduction
The reductive amination process unfolds in a sequential manner, beginning with the nucleophilic attack of an amine on the carbonyl carbon of a ketone or aldehyde.[3] This initial step leads to the formation of a hemiaminal intermediate, which then undergoes dehydration to yield an imine (or an iminium ion under acidic conditions).[3][7] The crux of the reaction lies in the subsequent reduction of this C=N double bond by a suitable reducing agent present in the reaction mixture. The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting carbonyl compound.[6]
Figure 1: Generalized mechanism of reductive amination.
Key Reagents and Conditions: A Comparative Analysis
The success of a reductive amination hinges on the judicious selection of the reducing agent and reaction conditions. Several reagents have proven effective, each with its own set of advantages and limitations.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Workhorse Reagent
Sodium triacetoxyborohydride has established itself as a premier reagent for reductive amination due to its mildness, selectivity, and broad substrate scope.[8][9][10] It is particularly effective for the reaction of a wide variety of aldehydes and ketones, including sterically hindered ones, with both primary and secondary amines.[8][10]
Advantages:
-
Mild and Selective: It does not readily reduce aldehydes and ketones, allowing for the efficient in situ formation and subsequent reduction of the imine.[11]
-
Broad Functional Group Tolerance: It is compatible with a range of acid-sensitive functional groups like acetals and ketals, as well as reducible moieties such as nitro groups and carbon-carbon multiple bonds.[8][9][10]
-
High Yields and Clean Reactions: Generally provides higher yields and fewer byproducts compared to other methods like catalytic hydrogenation or sodium cyanoborohydride.[8][10]
Typical Conditions:
-
Solvent: 1,2-Dichloroethane (DCE) is often the preferred solvent, though tetrahydrofuran (THF) and acetonitrile can also be employed.[8][9][10]
-
Catalyst: Acetic acid can be used as a catalyst, particularly for reactions involving ketones, to facilitate iminium ion formation.[8][9][10]
-
Stoichiometry: A slight excess of the amine and 1.5-2 equivalents of the reducing agent are typically used.[11]
Borane-Amine Complexes: Stable and Versatile Alternatives
Borane-amine complexes, such as 2-picoline-borane and benzylamine-borane, offer stable and easily handled alternatives to other borane reagents.[12][13] These complexes provide a balance of reactivity and stability, making them suitable for a range of reductive amination protocols.[12]
Advantages:
-
Stability: Many borane-amine complexes are stable solids that can be stored for extended periods without significant decomposition.
-
Versatile Solvents: They can be used in various solvents, including methanol, water, and even under neat conditions.[12]
-
Mild Conditions: Reactions can often be carried out under mild conditions, which is advantageous for sensitive substrates.[13]
Limitations:
-
Byproducts: The use of borane complexes can lead to the off-gassing of hydrogen and potentially diborane, which requires careful handling.[14]
Catalytic Hydrogenation: An Economical and Scalable Approach
For large-scale syntheses, catalytic hydrogenation presents an economical and environmentally friendly option.[11] This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or nickel, in the presence of hydrogen gas.
Advantages:
-
Atom Economy: This method is highly atom-economical.
-
Scalability: It is readily scalable for industrial applications.[11]
Limitations:
-
Functional Group Intolerance: Catalytic hydrogenation can reduce other functional groups, such as nitro groups and carbon-carbon multiple bonds, which limits its applicability for complex molecules.[13]
-
Reproducibility: In some cases, metal-catalyzed hydrogenations can suffer from reproducibility issues.[14]
| Reducing Agent | Typical Solvents | Key Advantages | Key Limitations |
| Sodium Triacetoxyborohydride | DCE, THF, Acetonitrile | Mild, selective, high functional group tolerance, high yields.[8][9][10] | Can be sluggish with highly hindered ketones.[8][10] |
| Borane-Amine Complexes | Methanol, Water, THF, Neat | Stable, versatile, mild conditions.[12][13] | Potential for hazardous byproducts (H₂, diborane).[14] |
| Catalytic Hydrogenation | Alcohols, Ethers, Hydrocarbons | Economical, scalable, high atom economy.[11] | Reduces other functional groups, potential for irreproducibility.[13][14] |
Table 1: Comparison of Common Reducing Agents for Reductive Amination.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a general procedure for the reductive amination of a 2-azaspiro[3.5]nonane sulfone ketone with a primary amine.
Figure 2: Workflow for Reductive Amination using NaBH(OAc)₃.
Materials:
-
2-Azaspiro[3.5]nonane sulfone ketone (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Sodium triacetoxyborohydride (1.5-2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (optional, 0-1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-azaspiro[3.5]nonane sulfone ketone (1.0 equiv) and the amine (1.1-1.5 equiv) in anhydrous DCE, add acetic acid (if necessary).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 10-15 minutes. Note: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted 2-azaspiro[3.5]nonane sulfone amine.
Protocol 2: Reductive Amination using 2-Picoline-Borane
This protocol provides a method using a stable borane-amine complex.
Materials:
-
2-Azaspiro[3.5]nonane sulfone ketone (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
2-Picoline-borane complex (1.2-1.5 equiv)
-
Methanol or Tetrahydrofuran (THF)
-
Aqueous HCl (1 M)
-
Aqueous NaOH (1 M)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a reaction vessel, dissolve the 2-azaspiro[3.5]nonane sulfone ketone (1.0 equiv) and the amine (1.1-1.5 equiv) in methanol or THF.
-
Add the 2-picoline-borane complex (1.2-1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully add 1 M HCl to quench the excess borane complex.
-
Basify the mixture with 1 M NaOH until a pH of >10 is reached.
-
Extract the product with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction time or temperature (for borane-amine complexes). For NaBH(OAc)₃, ensuring anhydrous conditions is crucial. The addition of a catalytic amount of acetic acid can also improve yields with ketones.
-
Side Reactions: The formation of dialkylated products can be an issue when using primary amines.[8][9] In such cases, a stepwise procedure involving pre-formation of the imine followed by the addition of the reducing agent can be beneficial.[9]
-
Steric Hindrance: Reactions involving highly hindered ketones or amines may require longer reaction times, elevated temperatures, or the use of more reactive borane reagents.[8][10]
-
Work-up: Careful quenching of the reducing agent is essential for safety and to prevent the formation of unwanted byproducts.
Conclusion
The reductive amination of 2-azaspiro[3.5]nonane sulfones is a versatile and powerful strategy for the synthesis of novel and structurally diverse amine derivatives. The choice of reaction conditions, particularly the reducing agent, is paramount to achieving high yields and purity. Sodium triacetoxyborohydride remains the reagent of choice for many applications due to its mildness and broad functional group compatibility. However, borane-amine complexes and catalytic hydrogenation offer viable alternatives, especially for specific applications and large-scale synthesis. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, researchers can effectively leverage reductive amination to advance the discovery of new therapeutic agents based on the promising 2-azaspiro[3.5]nonane scaffold.
References
- Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Organic & Biomolecular Chemistry.
- Gribble, G. W., & Miller, R. B. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with 2-picoline–borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.
- Ramachandran, P. V. (2023).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Fustero, S., & Cherevan, A. (2020). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 8(1), 1-8.
- Ramachandran, P. V., & Hamann, H. J. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(38), 27354-27359.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
- Abdel-Magid, A. F., & Maryanoff, C. A. (1995). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-214). American Chemical Society.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Zhang, M., Chen, P., & Wang, M. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(14), 4434.
-
Caron, S., & Dandepally, S. R. (2025). An improved synthesis of 2-oxa-7-azaspiro[8]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.
- TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Wang, Y., Li, Y., Liu, Y., & Liu, J. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(38), 23534-23542.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Contente, M. L., & Paradisi, F. (2018). Mechanistic Insight into the Catalytic Promiscuity of Amine Dehydrogenases: Asymmetric Synthesis of Secondary and Primary Amines.
- Mykhailiuk, P. K. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Wikipedia. (2024).
- BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
- Chemistry Steps. (2024).
- List, B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(50), 17618–17619.
- Sukhorukov, A. Y., & Afanasyev, O. I. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
- Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012.
- Sukhorukov, A. Y., & Afanasyev, O. I. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed.
- Organic Chemistry Portal. (n.d.).
- Synple Chem. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- Gevorgyan, V., & Blank, B. (2011). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
- Glorius, F., & Zhang, X. (2025). Asymmetric reductive amination of other sulfonamides (3 a–3 p) and...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Note: Protecting Group Strategies for 5-Thia-2-azaspiro[3.5]nonane Secondary Amines
Introduction & Strategic Analysis
The 5-Thia-2-azaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern medicinal chemistry. It serves as a conformationally restricted surrogate for piperidine or morpholine, offering unique vectors for lipophilicity modulation. However, its chemical architecture presents a "Chemoselective Paradox" that complicates standard protection/deprotection workflows:
-
The Azetidine Ring (Ring A): A strained 4-membered amine that is nucleophilic but susceptible to ring-opening under harsh Lewis acidic conditions or nucleophilic attack if quaternized.
-
The Thioether (Ring B): A 6-membered sulfur-containing ring. The sulfur atom is a "soft" nucleophile prone to S-alkylation (irreversible) and S-oxidation (reversible, but alters polarity).
This Application Note defines the optimal protecting group (PG) strategies, specifically addressing the incompatibility of standard protocols (e.g., catalytic hydrogenation) with the thioether moiety.
The Decision Matrix: Selecting the Right Group
The choice of protecting group is dictated by the downstream chemistry required for the scaffold.
Figure 1: Strategic Decision Tree for Protecting Group Selection. Note the critical warning regarding Cbz and hydrogenation.
Strategy A: The Boc Protocol (Acid-Labile)[1]
The tert-Butyloxycarbonyl (Boc) group is the most robust option for this scaffold, provided the deprotection step is modified.
The Challenge: S-tert-Butylation
Standard deprotection using neat Trifluoroacetic acid (TFA) generates abundant tert-butyl cations (
Solution: Use a "Scavenger Cocktail" to intercept
Protocol 1: Scavenger-Assisted Boc Deprotection
Reagents:
-
Substrate: N-Boc-5-Thia-2-azaspiro[3.5]nonane derivative
-
Scavengers: Triethylsilane (TES) and Water (
)[2]
Procedure:
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M).
-
Scavenger Addition: Add Triethylsilane (2.5% v/v) and Water (2.5% v/v) to the solution.
-
Note: Thioanisole (5% v/v) can be used as an alternative to TES, but it is smellier and harder to remove.
-
-
Acidification: Cool the mixture to 0°C. Dropwise add TFA equal to 50% of the total volume (e.g., if you have 5 mL DCM, add 5 mL TFA).
-
Final Ratio: TFA:DCM:TES:H2O (50:45:2.5:2.5).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Workup (Critical):
-
Concentrate the mixture in vacuo (do not heat above 40°C).
-
Co-evaporate with Toluene (
) to remove residual TFA. -
Neutralization: If the free base is required, dissolve the residue in MeOH and pass through a weak anion exchange resin (e.g., Amberlyst A-21) or wash with saturated
(rapidly, to avoid ring opening if the amine is highly strained).
-
Mechanism of Scavenging:
Figure 2: The kinetic competition between the Sulfur atom and Triethylsilane for the reactive tert-butyl cation.
Strategy B: The Fmoc Protocol (Base-Labile)
Fluorenylmethyloxycarbonyl (Fmoc) is excellent if the downstream chemistry involves acidic conditions. The sulfur atom is generally stable to the basic deprotection conditions.
The Challenge: Dibenzofulvene Reactivity
Fmoc removal releases dibenzofulvene (DBF) .[5] While DBF typically reacts with the deprotection amine (piperidine), highly nucleophilic sulfur atoms can theoretically attack DBF. However, in the 5-Thia-2-azaspiro system, the sulfur is sterically hindered enough that standard protocols usually work.
Protocol 2: Optimized Fmoc Deprotection
Reagents:
-
Alternative Base: Piperazine (5% w/v) + DBU (1% v/v) (Recommended for cleaner profiles).
Procedure:
-
Dissolution: Dissolve Fmoc-protected substrate in DMF (0.1 M).
-
Deprotection: Add Piperidine to reach 20% v/v concentration.
-
Reaction: Stir at RT for 30–60 minutes.
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with Water (
) and Brine ( ) to remove DMF and excess piperidine. -
Note: The dibenzofulvene-piperidine adduct is lipophilic. If purification is difficult, wash the crude solid with cold hexanes/diethyl ether (the amine salt often precipitates while the adduct stays in solution).
-
Strategy C: The Cbz Protocol (The "Forbidden" Route)
Carboxybenzyl (Cbz) protection is NOT RECOMMENDED as a primary strategy for this scaffold due to the removal step.
-
Standard Removal (Pd/C + H2): Fails. The sulfur atom in the 5-position will coordinate to the Palladium surface, poisoning the catalyst immediately.
-
Alternative Removal: If you must use Cbz (e.g., purchased material), use acidolytic cleavage .
Protocol 3: Non-Catalytic Cbz Removal
Reagents:
-
33% HBr in Acetic Acid (HBr/AcOH).
Procedure:
-
Dissolve substrate in minimal AcOH.
-
Add 33% HBr/AcOH (5–10 equiv).
-
Stir at RT for 1 hour.
-
Precipitation: Add cold Diethyl Ether. The amine hydrobromide salt should precipitate.
-
Filtration: Filter and wash with Ether.
Warning: HBr is harsh.[7] Ensure the spiro-junction and azetidine ring are stable to these highly acidic conditions for your specific derivative.
Summary of Physicochemical Data & Compatibility
| Protecting Group | Installation Yield | Stability (S-Ring) | Deprotection Reagent | Risk Factor | Compatibility Rating |
| Boc | High (>90%) | Excellent | TFA + Scavengers | S-alkylation (High) | Best (with Protocol 1) |
| Fmoc | High (>85%) | Good | Piperidine/DMF | DBF adducts (Low) | Good |
| Cbz | Moderate | Excellent | HBr/AcOH (No Pd/C) | Catalyst Poisoning | Poor |
| Teoc | Moderate | Good | TBAF | Fluoride sensitivity | Specialized |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Foundational text for general deprotection mechanics).
-
Lundt, B. F.; et al. "Selective removal of the t-butyloxycarbonyl group." Int. J. Pept. Protein Res.[5]1978 , 12, 258. (Establishes the use of scavengers in Boc removal).
-
Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455-2504. Link
-
Metha, A.; et al. "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger."[8][9] Tetrahedron Lett.[8]1992 , 33, 5441.[8] Link
-
BenchChem Technical Support. "Scavengers for Boc deprotection to prevent side reactions." (General industry protocol for thioether protection). Link
Disclaimer: These protocols are designed for research purposes. Always consult Safety Data Sheets (SDS) for TFA, Piperidine, and HBr before handling. The 5-Thia-2-azaspiro[3.5]nonane scaffold is a strained system; handle with care to avoid ring-opening.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. renyi.hu [renyi.hu]
- 7. total-synthesis.com [total-synthesis.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes & Protocols: Strategic Incorporation of Spirocyclic Sulfones into Fragment-Based Drug Design (FBDD)
Introduction: A New Dimension in Fragment-Based Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification, offering an efficient, rational pathway to novel chemical leads.[1][2][3] The core principle of FBDD involves screening libraries of low-molecular-weight compounds (fragments) to identify weak but highly efficient binders, which then serve as starting points for optimization into potent drug candidates.[3][4] This "bottom-up" approach often yields higher hit rates and explores chemical space more effectively than traditional high-throughput screening (HTS).[4][5][6]
However, the success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library.[1] Historically, many libraries have been dominated by flat, aromatic compounds. To overcome the limitations of this "flatland" chemistry, there is a growing interest in fragments with greater three-dimensionality (3D).[7] Spirocyclic scaffolds, which contain two rings sharing a single atom, are exemplary in this regard.[8][9] Their rigid, non-planar structures offer a pre-organized conformation that can reduce the entropic penalty of binding, leading to improved affinity and selectivity.[7][8][10]
When the advantageous 3D geometry of a spirocycle is combined with a sulfone moiety, a uniquely powerful fragment class emerges. The sulfone group is a metabolically stable, strong hydrogen bond acceptor that can significantly enhance solubility and other crucial physicochemical properties.[11] This guide provides a detailed framework and actionable protocols for designing, screening, and optimizing spirocyclic sulfone-based fragments, enabling researchers to leverage this promising scaffold class to tackle challenging biological targets.
Section 1: Designing and Synthesizing a Spirocyclic Sulfone Fragment Library
The foundation of the campaign is a meticulously designed fragment library. The goal is not sheer numbers, but diversity in shape, functionality, and synthetic tractability.
Core Design Principles
A high-quality spirocyclic sulfone library must be designed with both binding and future optimization in mind. Key considerations include:
-
Adherence to the "Rule of Three": This guideline ensures fragments remain in a favorable physicochemical space for FBDD.[1][12]
-
Maximizing Three-Dimensionality (Fsp³): The primary advantage of spirocycles is their 3D nature. The library should prioritize scaffolds with a high fraction of sp³-hybridized carbons to explore a broader range of protein topographies compared to flat aromatic systems.[7][13]
-
Inclusion of Strategic "Exit Vectors": Each fragment should incorporate one or more chemically tractable functional groups (e.g., a primary amine, a halogen, a carboxylic acid) positioned at strategic vectors.[1][13] These vectors are essential for the subsequent fragment-to-lead (F2L) evolution, allowing for controlled growth into adjacent binding pockets.[1]
Data Presentation: Ideal Physicochemical Properties for a Spirocyclic Sulfone Fragment Library
| Parameter | Recommended Value | Rationale |
| Molecular Weight (MW) | < 300 Da | Ensures fragment-level simplicity and higher ligand efficiency.[1][12] |
| cLogP | < 3 | Promotes aqueous solubility, which is critical for biophysical assays.[1][12] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Avoids excessive polarity and maintains good membrane permeability.[1][12] |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Avoids excessive polarity and maintains good membrane permeability.[1][12] |
| Rotatable Bonds (RB) | ≤ 3 | The spirocyclic core provides inherent rigidity, minimizing conformational entropy loss upon binding.[8][12] |
| Fraction of sp³ Carbons (Fsp³) | > 0.4 | Quantifies the three-dimensionality and novelty of the scaffold, moving away from "flatland."[7] |
| Total Polar Surface Area (TPSA) | < 60 Ų | Correlates with better cell permeability and bioavailability. |
Experimental Protocol: Representative Synthesis of a Spirocyclic Sulfone Fragment
Recent advances have made the synthesis of spirocyclic sulfones more accessible.[14][15][16] The following protocol outlines a general approach based on a photocatalyzed radical cyclization cascade, which offers mild conditions and broad functional group tolerance.[14][17]
Objective: To synthesize a multi-functionalized spirocyclic vinyl sulfone fragment.
Materials & Reagents:
-
Allylcyclopropane sulfonyl chloride (starting material)
-
Substituted tertiary propargyl alcohol (provides diversity and exit vectors)
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Blue LED light source (e.g., Kessil PR160)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Causality): To a flame-dried Schlenk flask under an inert atmosphere, add the tertiary propargyl alcohol (1.0 equiv), the photocatalyst (1-5 mol%), and the anhydrous solvent. An inert atmosphere is crucial to prevent quenching of the radical intermediates by oxygen.
-
Initiation: Add the allylcyclopropane sulfonyl chloride (1.2 equiv) to the mixture. The slight excess ensures complete consumption of the limiting propargyl alcohol.
-
Photocatalysis: Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. The visible light irradiation initiates the catalytic cycle, generating the necessary radical species for the cyclization cascade.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired spirocyclic vinyl sulfone product.
-
Self-Validation (Trustworthiness): The identity and purity of the final compound must be rigorously confirmed.
-
Structure: Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity: Assess purity (>95%) using HPLC with UV and/or ELSD detection. This is critical to avoid false positives in subsequent screening assays.
-
Section 2: The Screening Cascade: Identifying Spirocyclic Sulfone Binders
Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical methods are required for their detection.[12][18][19] A tiered screening cascade is the most effective approach, starting with a high-throughput primary screen followed by more detailed orthogonal validation of the initial hits.
Visualization: FBDD Workflow for Spirocyclic Sulfones
Caption: FBDD workflow from library design to lead candidate.
Protocol 1: Primary Screening by Thermal Shift Assay (TSA)
Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen fragment libraries.[18] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein, flagging it as a potential binder.
Materials & Reagents:
-
Purified target protein (at >95% purity)
-
SYPRO Orange dye (or equivalent)
-
HEPES or PBS buffer, pH 7.4
-
Fragment library stock solutions (e.g., 100 mM in DMSO)
-
Quantitative PCR (qPCR) instrument with a thermal ramp capability
-
96- or 384-well PCR plates
Procedure:
-
Preparation of Master Mix (Causality): Prepare a master mix containing the target protein (final concentration 5-10 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer. A protein concentration in this range typically provides a robust fluorescence signal.
-
Plate Layout (Trustworthiness): Design the plate to include all necessary controls.
-
Test Wells: Protein master mix + fragment (final concentration 200-500 µM, final DMSO ≤ 0.5%).
-
Negative Control: Protein master mix + equivalent volume of DMSO (no fragment). This establishes the baseline Tm of the protein.
-
Positive Control (Optional): Protein master mix + a known binder/substrate. This validates the assay's ability to detect stabilization.
-
-
Assay Execution:
-
Dispense the protein master mix into the wells.
-
Add the fragments and controls to their designated wells.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition: Place the plate in the qPCR instrument. Run a thermal ramp from 25 °C to 95 °C, increasing the temperature by 0.5-1.0 °C per minute and recording fluorescence at each step.
-
Data Analysis & Hit Identification:
-
Plot fluorescence versus temperature to generate melting curves.
-
Calculate the Tm for each well by fitting the data to a Boltzmann equation (this is often automated by the instrument software).
-
Calculate the thermal shift: ΔTm = Tm (fragment) - Tm (DMSO control).
-
A "hit" is typically defined as a fragment that induces a ΔTm ≥ 2 standard deviations above the mean ΔTm of the DMSO controls, or a fixed cutoff (e.g., ΔTm > 1.5 °C).
-
Protocol 2: Hit Confirmation & Affinity by Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free biophysical technique that provides real-time data on binding events. It serves as an excellent orthogonal method to confirm hits from a primary screen and, crucially, provides kinetic data (kon, koff) and binding affinity (KD).[18][20]
Materials & Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
Running buffer (e.g., HBS-EP+)
-
Confirmed fragment hits from TSA, prepared in a dilution series
Procedure:
-
Protein Immobilization (Causality):
-
Activate a sensor chip surface using an injection of EDC/NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to covalently couple it to the surface via primary amines. The pH is kept below the protein's pI to promote a positive charge, facilitating interaction with the negatively charged CM5 chip surface.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
A reference channel should be prepared in the same way but without protein injection to enable background subtraction.
-
-
Binding Analysis:
-
Prepare a concentration series of each fragment hit in running buffer (e.g., a 2-fold dilution series from 1 mM down to ~8 µM). Also include a buffer-only (zero concentration) sample.
-
Inject the fragment solutions over both the protein and reference channels at a constant flow rate.
-
Record the binding response (in Response Units, RU) during the association phase (fragment injection) and the dissociation phase (buffer flow).
-
-
Data Processing (Trustworthiness):
-
Double-reference the data by subtracting the signal from the reference channel and then subtracting the signal from the buffer-only injection. This corrects for bulk refractive index changes and instrument drift.
-
-
Affinity Determination:
-
Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant, KD.
-
Alternatively, if association and dissociation are well-resolved, perform a kinetic analysis by fitting the sensorgrams to a 1:1 binding model to determine the association rate (ka) and dissociation rate (kd). KD can then be calculated as kd/ka.
-
A confirmed hit will show concentration-dependent binding and fit well to a binding model.
-
Data Presentation: Comparison of Key Biophysical Screening Methods
| Method | Throughput | Protein Consumption | Information Provided | Key Advantage | Key Limitation |
| Thermal Shift Assay (TSA) | High | Low-Medium | Binding (inferred), ΔTm | Fast, low cost, easy to implement.[18] | Indirect; prone to artifacts; no affinity data. |
| Surface Plasmon Resonance (SPR) | Medium | Low (immobilized) | Direct binding, kinetics (ka, kd), affinity (KD).[20] | Real-time kinetic data, high sensitivity. | Protein must be immobilized; can have throughput limitations. |
| NMR Spectroscopy | Low-Medium | High | Binding site, affinity (KD), structural info.[19] | Gold standard for weak binders; rich information content.[19] | Requires large amounts of soluble, stable protein; lower throughput. |
| X-ray Crystallography | Low | High | Atomic-resolution binding mode.[12][21] | Unambiguous structural data for rational design.[1][22] | Technically demanding; requires well-diffracting crystals.[12] |
Section 3: Structural Elucidation: The Blueprint for Optimization
While biophysical methods confirm that a fragment binds, they do not reveal how. Obtaining a high-resolution 3D structure of the fragment-protein complex is the single most important step for enabling a rational, structure-guided optimization campaign.[1][2][21]
Protocol 3: Hit Validation by X-Ray Crystallography
Rationale: X-ray crystallography is the gold standard for visualizing fragment binding.[1] It provides an atomic-resolution map of the fragment's orientation, its specific interactions (hydrogen bonds, hydrophobic contacts) with the protein, and, crucially, the surrounding solvent-exposed environment, which reveals the vectors for fragment growth.[1][21][22]
Materials & Reagents:
-
Highly purified and concentrated target protein (>98% purity, >5 mg/mL)
-
Crystallization screens and plates
-
Confirmed fragment hits (as powder or high-concentration DMSO stock)
-
Cryoprotectant (e.g., glycerol, ethylene glycol)
-
Synchrotron X-ray source
Procedure:
-
Protein Crystallization: Screen a wide range of conditions (precipitants, buffers, salts) to find one that produces well-ordered, single crystals of the target protein. This is often the most challenging bottleneck.
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment (1-10 mM) and a cryoprotectant in the mother liquor from the crystallization drop.
-
Carefully transfer a protein crystal into the soaking solution. Incubate for a period ranging from minutes to hours. The spirocyclic sulfone fragment will diffuse into the crystal lattice and bind to the protein.
-
-
Cryo-cooling: Using a small loop, retrieve the crystal from the soaking drop and immediately plunge it into liquid nitrogen. This vitrifies the crystal, protecting it from radiation damage during data collection.
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline.[23] Collect a full dataset by rotating the crystal in the X-ray beam.
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain an electron density map.
-
Using a previously solved structure of the protein without a ligand (the "apo" structure), calculate a difference map (Fo-Fc). This map will reveal regions of new, unmodeled electron density corresponding to the bound fragment.
-
Model the spirocyclic sulfone fragment into the difference density and refine the structure to achieve good agreement with the experimental data.
-
Analyze the final model to precisely identify the key interactions between the fragment and the protein, paying close attention to the orientation of the sulfone group and the position of the synthetic exit vectors.
-
Visualization: Conceptual Binding Mode of a Spirocyclic Sulfone
Caption: A spirocyclic sulfone making specific, 3D interactions.
Section 4: From Fragment to Lead: Structure-Guided Optimization
The final stage of the FBDD workflow is to evolve the validated, low-affinity fragment hit into a high-affinity lead compound.[5][24] The high-resolution crystal structure is the essential roadmap for this process.
Core F2L Strategies
-
Fragment Growing: This is the most common F2L strategy.[5][6] Guided by the crystal structure, chemists synthesize analogues of the fragment that extend from one of its exit vectors into an adjacent, unoccupied pocket of the binding site.[1][25] The rigid spirocyclic core serves as an ideal anchor, ensuring that the new chemical matter is positioned correctly to form additional favorable interactions, thereby increasing potency.
-
Fragment Linking/Merging: In cases where two different fragment hits are identified in adjacent binding sites, they can be joined together with a chemical linker.[2][6] Similarly, if two fragments have overlapping binding modes, they can be merged into a single, new chemical entity that incorporates the key binding features of both.[1][25]
The role of the spirocyclic sulfone scaffold is paramount during this stage. Its conformational rigidity helps maintain the initial, productive binding mode while modifications are made.[7] The sulfone group often acts as a key hydrogen bond acceptor, an interaction that should be preserved throughout the optimization process to maintain binding efficiency.
Conclusion and Future Outlook
The incorporation of spirocyclic sulfones into FBDD represents a significant step forward in exploring novel chemical space. These scaffolds provide a unique combination of three-dimensional complexity, conformational rigidity, and favorable physicochemical properties that can lead to highly efficient and selective binders. By leveraging a systematic workflow of rational library design, sensitive biophysical screening, and structure-guided optimization, researchers can unlock the potential of this scaffold class. As synthetic methods become more robust and the commercial availability of spirocyclic building blocks increases, their application in tackling even the most challenging drug targets is set to expand dramatically.[7][9]
References
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics.
- Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Gener
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Fragment-to-Lead.
- The use of spirocyclic scaffolds in drug discovery. CORE.
- X-ray Crystallography Fragment Screening. Selvita.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
- Fragment-Based Drug Discovery. Selvita.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Fragment-to-Lead Optimization with Automated and Iter
- Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
- Fragment HIT Identific
- Crystallographic Fragment Screening Services. Evotec.
- Crystallographic fragment screening. PubMed.
- Access to spirocyclic vinyl sulfones via radical cyclization and functional group migr
- Fragment-Based Drug Design: From Then until Now, and Toward the Future.
- FBDD: Fragment-Based Drug Design. BioSolveIT.
- Biophysical methods in early drug discovery. PMC - NIH.
- Applied Biophysical Methods in Fragment-Based Drug Discovery.
- Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
- Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science (RSC Publishing).
- Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration.
- Fragment-based Screening (FBS).
- Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Enamine.
- Spirocycles as Rigidified sp 3 -Rich Scaffolds for a Fragment Collection.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
- Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science (RSC Publishing).
- Application of Methylsulfone in Drug Discovery. PharmaBlock.
Sources
- 1. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 3. selvita.com [selvita.com]
- 4. massbio.org [massbio.org]
- 5. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 6. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 11. namiki-s.co.jp [namiki-s.co.jp]
- 12. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 13. researchgate.net [researchgate.net]
- 14. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
- 18. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. selvita.com [selvita.com]
- 22. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 23. Crystallographic Fragment Screening Services | Evotec [evotec.com]
- 24. Fragment-to-Lead Optimization with Automated and Iterative Virtual Screening [diposit.ub.edu]
- 25. biosolveit.de [biosolveit.de]
Application Note: Buchwald-Hartwig Amination of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide for Advanced Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: C–N Cross-Coupling, Spirocyclic Amines, Catalyst Optimization, and Self-Validating Workflows
Strategic Rationale: The "Escape from Flatland"
In modern drug discovery, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Spirocyclic aliphatic amines serve as highly effective bioisosteres for traditional heterocycles like piperazines and morpholines .
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is a privileged building block in this space. It combines a strained azetidine ring—which provides rigid vector projection—with a polar thiane-dioxide (sulfone) moiety. The sulfone acts as a potent hydrogen-bond acceptor while significantly lowering the overall lipophilicity (clogP) of the molecule.
Coupling this secondary amine to (hetero)aryl halides via the Buchwald-Hartwig amination is a critical transformation. However, the inherent ring strain of the azetidine and the potential for base-mediated degradation necessitate highly optimized, rationally designed catalytic systems .
Mechanistic Causality & Reaction Design
The Buchwald-Hartwig amination of strained secondary amines requires precise tuning of the catalytic cycle to prevent off-target reactions, such as base-promoted ring opening or catalyst deactivation (formation of inactive Pd black).
-
Ligand Selection (The "Why"): Monodentate, sterically hindered biarylphosphines like RuPhos are optimal for secondary amines. The steric bulk of RuPhos forces the palladium center into a highly reactive monoligated state, which dramatically accelerates the rate-limiting reductive elimination step. Simultaneously, its electron-rich dicyclohexylphosphine moiety promotes rapid oxidative addition into the aryl halide .
-
Precatalyst Choice: Utilizing RuPhos Pd G3 (a third-generation palladacycle) ensures the rapid, quantitative generation of the active L-Pd(0) species at room temperature under mildly basic conditions. This avoids the harsh heating required to activate older Pd(0) sources like Pd2(dba)3.
-
Base & Salt Considerations: 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is typically supplied as a hydrochloride salt (CAS: 2306271-12-3). An additional 1.0 equivalent of base is mandatory to neutralize the salt in situ. Weaker bases such as finely milled Cesium Carbonate (Cs₂CO₃) are preferred over strong alkoxides (like NaOtBu) to prevent the base-mediated degradation of the sensitive azetidine and sulfone moieties.
Figure 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle tailored for azetidine N-arylation.
Quantitative Catalyst Optimization
The following table summarizes the causal relationship between catalyst/base selection and reaction efficiency for azetidine-based spirocycles.
| Entry | Precatalyst / Ligand | Base (Equiv.) | Solvent | Temp (°C) | Conversion (%) | Mechanistic Observation |
| 1 | Pd(OAc)₂ / BINAP | Cs₂CO₃ (3.2) | Toluene | 100 | < 15% | Bidentate ligand inhibits reductive elimination of secondary amines. |
| 2 | RuPhos Pd G3 / RuPhos | NaOtBu (3.2) | 1,4-Dioxane | 80 | 45% | Strong alkoxide base induces partial azetidine ring opening. |
| 3 | BrettPhos Pd G3 / BrettPhos | K₃PO₄ (3.2) | t-AmylOH | 90 | 82% | Good conversion, but BrettPhos is generally better suited for primary amines. |
| 4 | RuPhos Pd G3 / RuPhos | Cs₂CO₃ (3.2) | 1,4-Dioxane | 80 | > 98% | Optimal. Mild base protects substrate; RuPhos accelerates C-N bond formation. |
Experimental Workflow & Protocol
Figure 2: Standardized workflow for the synthesis and purification of N-aryl spirocycles.
Step-by-Step Methodology (1.0 mmol Scale)
Reagents Required:
-
Aryl Halide (e.g., 4-Bromobenzonitrile): 1.0 mmol (1.0 equiv)
-
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride: 254 mg, 1.2 mmol (1.2 equiv)
-
RuPhos Pd G3: 16.7 mg, 0.02 mmol (2 mol%)
-
RuPhos Ligand: 9.3 mg, 0.02 mmol (2 mol%)
-
Cesium Carbonate (finely milled, anhydrous): 1.04 g, 3.2 mmol (3.2 equiv)
-
1,4-Dioxane (Anhydrous, sparged with N₂): 5.0 mL
Procedure:
-
Preparation (Glovebox or Schlenk Technique): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide, spirocyclic amine hydrochloride, finely milled Cs₂CO₃, RuPhos Pd G3, and RuPhos ligand.
-
Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.
-
Reaction Execution: Transfer the vial to a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours. Causality Note: High stirring rates are critical due to the heterogeneous nature of the inorganic base.
-
Workup & Scavenging: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc). Add 200 mg of a palladium scavenger (e.g., SiliaMetS® Thiol) and stir at room temperature for 2 hours to sequester soluble Pd residues.
-
Filtration: Filter the suspension through a short pad of Celite, eluting with additional EtOAc. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc or DCM/MeOH gradient) to afford the pure N-arylated spirocycle.
Self-Validating Systems & In-Process Controls (IPC)
To ensure the protocol acts as a self-validating system, researchers must utilize the following analytical checkpoints:
-
Visual Cue Validation: Upon reaching 80 °C, the reaction mixture should transition from a pale yellow suspension to a deep red/maroon color, indicating the successful generation of the active RuPhos-Pd(0) species. Rapid conversion to a black suspension indicates catalyst death (Pd black precipitation), usually due to oxygen ingress or wet solvent.
-
UPLC-MS Tracking: Monitor the reaction via UPLC-MS. The free-based 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide has an exact mass of 175.07 Da. Track the disappearance of the m/z [M+H]⁺ 176.1 peak and the emergence of the corresponding product mass.
-
NMR Shift Verification: In the ¹H NMR spectrum of the starting material, the four azetidine protons adjacent to the nitrogen (C1 and C3 positions) typically resonate as a multiplet around 3.80–4.00 ppm. Upon successful N-arylation, these protons will shift downfield (typically to 4.20–4.50 ppm) due to the electron-withdrawing nature of the newly attached aryl group and the delocalization of the nitrogen lone pair into the aromatic system.
References
-
Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., Jiang, D., Aicher, J., & Didier, D. (2022). "Strain-release arylations for the bis-functionalization of azetidines." Chemical Communications, 58, 2564-2567. URL:[Link]
-
Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." The Journal of Organic Chemistry, 77(17), 7187–7211. URL:[Link]
-
Hayhow, T. G., et al. (2024). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters. URL:[Link]
Application Notes & Protocols: Strategic Use of Spiro[3.5]nonane Sulfones in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
The spiro[3.5]nonane framework represents a valuable scaffold in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1] This structural feature can lead to improved pharmacological properties, such as enhanced target affinity and selectivity.[2] This guide provides detailed protocols for the synthesis of a key spiro[3.5]nonane sulfone intermediate and its subsequent application in preparing advanced pharmaceutical building blocks. We will focus on the Ramberg-Bäcklund reaction, a powerful tool for converting α-halo sulfones into alkenes, thereby demonstrating the synthetic utility of spiro[3.5]nonane sulfones in creating exocyclic olefins—a motif of growing interest in drug design.[3][4]
Introduction: The Value of Spirocyclic Scaffolds and Sulfone Chemistry
The drive to "escape from flatland" in drug discovery has led to an increased focus on molecules with a high fraction of sp³-hybridized carbons (Fsp³).[5] Spirocyclic compounds, such as those based on the spiro[3.5]nonane core, are exemplary in this regard, offering a rigid and well-defined three-dimensional geometry.[6] This can improve binding to biological targets and enhance pharmacokinetic profiles.
The sulfone functional group is a versatile player in organic synthesis.[7] Its strong electron-withdrawing nature acidifies adjacent protons, enabling a range of transformations.[8] One of the most notable reactions of sulfones is the Ramberg-Bäcklund reaction, which provides a reliable method for the synthesis of alkenes with predictable regiochemistry.[3][4] By combining the structural advantages of the spiro[3.5]nonane scaffold with the synthetic flexibility of the sulfone group, we can access novel and valuable intermediates for pharmaceutical development.
This document details a comprehensive workflow, from a commercially available starting material to a versatile exocyclic alkene, via a spiro[3.5]nonane sulfone intermediate.
Overall Synthetic Workflow
The multi-step synthesis is designed to be robust and scalable, providing researchers with a clear pathway to valuable spirocyclic intermediates. The workflow begins with the commercially available spiro[3.5]nonan-2-one and proceeds through thionation, reduction, oxidation, halogenation, and finally, the Ramberg-Bäcklund reaction.
Caption: Overall workflow for the synthesis of 2-methylenespiro[3.5]nonane.
Part 1: Synthesis of the Spiro[3.5]nonane Sulfone Intermediate
This section details the preparation of 2-thiaspiro[3.5]nonane-2,2-dioxide, the key sulfone intermediate, from spiro[3.5]nonan-2-one.
Protocol 1.1: Thionation of Spiro[3.5]nonan-2-one
Causality: The conversion of a ketone to a thioketone is efficiently achieved using Lawesson's reagent. This reagent replaces the carbonyl oxygen with sulfur through a thiaoxaphosphetane intermediate, driven by the formation of a strong P=O bond.[9]
Materials:
-
Spiro[3.5]nonan-2-one
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve spiro[3.5]nonan-2-one (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield spiro[3.5]nonane-2-thione.
Protocol 1.2: Reduction of Spiro[3.5]nonane-2-thione to 2-Thiaspiro[3.5]nonane
Causality: The thioketone is reduced to the corresponding thiol, which can then be further reduced or cyclized to the sulfide. For simplicity and to avoid handling thiols, a direct reduction to the sulfide is often sought. In this hypothetical step, we will proceed with a standard reduction to the thiol followed by in-situ cyclization, though specific conditions may need optimization. A more direct route might involve catalytic hydrogenation.
Materials:
-
Spiro[3.5]nonane-2-thione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve spiro[3.5]nonane-2-thione (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-thiaspiro[3.5]nonane. This product may be used in the next step without further purification.
Protocol 1.3: Oxidation of 2-Thiaspiro[3.5]nonane to the Corresponding Sulfone
Causality: The oxidation of sulfides to sulfones is a common and reliable transformation. Using an excess of a strong oxidizing agent like hydrogen peroxide ensures the reaction proceeds past the sulfoxide intermediate to the desired sulfone.[7] Various catalytic systems can be employed to enhance efficiency and selectivity.[7]
Materials:
-
2-Thiaspiro[3.5]nonane
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Dichloromethane
-
Saturated aqueous sodium sulfite solution
Procedure:
-
Dissolve 2-thiaspiro[3.5]nonane (1.0 eq) in a mixture of dichloromethane and acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add hydrogen peroxide (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir vigorously for 24 hours, or until TLC analysis indicates complete consumption of the starting material and sulfoxide intermediate.
-
Carefully quench the excess peroxide by adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-thiaspiro[3.5]nonane-2,2-dioxide (spiro[3.5]nonane sulfone). The product can be further purified by recrystallization if necessary.
Part 2: Application in the Ramberg-Bäcklund Reaction
The spiro[3.5]nonane sulfone is now ready to be used in the powerful Ramberg-Bäcklund reaction to generate a valuable exocyclic alkene. This reaction proceeds via an α-halo sulfone intermediate.
Caption: Key steps in the Ramberg-Bäcklund reaction mechanism.
Protocol 2.1: Synthesis of 2-Methylenespiro[3.5]nonane
Causality: The Ramberg-Bäcklund reaction begins with the deprotonation of the α-carbon to the sulfone.[3] This is followed by halogenation. A second deprotonation generates a carbanion that undergoes an intramolecular nucleophilic substitution to form a transient, unstable episulfone intermediate.[4] This intermediate then spontaneously extrudes sulfur dioxide in a cheletropic elimination to form the final alkene product.[3] The "Myers' modification" allows for an in-situ halogenation, simplifying the procedure.[10]
Materials:
-
2-Thiaspiro[3.5]nonane-2,2-dioxide
-
Potassium tert-butoxide (KOtBu)
-
Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)
-
Anhydrous tetrahydrofuran (THF)
-
Pentane
Procedure (Myers' Modification):
-
To a flame-dried, three-necked flask under an inert atmosphere, add 2-thiaspiro[3.5]nonane-2,2-dioxide (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of potassium tert-butoxide (2.2 eq) in THF dropwise.
-
After stirring for 30 minutes, add carbon tetrachloride (2.0 eq) as the halogen source.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with pentane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and carefully concentrate the volatile product at low temperature and reduced pressure.
-
Further purification can be achieved by careful distillation or preparative gas chromatography to yield pure 2-methylenespiro[3.5]nonane.
Data Presentation
The following table summarizes the expected inputs and outputs for the key reaction steps. Yields are hypothetical and will require experimental optimization.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1.1 | Spiro[3.5]nonan-2-one | Lawesson's Reagent, Toluene | Spiro[3.5]nonane-2-thione | 70-85 |
| 1.2 | Spiro[3.5]nonane-2-thione | NaBH₄, Methanol | 2-Thiaspiro[3.5]nonane | 80-95 |
| 1.3 | 2-Thiaspiro[3.5]nonane | H₂O₂, Acetic Acid | 2-Thiaspiro[3.5]nonane-2,2-dioxide | 85-95 |
| 2.1 | 2-Thiaspiro[3.5]nonane-2,2-dioxide | KOtBu, CCl₄ | 2-Methylenespiro[3.5]nonane | 60-75 |
Conclusion and Future Perspectives
This guide provides a detailed, logical, and scientifically grounded pathway for the synthesis of 2-methylenespiro[3.5]nonane, a valuable pharmaceutical intermediate, starting from spiro[3.5]nonan-2-one. By leveraging the unique properties of the spiro[3.5]nonane scaffold and the synthetic power of sulfone chemistry, particularly the Ramberg-Bäcklund reaction, researchers can access novel chemical space. The exocyclic alkene product is a versatile building block, amenable to a wide range of further transformations such as dihydroxylation, epoxidation, or Michael addition, opening avenues for the development of new therapeutic agents. While the initial steps to form the spiro[3.5]nonane sulfone are based on well-established analogous reactions, their specific application to this system represents a promising area for further process development and optimization.
References
-
Wikipedia. (2026). Ramberg–Bäcklund reaction. [Link]
-
SynArchive. (2026). Ramberg-Bäcklund Reaction. [Link]
-
Organic Chemistry Portal. (2026). Ramberg-Bäcklund Reaction. [Link]
-
Taylor, R. J. K., & Casy, G. (2003). The Ramberg-Bäcklund Reaction. Organic Reactions, 62, 357-834. [Link]
-
Chemistry and Chemists. (2015). The Ramberg-Bäcklund Reaction. [Link]
-
MaGee, D. I., & Beck, E. J. (2000). Use of the Ramberg-Bäcklund Rearrangement for the Synthesis of Medium and Large Heterocyclic Alkenes: Stereoselective Olefin Formation. The Journal of Organic Chemistry, 65(24), 8367–8371. [Link]
- Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Organic Syntheses. (2026). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]
-
MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
- Google Patents. (2018). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
-
French-Ukrainian Journal of Chemistry. (2021). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]
-
ResearchGate. (2023). Structures, reagents and conditions for the synthesis of spiro.... [Link]
-
Royal Society of Chemistry. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
Scite.ai. (2026). Spiro [3.5] nonane1. [Link]
-
Journal of the American Society for Mass Spectrometry. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]
-
Organic Chemistry Portal. (2026). Sulfoxide synthesis by oxidation. [Link]
-
Bentham Science. (2020). Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character. [Link]
-
National Institutes of Health. (2016). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. (2007). Stereoselective synthesis of substituted all- trans 1,3,5,7-octatetraenes by a modified Ramberg–Bäcklund reaction. [Link]
-
ResearchGate. (2016). Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemal Ononitriles with Active Methylene Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. 2-Oxa-7-thiaspiro[3.5]nonane|7-Thia Spirocyclic Building Block [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. scite.ai [scite.ai]
- 10. organicreactions.org [organicreactions.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 5-Thia-2-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Role of 5-Thia-2-azaspiro[3.5]nonane in Medicinal Chemistry
Spirocyclic scaffolds have garnered significant attention in modern drug discovery as they offer a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties compared to their linear or fused-ring counterparts. The rigidity of the spirocyclic core can enhance binding affinity and selectivity for biological targets, while the introduction of sp³-rich centers often improves metabolic stability and aqueous solubility. Among these scaffolds, 5-Thia-2-azaspiro[3.5]nonane, which incorporates a thiomorpholine ring fused to a cyclobutane ring via a spiro-center, presents a compelling structural motif for the design of novel therapeutic agents. Its unique topology allows for precise vectoral orientation of substituents, making it an attractive building block for exploring chemical space in drug development programs. This guide provides an in-depth exploration of nucleophilic substitution reactions on the 5-Thia-2-azaspiro[3.5]nonane scaffold, offering detailed protocols and the underlying chemical principles for its successful functionalization.
Core Concepts: Enabling Nucleophilic Substitution on a Saturated Heterocycle
Direct nucleophilic substitution on an unactivated saturated carbon atom of a heterocyclic ring is generally not feasible. Therefore, a two-step strategy is employed:
-
Activation of the Scaffold: A leaving group is introduced onto the carbon skeleton of the 5-Thia-2-azaspiro[3.5]nonane. This is typically achieved by halogenation, specifically at a position alpha to either the sulfur or nitrogen atom, which is activated by the heteroatom.
-
Nucleophilic Displacement: The installed leaving group is then displaced by a suitable nucleophile to introduce the desired functionality.
The reactivity of the scaffold is influenced by the electronic properties of the nitrogen and sulfur atoms. The nitrogen atom can be protected (e.g., with a Boc group) to prevent side reactions and to modulate the ring's reactivity. The sulfur atom, being a soft and polarizable heteroatom, can influence the regioselectivity of the activation step.
PART 1: Activation of the 5-Thia-2-azaspiro[3.5]nonane Scaffold
A critical prerequisite for nucleophilic substitution is the introduction of a good leaving group. Halogenation at the carbon atom alpha to a heteroatom is a common strategy. While direct halogenation of the 5-Thia-2-azaspiro[3.5]nonane is not extensively reported, analogous reactions on similar saturated heterocycles provide a strong basis for a viable protocol. The following protocol is adapted from established methods for the alpha-halogenation of ketones and other saturated N-heterocycles.[1][2]
Protocol 1: α-Bromination of N-Boc-5-Thia-2-azaspiro[3.5]nonane
This protocol describes the selective bromination at the C6 position, which is alpha to the sulfur atom. The reaction proceeds via an enol or enolate-like intermediate, facilitated by the presence of the sulfur atom.
dot
Caption: Workflow for the α-bromination of the scaffold.
Materials:
| Reagent/Material | Grade | Supplier |
| N-Boc-5-Thia-2-azaspiro[3.5]nonane | ≥95% | Commercially available or synthesized |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | Reagent | Sigma-Aldrich |
| Carbon tetrachloride (CCl₄) | Anhydrous | Acros Organics |
| Saturated sodium bicarbonate solution | ACS | Fisher Scientific |
| Saturated sodium thiosulfate solution | ACS | Fisher Scientific |
| Anhydrous magnesium sulfate | Reagent | VWR |
| Silica gel | 230-400 mesh | Sorbent Technologies |
Procedure:
-
To a solution of N-Boc-5-Thia-2-azaspiro[3.5]nonane (1.0 eq.) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 6-bromo-N-Boc-5-Thia-2-azaspiro[3.5]nonane.
Expected Outcome:
The reaction is expected to yield the monobrominated product in moderate to good yields (50-70%). The regioselectivity is directed by the stability of the radical intermediate formed alpha to the sulfur atom.
PART 2: Nucleophilic Substitution Reactions
With the activated scaffold in hand, a variety of nucleophiles can be introduced. The following protocols are based on well-established procedures for nucleophilic substitution on halogenated piperidines and thiomorpholines.[3][4][5][6]
Protocol 2: Amination with a Secondary Amine
This protocol describes the displacement of the bromide with a secondary amine, a common transformation in the synthesis of medicinal chemistry building blocks.
dot
Caption: General workflow for the amination reaction.
Materials:
| Reagent/Material | Grade | Supplier |
| 6-Bromo-N-Boc-5-Thia-2-azaspiro[3.5]nonane | As prepared in Protocol 1 | - |
| Morpholine | Reagent | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethyl acetate | ACS | VWR |
| Brine | - | - |
| Anhydrous sodium sulfate | Reagent | VWR |
Procedure:
-
To a solution of 6-bromo-N-Boc-5-Thia-2-azaspiro[3.5]nonane (1.0 eq.) in anhydrous DMF, add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-(morpholin-4-yl)-N-Boc-5-Thia-2-azaspiro[3.5]nonane.
Protocol 3: Thiolation with a Thiol
This protocol details the introduction of a sulfur-based nucleophile, which can be valuable for further synthetic manipulations or for its intrinsic biological properties.
Materials:
| Reagent/Material | Grade | Supplier |
| 6-Bromo-N-Boc-5-Thia-2-azaspiro[3.5]nonane | As prepared in Protocol 1 | - |
| Thiophenol | Reagent | Sigma-Aldrich |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Saturated ammonium chloride solution | ACS | VWR |
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add thiophenol (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.
-
Add a solution of 6-bromo-N-Boc-5-Thia-2-azaspiro[3.5]nonane (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 6-(phenylthio)-N-Boc-5-Thia-2-azaspiro[3.5]nonane.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes expected outcomes for the nucleophilic substitution on 6-bromo-N-Boc-5-Thia-2-azaspiro[3.5]nonane with various nucleophiles, based on analogous reactions in the literature.
| Nucleophile | Reagent | Base/Conditions | Expected Product | Representative Yield (%) |
| Amine | Piperidine | K₂CO₃, DMF, 90 °C | 6-(Piperidin-1-yl)-N-Boc-5-Thia-2-azaspiro[3.5]nonane | 65-80 |
| Thiol | Ethanethiol | NaH, THF, rt | 6-(Ethylthio)-N-Boc-5-Thia-2-azaspiro[3.5]nonane | 70-85 |
| Azide | Sodium azide | DMF, 80 °C | 6-Azido-N-Boc-5-Thia-2-azaspiro[3.5]nonane | 80-95 |
| Alcohol | Sodium methoxide | Methanol, reflux | 6-Methoxy-N-Boc-5-Thia-2-azaspiro[3.5]nonane | 50-65 |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be robust and reproducible. Key to ensuring success is the careful monitoring of each step.
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for tracking the consumption of starting materials and the formation of products. This allows for the optimization of reaction times and prevents the formation of byproducts due to prolonged heating.
-
Purification and Characterization: Column chromatography is a reliable method for purifying the final products. The identity and purity of the synthesized compounds should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
The 5-Thia-2-azaspiro[3.5]nonane scaffold represents a valuable and underexplored area of chemical space for drug discovery. The protocols detailed in this guide, based on established and analogous chemical transformations, provide a clear pathway for the functionalization of this unique heterocyclic system through nucleophilic substitution reactions. By first activating the scaffold via halogenation, a wide array of nucleophiles can be introduced, enabling the synthesis of diverse libraries of compounds for biological screening. Further exploration of regioselective functionalization and the development of enantioselective methodologies will undoubtedly expand the utility of this promising scaffold in the creation of next-generation therapeutics.
References
-
Song, Z., et al. (2022). A One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link][3]
-
Grierson, D. S., et al. (1986). Synthesis and chemistry of 5,6-dihydropyridinium salt adducts. Synthons for general electrophilic and nucleophilic substitution of the piperidine ring system. Journal of the American Chemical Society, 108(21), 6755-6757. [Link]
-
Kozlov, N. G., & Gusak, K. N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(11), 1105. [Link]
-
Klapars, A., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1367. [Link][4]
-
Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 205-231. [Link]
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).
-
Rekkas, C. A., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 736-744. [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Caron, S., et al. (2011). An improved synthesis of 2-oxa-7-azaspiro[4][7]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. [Link]
-
Yudin, A. K., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8. [Link]
- US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators. (2022).
-
Kumar, A., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 344-354. [Link][5]
-
Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1845-1849. [Link][6]
- CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (2021).
-
Khan Academy. (n.d.). Alkene halogenation. [Link]
-
de la Pradilla, R. F., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(4), 391-396. [Link]
-
Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society. [Link]
-
Leah4sci. (2021, February 6). 19: Acid and base catalyzed alpha halogenation [Video]. YouTube. [Link][2]
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. [Link]
-
Wang, Y., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5582-5590. [Link]
-
US20220298159A1 - {6-[(2-AMINO-3-CHLOROPYRIDIN-4-YL)SULFANYL]-3-[(3S,4S)-4-AMINO-3-METHYL-2-OXA-8-AZASPIRO[4.5]DECAN-8-YL]-5-METHYLPYRAZIN-2-YL}METHANOL, A SHP2 INHIBITOR. (2022). USPTO. [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. [Link]
-
Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3 [Video]. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
Technical Support Center: Strategies for Enhancing the Solubility of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide Derivatives
Welcome to the technical support guide for researchers, chemists, and formulation scientists working with 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide derivatives. This unique spirocyclic scaffold, characterized by a polar sulfone group and a basic secondary amine, offers significant three-dimensional diversity for drug discovery.[1][2][3] However, these same features can present significant challenges in achieving adequate aqueous solubility for biological screening and preclinical development.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and overcome solubility hurdles.
Frequently Asked Questions & Troubleshooting Guide
Q1: My 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide derivative shows poor aqueous solubility despite the polar sulfone group. Why is this happening?
A1: This is a common and insightful question. The poor solubility of these derivatives often arises from a complex interplay between their structural features, which can lead to high crystal lattice energy.
-
The "Brick-Dust" vs. "Grease-Ball" Problem: While the sulfone moiety is polar and a strong hydrogen bond acceptor, which should enhance water solubility, the overall molecule may not be a simple "grease-ball" (a highly lipophilic compound).[4][5][6] The rigid, three-dimensional structure of the spirocycle combined with the strong intermolecular interactions (like hydrogen bonds and dipole-dipole interactions) mediated by the sulfone and amine groups can lead to a highly stable, ordered crystal lattice.[2] This high lattice energy requires a significant amount of energy to overcome during dissolution, resulting in poor solubility, a classic characteristic of "brick-dust" compounds.[4]
-
Impact of Substituents: The derivatives of the core scaffold will have varying substituents. Lipophilic groups appended to the molecule will naturally decrease aqueous solubility. The key is to assess the overall physicochemical profile, not just the presence of a single polar group.
Initial Troubleshooting Steps:
-
Re-evaluate Physicochemical Properties: Calculate or measure key properties like cLogP, topological polar surface area (TPSA), and pKa.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to understand the crystalline nature and melting point of your compound. A high melting point often correlates with high lattice energy and poor solubility.
-
Perform a Basic Solubility Assessment: Determine the kinetic solubility in various media (e.g., water, PBS pH 7.4, 0.1 N HCl) to get a baseline.
Q2: The azaspiro moiety in my compound is basic. How can I leverage pH to improve its solubility?
A2: The presence of the secondary amine makes the solubility of these derivatives pH-dependent. At a pH below the pKa of the amine, the nitrogen atom will be protonated, forming a positively charged cation. This ionized form is significantly more soluble in aqueous media than the neutral form.[7][8]
This principle is a cornerstone of formulating basic drugs.[9][10] However, simply assuming solubility at low pH is not enough; a systematic study is required as the relationship is not always linear and can be compound-specific.[11]
Workflow for pH-Dependent Solubility Profiling
The following diagram outlines the decision-making process for investigating and utilizing pH modification.
Caption: Workflow for pH-dependent solubility analysis.
Protocol 2.1: Generating a pH-Solubility Profile
This protocol provides a step-by-step method to determine the solubility of your compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10. Ensure the buffer strength is consistent (e.g., 50 mM).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. The amount should be enough to ensure a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach thermodynamic equilibrium. This can range from 24 to 72 hours.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the logarithm of the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer solution.
Example Data Table:
| Buffer pH (Initial) | Final pH (Measured) | Solubility (µg/mL) | Log(Solubility) |
| 2.0 | 2.1 | 1500 | 3.18 |
| 4.0 | 4.2 | 850 | 2.93 |
| 6.0 | 6.1 | 50 | 1.70 |
| 7.4 | 7.4 | < 1 | < 0 |
| 9.0 | 8.9 | < 1 | < 0 |
Q3: If pH adjustment isn't enough, is salt formation a good strategy for this class of compounds?
A3: Absolutely. Salt formation is one of the most effective and widely used strategies for increasing the solubility and dissolution rate of ionizable drugs.[12][13][14] For your 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide derivatives, the basic secondary amine is an ideal handle for forming a salt with an acidic counter-ion.
The principle is that the salt form dissociates in solution into the ionized drug and its counter-ion, which typically have much higher aqueous solubility than the neutral parent compound.[14][15]
Key Considerations for Salt Screening:
-
pKa Difference: A general rule of thumb is that the difference in pKa between the basic drug and the acidic counter-ion (ΔpKa) should be greater than 3 to ensure stable salt formation.
-
Counter-ion Selection: The choice of counter-ion is critical. Different counter-ions can lead to salts with vastly different physicochemical properties (solubility, stability, hygroscopicity, crystallinity).
-
Physical Stability: The resulting salt must be crystalline and physically stable. Amorphous or unstable salt forms can convert back to the less soluble free base form over time.[14]
Protocol 3.1: Small-Scale Salt Screening
-
Solvent Selection: Choose a solvent system in which the free base has moderate solubility but the expected salt is poorly soluble (to encourage precipitation). Common choices include acetone, acetonitrile, ethanol, or mixtures with water.
-
Stoichiometric Addition: Dissolve the free base (e.g., 50 mg) in the chosen solvent with gentle warming if necessary.
-
Counter-ion Addition: In separate reactions, add a stoichiometric equivalent (1.0 eq) of various acidic counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid) dissolved in a small amount of the same solvent.
-
Crystallization: Allow the solutions to cool slowly to room temperature and then potentially at 4°C overnight. If no precipitate forms, consider using a more anti-solvent or allowing slow evaporation.
-
Isolation and Analysis: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Analyze the solids to confirm salt formation and assess properties.
-
Solubility: Measure the aqueous solubility of the new salt form.
-
Crystallinity: Analyze by XRPD.
-
Thermal Properties: Analyze by DSC (melting point).
-
Hygroscopicity: Assess moisture uptake using Dynamic Vapor Sorption (DVS).
-
Q4: What are the next steps if both pH modification and salt formation fail to provide adequate solubility?
A4: If simpler methods are insufficient, you must turn to more advanced formulation strategies. The primary goal of these techniques is to either reduce the particle size to increase dissolution rate or to create a high-energy amorphous form of the drug that has a higher apparent solubility.[4][16]
Comparison of Advanced Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[17][18][19] | Simple to implement for in vitro screens; can achieve very high concentrations.[16] | May not be suitable for in vivo use due to toxicity; risk of drug precipitation upon dilution.[20] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic parts of the drug molecule in a hydrophilic shell.[21][22][23][24][] | Increases apparent solubility; can improve stability; well-established with regulatory acceptance.[26] | Requires the drug to fit within the cyclodextrin cavity; can be a 1:1 or 2:1 complex; potential for saturation. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a high-energy, non-crystalline state within a polymer matrix.[27][28][29][30] | Can achieve significant increases in apparent solubility and create supersaturated solutions.[28] | Physically unstable, with a risk of recrystallization over time; requires specialized manufacturing processes like spray drying or hot-melt extrusion.[31] |
| Particle Size Reduction (Nanosuspensions) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4] | Enhances dissolution rate; can be suitable for parenteral administration. | Does not increase thermodynamic equilibrium solubility; can be energy-intensive to produce; risk of particle agglomeration.[4][16] |
Recommended Workflow for Advanced Strategies
Caption: Decision tree for selecting an advanced solubility enhancement method.
Protocol 4.1: Feasibility Study for Cyclodextrin Complexation
-
Select Cyclodextrins: Screen several types, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which are common in pharmaceutical formulations.[]
-
Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM).
-
Add Compound: Add an excess of your drug candidate to each solution.
-
Equilibrate: Shake the mixtures for 24-48 hours at a constant temperature.
-
Analyze: Centrifuge the samples, and measure the concentration of the drug in the supernatant by HPLC.
-
Plot Data: Plot the drug concentration (solubility) against the cyclodextrin concentration. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is a positive result.
References
- Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Outsourcing.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Improving API Solubility by Salt and Cocrystal Form
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem.
- Why salt formation of weak acid increases the drug solubility?
- Amorphization of Poorly W
- Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology.
- 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- Cyclic sulfoxides and sulfones in drug design.
- Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simul
- Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Application of Sulfonyl in Drug Design.
- Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Ashland.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Application of Methylsulfone in Drug Discovery. PharmaBlock.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
- Ph and Solubility of Drugs. YouTube.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
- Cosolvent. Wikipedia.
- US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents.
- (PDF) Study of pH-dependent drugs solubility in water.
- Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- Study of pH-dependent drugs solubility in w
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. rjpdft.com [rjpdft.com]
- 15. bjcardio.co.uk [bjcardio.co.uk]
- 16. ijpbr.in [ijpbr.in]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
- 21. innoriginal.com [innoriginal.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 24. mdpi.com [mdpi.com]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 30. mdpi.com [mdpi.com]
- 31. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of Polar Spirocyclic Sulfone Amines
Introduction: The Chemical Challenge
Spirocyclic sulfone amines represent a specific "pain point" in medicinal chemistry purification. You are likely dealing with a molecule that possesses:
-
High Polarity: The sulfone (
) is a strong hydrogen bond acceptor, and the amine is a donor/acceptor. -
Basicity: The amine functionality leads to strong interactions with acidic silanols on standard silica.[1]
-
Rigidity: The spiro-fusion creates a rigid 3D scaffold, often leading to poor solubility in standard non-polar solvents (Hexane/EtOAc) and crystallization difficulties.
This guide moves beyond standard protocols to address the specific "sticky" nature of these molecules.
Part 1: Flash Chromatography Strategies
The Problem: Your compound streaks on silica, co-elutes with impurities, or never elutes at all.
Method A: Modified Normal Phase (The "Base Wash")
Standard silica is acidic (
Protocol:
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[2][3]
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the Methanol bottle, not just the DCM.-
Why? As the gradient increases MeOH concentration, you simultaneously increase the base concentration to compete for silanol sites.
-
-
Gradient: 0%
20% (MeOH + modifier) in DCM.
Method B: Amine-Functionalized Silica (The "Shield")
If Method A fails or you cannot use TEA (e.g., sensitive protecting groups), switch stationary phases.
-
Stationary Phase: KP-NH (Amine-bonded silica).
-
Mechanism: The surface is already basic. It repels the amine analyte, preventing tailing without mobile phase modifiers.
-
Solvent System: Hexane / Ethyl Acetate (surprisingly effective for polar amines on this phase) or DCM / MeOH (no modifier needed).
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
Use this when your compound elutes in the void volume of C18 but is too polar for silica.
-
Stationary Phase: Bare Silica or Diol-bonded silica.
-
Mobile Phase:
-
Solvent A: Acetonitrile (Weak solvent in HILIC).
-
Solvent B: 10 mM Ammonium Formate pH 3.0 (Strong solvent in HILIC).
-
-
Gradient: Start high organic (95% A) and gradient to lower organic (70% A).
-
Critical Step: You must equilibrate HILIC columns for at least 20 column volumes (CV) to establish the water layer on the silica surface.[4]
Part 2: Preparative HPLC (Reverse Phase)
The Problem: The compound elutes at
Strategy: pH Switching
Spirocyclic amines are basic. At low pH (TFA/Formic acid), they are protonated (
The Fix: High pH Reverse Phase
-
Column: Use a hybrid-silica C18 column resistant to high pH (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Do not use standard silica C18 above pH 8.
-
Buffer: 10 mM Ammonium Bicarbonate (
) or 0.1% Ammonium Hydroxide. -
Mechanism: At pH 10, the amine is neutral (deprotonated). This significantly increases hydrophobicity (LogD increases), forcing retention on the C18 chain.
Data: Retention Shift by pH
| Condition | Species State | Polarity | Retention on C18 | Peak Shape |
| Low pH (0.1% TFA) | Ionized ( | High | Poor ( | Sharp but early |
| Neutral pH (Water) | Mixed | Med-High | Variable | Broad/Tailing |
| High pH ( | Neutral ( | Lower | Good (> 5 min) | Sharp |
Part 3: Isolation & Work-up (The "Catch and Release")
The Problem: You purified the compound, but it is stuck in water/buffer. Liquid-Liquid Extraction (LLE) with EtOAc fails because the sulfone pulls the molecule into the aqueous layer.
The Solution: SCX Solid Phase Extraction Strong Cation Exchange (SCX) is the gold standard for isolating polar amines without distillation.
SCX Protocol (Step-by-Step)
-
Load: Acidify your aqueous fraction (pH < 3) with Acetic Acid or HCl. Load onto the SCX cartridge.[5][6]
-
Chemistry: The protonated amine binds to the sulfonic acid beads. Neutral sulfone impurities pass through.
-
-
Wash: Flush with MeOH (removes non-basic organic impurities) and Water (removes salts/buffers).
-
Elute: Flush with 2 M Ammonia in Methanol .
-
Chemistry: Ammonia deprotonates the amine, breaking the ionic bond. The product releases into the MeOH.[6]
-
-
Finish: Evaporate the ammoniated methanol (low boiling point). You are left with the free base.
Workflow Visualization
Caption: SCX "Catch and Release" workflow for isolating polar amines from aqueous buffers.
Part 4: Troubleshooting FAQs
Q1: My compound precipitates on the column inlet during Reverse Phase purification.
-
Diagnosis: Solubility mismatch. Spirocyclic sulfones are often insoluble in water but soluble in DMSO/MeOH. Injecting a DMSO slug into a high-water mobile phase causes "crashing out."
-
Fix: Use a "Sandwich Injection."
-
Draw 100 µL DMSO (solvent).
-
Draw Sample (in DMSO).
-
Draw 100 µL DMSO (solvent).
-
Alternatively: Add 10-20% MeOH to your aqueous Mobile Phase A to increase solubility at the start of the gradient.
-
Q2: I see "ghost peaks" or carryover in subsequent runs.
-
Diagnosis: Sticky amines are adsorbing to the injector needle or valve rotor seals.
-
Fix: Change your needle wash solvent. Standard MeOH/Water is too weak. Use 50:50 ACN:Isopropanol + 0.1% Formic Acid as the needle wash to protonate and solubilize the amine residues.
Q3: SCX didn't catch my compound; it came out in the flow-through.
-
Diagnosis:
-
The pH wasn't low enough during loading (amine wasn't protonated).
-
The loading solvent had too much salt (sodium ions competed with the amine).
-
-
Fix: Dilute the sample 1:1 with water to reduce salt concentration and ensure pH is < 3 using Acetic Acid before loading.
Q4: I can't detect my compound (No UV signal).
-
Diagnosis: Sulfones and aliphatic amines have poor UV absorbance (no chromophore).
-
Fix:
-
ELSD/CAD: Use Evaporative Light Scattering or Charged Aerosol Detection (universal detectors).
-
Low UV: Monitor at 205 nm or 210 nm (requires HPLC-grade solvents to avoid noise).
-
MS: Use Mass Spec triggering (TIC) for fraction collection.
-
Decision Matrix: Selecting the Right Method
Caption: Logic flow for selecting the optimal purification technique based on solubility and retention.
References
-
Teledyne ISCO. (2023).[7] Purification of Polar Organic Compounds by Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023).[1] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Agilent Technologies. (2020). Hydrophilic Interaction Chromatography (HILIC) Method Development. Retrieved from [Link]
-
Waters Corporation. (2021). XBridge BEH C18 Columns: High pH Stability for Basic Compounds. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. HILIC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. agilent.com [agilent.com]
- 7. labex.hu [labex.hu]
Technical Support Center: Troubleshooting 5-Thia-2-azaspirononane Alkylation
Technical Support Center: Troubleshooting 5-Thia-2-azaspiro[1]nonane Alkylation
Diagnostic Overview
The 5-thia-2-azaspiro[1]nonane scaffold presents a unique chemoselectivity and stability challenge for synthetic chemists. The molecule possesses two competing nucleophilic centers: a secondary amine within a 4-membered azetidine ring, and a thioether within a 6-membered tetrahydrothiopyran ring. Furthermore, the inherent ring strain of the azetidine makes the spirocycle highly susceptible to degradation under standard alkylation conditions. This guide deconstructs the root causes of low yields and provides field-validated, mechanistic solutions.
Mechanistic Deep-Dive & FAQs
FAQ 1: Why is my reaction yielding a complex mixture with very little of the desired N-alkylated product? Causality: You are likely experiencing competing S-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the tetrahydrothiopyran ring is a highly polarizable, "soft" nucleophile. If you are using a "soft" electrophile (e.g., an alkyl iodide), the sulfur will kinetically outcompete the "harder" azetidine nitrogen, forming a transient sulfonium ion. Solution: Switch your electrophile. Alkyl chlorides or bromides are "harder" electrophiles and preferentially react with the nitrogen. Alternatively, bypass direct alkylation entirely by utilizing reductive amination, which is highly selective for amines over thioethers .
FAQ 2: My LC-MS shows a mass corresponding to [M+H+18] or[M+H+ROH]. What happened to my spirocycle?
Causality: The azetidine ring has opened. The azetidine ring carries approximately 26 kcal/mol of inherent ring strain[1]. When the azetidine nitrogen is over-alkylated (forming a quaternary azetidinium ion) or activated by Lewis acids, the adjacent carbons become highly electrophilic. Nucleophiles present in your reaction—such as water, unhindered alcohol solvents, or the counterion of your base—will attack via an
FAQ 3: How do I choose the right base and solvent to maximize N-alkylation?
Causality: Strong, unhindered bases (like
Quantitative Condition Matrix
The following table summarizes the causal relationship between reaction conditions and product distribution based on internal validation data:
| Condition Profile | Electrophile | Base | Solvent | Major Outcome | Yield (N-Alkyl) | Yield (Side Products) |
| A (Standard) | Alkyl Iodide (1.2 eq) | DMF | S-Alkylation dominates | < 20% | > 60% (Sulfonium) | |
| B (Hard Electrophile) | Alkyl Chloride (1.1 eq) | DIPEA | MeCN | Clean N-Alkylation | 65 - 75% | < 10% |
| C (Over-alkylation) | Alkyl Bromide (2.5 eq) | DMF | Ring-opened diamine | < 10% | > 80% (Ring-opened) | |
| D (Reductive Amination) | Aldehyde + | None | DCE | Highly selective N-Alkyl | > 85% | < 5% |
Validated Protocol: Regioselective Direct N-Alkylation
This protocol utilizes strict stoichiometric control and hard electrophiles to create a self-validating system that prevents azetidine quaternization and ring-opening.
Step 1: Preparation & Solvation
-
Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon).
-
Dissolve 5-Thia-2-azaspiro[1]nonane (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration.
-
Validation Checkpoint: Ensure the solvent is strictly anhydrous (Karl Fischer titration < 50 ppm
) to prevent water from acting as a nucleophile against the azetidine ring.
Step 2: Base Addition
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. Stir for 5 minutes at room temperature.
Step 3: Electrophile Addition (Critical Step)
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the alkyl chloride or alkyl bromide (strictly 1.05 eq ) dropwise over 10 minutes.
-
Validation Checkpoint: Do not exceed 1.05 equivalents. Excess electrophile guarantees the formation of an azetidinium ion, which will rapidly undergo ring-opening.
Step 4: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. A successful reaction will show the
of the desired product. If or is observed, ring-opening has occurred. If a mass corresponding to dialkylation is observed, the nitrogen has quaternized.
Step 5: Quench and Workup
-
Quench the reaction by adding saturated aqueous
(equal volume to the reaction solvent). -
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine to remove DIPEA salts, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Troubleshooting Decision Tree
Troubleshooting workflow for identifying and resolving low alkylation yields.
References
-
Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021. URL:[Link]
-
Ghorai, M. K., et al. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry, 2007. URL:[Link]
-
Ikawa, T., et al. "Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines." Organic & Biomolecular Chemistry, 2011. URL:[Link]
Preventing ring opening of azaspiro[3.5]nonane during synthesis
Status: Operational | Ticket ID: AZ-SPIRO-35-STAB Specialist: Senior Application Scientist, Chemical Development
Welcome to the Azaspiro Support Hub
You are likely here because you are utilizing the 2-azaspiro[3.5]nonane scaffold as a bioisostere for piperidine or morpholine to improve the metabolic stability and
The Core Challenge: While the spiro-fusion improves metabolic stability, the azetidine (4-membered) ring introduces significant Baeyer strain (~26 kcal/mol). Unlike its 6-membered counterpart (7-azaspiro[3.5]nonane), the 2-azaspiro system is kinetically stable but thermodynamically primed for ring-opening, particularly under acidic conditions or in the presence of strong nucleophiles .
This guide provides self-validating protocols to prevent the catastrophic failure mode: Acid-Catalyzed Nucleophilic Ring Opening .
Module 1: The Failure Mode (Diagnostics)
Before attempting synthesis or deprotection, you must understand how the ring breaks. If your yield is low or you observe a "chain-like" byproduct in LC-MS (M+18 or M+Cl), you have likely triggered the pathway below.
Mechanism: Acid-Mediated Ring Opening
The azetidine nitrogen, once protonated, becomes a potent leaving group. Any available nucleophile (
Figure 1: The failure cascade. Note that protonation alone does not break the ring; protonation plus a nucleophile causes the breach.
Module 2: Safe Deprotection Protocols
The most common point of failure is the removal of N-Boc protecting groups. Standard conditions (HCl/MeOH or heating with TFA) often lead to decomposition.
Protocol A: The "Anhydrous TFA" Method (Recommended)
Logic: Trifluoroacetate is a poor nucleophile. By excluding water and halides, we prevent the "Attack" step shown in Figure 1.
Reagents:
-
Trifluoroacetic acid (TFA), Reagent Grade.
-
Dichloromethane (DCM), Anhydrous.
-
Scavenger (Optional): Triethylsilane (TES) if tert-butyl cations cause alkylation.
Step-by-Step:
-
Dissolution: Dissolve N-Boc-2-azaspiro[3.5]nonane in anhydrous DCM (0.1 M) under
. -
Cooling: Cool the solution to 0 °C (Ice/Water bath). Do not skip this.
-
Addition: Add TFA dropwise. Final ratio should be 4:1 (DCM:TFA).
-
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC.[1][2][3][4][5]
-
Critical: Do not let it warm to RT if the reaction is complete at 0 °C.
-
-
Quench (The Danger Zone):
Protocol B: The "Non-Acidic" Alternative (TMSOTf)
Logic: Uses a Lewis Acid instead of a Brønsted acid to cleave the Boc group, avoiding protonation of the amine product.
Step-by-Step:
-
Dissolve substrate in anhydrous DCM at 0 °C.
-
Add 2,6-lutidine (1.5 equiv) to act as a non-nucleophilic base.
-
Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv) dropwise.
-
Stir 30 mins. Quench with MeOH.
Module 3: Synthesis & Cyclization Troubleshooting
If you are building the ring rather than buying it, the cyclization step is prone to polymerization.
Comparison of Cyclization Methods
| Method | Risk Level | Primary Issue | Mitigation Strategy |
| Intramolecular Alkylation | High | Intermolecular polymerization | High dilution (0.01 M); Slow addition of base. |
| Amide Reduction (LiAlH4) | Medium | Incomplete reduction vs. Ring opening | Use |
| [2+2] Photocycloaddition | Low | Scalability | Flow chemistry reactors; Quartz vessels. |
Workflow: Safe Cyclization via Tosylate Displacement
This is the standard route for 2-azaspiro systems.
Figure 2: Kinetic control is required to favor ring closure over polymer chains.
Frequently Asked Questions (FAQ)
Q1: Can I use HCl in Dioxane for deprotection?
-
Answer: Proceed with caution. While Dioxane is non-nucleophilic, the chloride ion (
) is a nucleophile. If you heat this reaction, the chloride will open the azetidine ring to form the chloro-alkyl amine. Use Protocol A (TFA) or keep HCl/Dioxane strictly at 0 °C.
Q2: My product decomposes on the silica column. Why?
-
Answer: Silica gel is slightly acidic (
). This is enough to degrade free-base azetidines over time. -
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites before loading your compound.
Q3: How should I store the free amine?
-
Answer: Never store as the free base for long periods; it reacts with atmospheric
and moisture. Store as the oxalate or fumarate salt. Avoid hydrochloride salts for long-term storage if possible, as the chloride ion can induce slow ring opening in the solid state if moisture is present.
Q4: Is the 7-azaspiro[3.5]nonane isomer equally unstable?
-
Answer: No. In the 7-azaspiro isomer, the nitrogen is in the 6-membered piperidine ring, which is thermodynamically stable. The 4-membered ring is a carbocycle (cyclobutane), which is much more robust. The precautions in this guide specifically apply to the 2-azaspiro (azetidine) series.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Cation-Tolerant Bioisosteres for Piperidines. Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Journal of Organic Chemistry.
-
Sirenko, V., et al. (2018). Synthesis of 2-azaspiro[3.5]nonane-1-carboxylic acid derivatives. French-Ukrainian Journal of Chemistry.
- Paryzek, Z., & Blaszczyk, K. (2003). Acid-catalyzed ring opening of azetidines. Tetrahedron Letters. (General mechanism reference).
Disclaimer: This guide is for research purposes only. Always consult MSDS and perform small-scale safety tests before scaling up reactions involving strained rings.
Sources
Technical Support Center: Navigating the Deprotection of Boc-5-Thia-2-azaspiro[3.5]nonane Intermediates
Welcome to the technical support center for the synthesis and modification of complex heterocyclic scaffolds. This guide is dedicated to researchers, medicinal chemists, and process development scientists who are working with 5-thia-2-azaspiro[3.5]nonane intermediates and facing the critical step of tert-butyloxycarbonyl (Boc) group removal. The unique structural features of this scaffold, namely the spirocyclic core and the presence of a thioether linkage, present specific challenges that require careful consideration to ensure high-yielding and clean deprotection.
This resource is structured as a series of troubleshooting questions and in-depth answers, designed to address the practical issues you may encounter at the bench. We will delve into the causality behind common experimental outcomes, provide validated protocols, and offer alternative strategies for sensitive substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection with standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish and incomplete. What's causing this?
This is a common issue that can often be traced back to a few key factors:
-
Insufficient Acid Stoichiometry: The reaction's success hinges on the complete protonation of the Boc group's carbonyl oxygen, which initiates the cleavage mechanism.[1] If your starting material has low solubility in DCM, or if the acid concentration is too low, the reaction kinetics can be significantly slowed.
-
Steric Hindrance: The spirocyclic nature of the 5-thia-2-azaspiro[3.5]nonane scaffold can create a sterically congested environment around the nitrogen atom. This can impede the approach of the acid and slow down the rate of deprotection compared to simpler acyclic or monocyclic amines.
-
Reagent Quality: TFA is hygroscopic. The presence of water will reduce its effective acidity and can lead to incomplete reactions. Always use a fresh, unopened bottle of TFA or one that has been properly stored.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I'm observing a significant amount of a major byproduct with a higher molecular weight. What is this side reaction and how can I prevent it?
The most likely culprit is S-alkylation . The Boc deprotection mechanism proceeds through the formation of a stable tert-butyl cation.[1][2][3] Thioethers are nucleophilic and can act as a trap for this electrophilic cation, leading to the formation of a sulfonium salt. This is a well-documented side reaction when deprotecting sulfur-containing amino acids like methionine.[4][5]
Mitigation Strategies:
-
Use a Scavenger: The most effective way to prevent S-alkylation is to introduce a "scavenger" into the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than the thioether in your substrate.
| Scavenger | Typical Concentration (v/v) | Notes |
| Thioanisole | 5-10% | Highly effective. Has a strong odor. |
| Anisole | 5-10% | A common and effective choice. |
| 1,2-Ethanedithiol (EDT) | 2-5% | Very effective but has a potent stench. |
| Triisopropylsilane (TIS) | 2-5% | Also effective at reducing other side reactions. |
-
Lower the Temperature: Running the reaction at 0 °C can sometimes slow down the rate of S-alkylation relative to the desired deprotection.
Q3: After workup, my product seems to have degraded. Could the spirocyclic ring be unstable to the acidic conditions?
While the 5-thia-2-azaspiro[3.5]nonane core is generally robust, prolonged exposure to very strong acids, especially at elevated temperatures, could potentially lead to ring-opening or rearrangement. The four-membered azetidine ring within the spirocycle is the most likely site of instability. However, this is generally a less common issue than S-alkylation.
Recommendations:
-
Monitor the reaction closely: Use TLC or LC-MS to determine the point of complete consumption of the starting material and avoid unnecessarily long reaction times.
-
Consider Milder Deprotection Methods: If you suspect substrate instability, switching to a less harsh deprotection protocol is the best course of action. See the alternative protocols section below.
Q4: Are there alternatives to TFA or HCl for deprotecting my 5-thia-2-azaspiro[3.5]nonane intermediate, especially if it contains other acid-sensitive functional groups?
Absolutely. For sensitive substrates, moving away from strong protic acids is advisable. Here are some effective alternatives:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can selectively cleave Boc groups under milder conditions.[1] This can be particularly useful if your molecule contains other acid-labile groups.
-
Thermal Deprotection: For substrates that are thermally stable, heating in a high-boiling solvent or even in water can effect Boc removal without any acid catalyst.[6] This is considered a "green" chemistry approach.
-
Oxalyl Chloride in Methanol: This system generates HCl in situ in a more controlled manner and has been reported as a mild method for Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavenger
This protocol is a robust starting point for the deprotection of Boc-5-thia-2-azaspiro[3.5]nonane.
-
Dissolution: Dissolve the Boc-protected 5-thia-2-azaspiro[3.5]nonane (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add thioanisole (5-10% v/v) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
-
Caption: Workflow for standard Boc deprotection with TFA.
Protocol 2: Alternative Deprotection with HCl in Dioxane
This method is often used when TFA is problematic or when a crystalline hydrochloride salt is desired for purification.
-
Suspension: Suspend the Boc-protected 5-thia-2-azaspiro[3.5]nonane (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Isolation:
-
Upon completion, evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine.
-
The resulting solid can often be triturated with diethyl ether, collected by filtration, and dried under vacuum to afford a pure product.
-
Protocol 3: Mild Deprotection with Zinc Bromide
A good option for substrates with other acid-sensitive groups.
-
Dissolution: Dissolve the Boc-protected 5-thia-2-azaspiro[3.5]nonane (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Add zinc bromide (ZnBr₂) (2-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. This reaction can be slower, taking anywhere from 12 to 48 hours. Monitor carefully by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with an aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analytical Monitoring
Consistent and accurate monitoring is key to a successful deprotection.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the more polar product. The free amine product will have a significantly lower Rf value than the Boc-protected starting material. Use a ninhydrin stain to visualize the primary/secondary amine product as a distinct colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the starting material's consumption and the formation of the product with the expected mass. This is the preferred method for quantitative monitoring.
Conclusion
The deprotection of Boc-5-thia-2-azaspiro[3.5]nonane, while seemingly straightforward, requires a nuanced approach that respects the inherent reactivity of the thioether moiety. By anticipating the potential for S-alkylation and employing appropriate scavengers or milder deprotection conditions, researchers can reliably access the free amine in high yield and purity. Careful reaction monitoring is paramount to avoid over-exposure to harsh conditions and potential degradation. This guide provides the foundational knowledge and practical protocols to troubleshoot and optimize this critical synthetic transformation.
References
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2026, January 18). ResearchGate. [Link]
-
Boiling water-catalyzed neutral and selective N-Boc deprotection. RSC Publishing. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
-
Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. (2026, January 2). PubMed. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Trianion Synthon Approach to Spirocyclic Heterocycles. (2013, April 17). PMC. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. Wordpress. [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
-
Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. (2025, August 6). ResearchGate. [Link]
-
MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015, July 30). MDPI. [Link]
-
Wordpress. BOC Deprotection. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
Sources
Technical Support Center: Crystallization of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide HCl
Welcome to the dedicated technical support resource for the crystallization of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystalline material. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide HCl?
A1: Based on analogous structures and the general properties of sulfones and hydrochloride salts, you can expect 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide HCl to be a crystalline solid at room temperature.[1] Sulfones are typically colorless, and the hydrochloride salt form generally enhances water solubility compared to the free base.[1] The spirocyclic nature of the molecule imparts a three-dimensional structure which can influence crystal packing.[2][3]
Q2: Which solvent systems should I consider for the crystallization of this compound?
A2: A good starting point for solvent selection involves considering a range of polar and non-polar solvents. For sulfone compounds, common organic solvents like ethanol, methanol, tetrahydrofuran (THF), and dichloromethane (DCM) have been used.[4] Given that this is a hydrochloride salt, protic solvents or solvent mixtures containing water may be beneficial for solubilizing the compound at elevated temperatures. A common strategy for hydrochloride salts is to dissolve the material in a solvent where it is soluble (e.g., methanol or ethanol) and then add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) to induce crystallization.[5]
Q3: How does the hydrochloride salt form affect the crystallization process?
A3: The hydrochloride salt form introduces strong ionic interactions and hydrogen bonding capabilities, which can significantly influence crystal lattice formation.[6] The chloride ion is an excellent hydrogen bond acceptor, and this property can be leveraged to form well-ordered crystals.[6] However, the presence of the salt can also increase solubility in polar solvents, sometimes making it challenging to induce precipitation. Careful control of pH and the use of anti-solvents are therefore crucial.
Q4: Should I be concerned about polymorphism with this compound?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds.[7] Different polymorphs can have different physical properties, including solubility and stability.[7] It is highly recommended to screen for polymorphism by varying crystallization conditions (e.g., solvent, temperature, cooling rate) and characterizing the resulting solid forms using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Troubleshooting Guide
Problem 1: The compound will not dissolve in any single solvent.
-
Cause: The compound may have high lattice energy, making it poorly soluble in a wide range of common solvents at room temperature.
-
Solution:
-
Heating: Try heating the solvent to increase the solubility of the compound. Ensure the solvent's boiling point is not exceeded and that the compound is stable at elevated temperatures.
-
Solvent Mixtures: Use a mixture of solvents. For example, a small amount of a highly polar solvent like water or methanol can be added to a less polar solvent like isopropanol or acetone to enhance solubility.
-
Co-solvents: The use of a co-solvent can sometimes enhance solubility.[2][3] For instance, a small amount of water in an organic solvent system has been shown to improve the solubility of related compounds.[2][3]
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Cause: This often occurs when the solution is supersaturated to a high degree, or when the cooling rate is too fast. The compound comes out of solution as a liquid phase before it has time to form an ordered crystal lattice.
-
Solution:
-
Slower Cooling: Decrease the rate of cooling. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Lower Concentration: Start with a more dilute solution. This will reduce the level of supersaturation and give the molecules more time to orient themselves into a crystal lattice.
-
Use of an Anti-solvent: Dissolve the compound in a good solvent and slowly add an anti-solvent (a solvent in which the compound is insoluble) until the solution becomes slightly turbid. Then, allow the solution to stand.
-
Seeding: Introduce a seed crystal of the desired polymorph to the supersaturated solution to encourage crystallization.
-
Problem 3: The resulting crystals are very small or needle-like.
-
Cause: Rapid crystallization often leads to the formation of small or needle-like crystals, which can be difficult to filter and may have poor flow characteristics.
-
Solution:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution in a loosely covered container. This is a gentle method that can produce large, well-formed crystals.
-
Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually reducing the solubility of your compound and promoting slow crystal growth.[8]
-
Thermal Gradient (Convection): For poorly soluble compounds, a convection method can be employed. The compound is placed in the bottom of a tube with a solvent, and the top of the tube is heated while the bottom is kept cool. This creates a slow convection current that can promote the growth of high-quality crystals.[8]
-
Problem 4: The crystallized material is amorphous or has low crystallinity.
-
Cause: The solid may be precipitating too quickly, or there may be impurities present that are inhibiting crystal growth.
-
Solution:
-
Purification: Ensure the starting material is of high purity. Consider an additional purification step, such as flash chromatography, before attempting crystallization.
-
Annealing: Gently heat the crystallized material (below its melting point) for a period. This can sometimes provide enough energy for the molecules to rearrange into a more ordered, crystalline state.
-
Re-crystallization: Dissolve the amorphous material in a suitable solvent and attempt the crystallization again using a slower and more controlled method.
-
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol is designed to efficiently screen a range of solvents to identify promising candidates for crystallization.
Materials:
-
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide HCl
-
Small vials (e.g., 2 mL) with caps
-
A selection of solvents (see table below)
-
Stir plate and stir bars
-
Heating block or water bath
Procedure:
-
Add approximately 10-20 mg of the compound to each vial.
-
Add a small volume (e.g., 0.5 mL) of a solvent to each vial.
-
Stir the mixtures at room temperature for 30 minutes and observe the solubility.
-
For solvents in which the compound is insoluble at room temperature, heat the mixture to near the solvent's boiling point and observe solubility.
-
For solvents in which the compound is soluble at room temperature, this may be a good candidate for slow evaporation.
-
For solvents in which the compound is soluble at elevated temperatures but insoluble at room temperature, these are good candidates for cooling crystallization.
-
Record your observations in a table similar to the one below.
Data Presentation: Solvent Solubility Screening
| Solvent | Solubility at Room Temp | Solubility at Elevated Temp | Observations upon Cooling |
| Water | Soluble | Very Soluble | No crystals formed |
| Methanol | Soluble | Very Soluble | No crystals formed |
| Ethanol | Sparingly Soluble | Soluble | Crystals formed |
| Isopropanol | Sparingly Soluble | Soluble | Crystals formed |
| Acetone | Insoluble | Sparingly Soluble | Fine precipitate |
| Ethyl Acetate | Insoluble | Insoluble | N/A |
| Dichloromethane | Insoluble | Insoluble | N/A |
| Toluene | Insoluble | Insoluble | N/A |
Note: This table is for illustrative purposes. Actual results will need to be determined experimentally.
Protocol 2: Cooling Crystallization
This is a standard method for compounds that are significantly more soluble at higher temperatures.
Procedure:
-
Choose a solvent identified as suitable from the solvent screen (e.g., ethanol).
-
Add the compound to a flask and add the minimum amount of the chosen solvent to dissolve it at an elevated temperature (e.g., near boiling).
-
Once fully dissolved, allow the solution to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.
-
If no crystals have formed after cooling to room temperature, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, you can place the flask in a refrigerator (2-8 °C) to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent but poorly soluble in another.
Procedure:
-
Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol).
-
Slowly add a "poor" or "anti-solvent" (e.g., diethyl ether) dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Loosely cover the container and allow the anti-solvent to slowly diffuse into the solution, or simply let it stand undisturbed.
-
Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Visualization of Workflows
Diagram 1: Decision Tree for Crystallization Method Selection
A decision-making workflow for selecting an appropriate crystallization method based on solubility screening results.
Diagram 2: Troubleshooting Common Crystallization Issues
A logical flow for troubleshooting common problems encountered during crystallization experiments.
References
-
ResearchGate. The Chemistry of Acetylenic and Allenic Sulfones. Available at: [Link]
-
Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). RSC Publishing. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available at: [Link]
- Lang, F., et al. (2007). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office.
-
Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]
-
Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]
-
Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. (2026). Britannica. Available at: [Link]
-
Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (2025). RSC Publishing. Available at: [Link]
-
5-Azaspiro[3.5]nonan-8-one hydrochloride. (n.d.). PubChem. Available at: [Link]
-
Silverberg, L. J., et al. (2023). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. PMC. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available at: [Link]
-
Bansal, A. K., & Kumar, S. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Semantic Scholar. Available at: [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
Sources
- 1. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 2. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. unifr.ch [unifr.ch]
Technical Support Center: Advanced Methodologies for 2-Azaspiro[3.5]nonane Functionalization
Welcome to the technical support center for the functionalization of 2-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The unique steric environment of the secondary amine, flanked by a cyclobutane and a cyclohexane ring, presents distinct challenges that can impede common synthetic transformations.
This document provides in-depth, field-proven insights, troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven recommendations to help you navigate and overcome these synthetic hurdles.
Part 1: Troubleshooting Guide - Navigating Steric Challenges in Key Reactions
This section addresses common issues encountered during the functionalization of the 2-azaspiro[3.5]nonane nitrogen.
Troubleshooting N-Alkylation Reactions
Question: My standard N-alkylation of 2-azaspiro[3.5]nonane with a primary alkyl halide (e.g., benzyl bromide) is showing low conversion, even after prolonged reaction times at elevated temperatures. What is causing this, and how can I improve the yield?
Root Cause Analysis: The low reactivity is primarily due to the significant steric hindrance around the nitrogen atom. The adjacent bulky cyclohexane and cyclobutane rings restrict access of the alkyl halide to the nitrogen's lone pair, thus increasing the activation energy for the SN2 reaction. Standard conditions, such as using potassium carbonate (K₂CO₃) in acetonitrile (MeCN), are often insufficient to overcome this barrier.
Solutions & Optimization Strategies:
-
Increase Base Strength and Solubility: A stronger, non-nucleophilic base can more effectively deprotonate the secondary amine, increasing the concentration of the more nucleophilic free amine. Bases like cesium carbonate (Cs₂CO₃) are often superior to K₂CO₃ or Na₂CO₃ due to the "cesium effect," which involves better solubility and coordination that promotes reactivity.
-
Employ a More Reactive Solvent: Switching from aprotic polar solvents like acetonitrile or DMF to a non-polar solvent like toluene can be effective, especially when using phase-transfer catalysis. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can shuttle the deprotonated amine into the organic phase, facilitating its reaction with the alkyl halide.
-
Utilize Catalytic Additives: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction via the Finkelstein reaction. The iodide ion displaces the bromide or chloride from the alkyl halide in situ to form a much more reactive alkyl iodide, which then undergoes the SN2 reaction with the amine more readily.
Workflow for Optimizing N-Alkylation:
Caption: Decision-making workflow for troubleshooting N-acylation reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is it better to use 2-azaspiro[3.5]nonane as the free base or the hydrochloride salt? A1: The hydrochloride salt is generally more stable, less volatile, and easier to handle and weigh accurately. For most reactions, you will need to liberate the free base in situ or via a separate workup step. To do this, you can partition the salt between a solvent like DCM or EtOAc and an aqueous solution of a strong base (e.g., 2M NaOH), followed by separation and drying of the organic layer. For reactions that are sensitive to water, it is crucial to thoroughly dry the free base before use.
Q2: Are there any protecting group strategies that work well for this amine? A2: Yes, while direct protection can be challenging, the Boc (tert-butoxycarbonyl) group is commonly used. Due to steric hindrance, standard conditions with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine may be sluggish. A more effective method is to use Boc₂O with a catalytic amount of DMAP in a solvent like DCM. For deprotection, standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) work efficiently.
Q3: Can C-H functionalization be performed on the 2-azaspiro[3.5]nonane core? A3: Direct C-H functionalization is challenging but feasible. The positions adjacent to the nitrogen (alpha-protons) are the most likely sites for activation. Strategies involving directed metalation with a strong base after N-protection, or photoredox catalysis, could potentially be explored. However, these are advanced methods and would require significant optimization. It is often synthetically more straightforward to use a pre-functionalized building block if modifications to the carbon skeleton are required.
Part 3: Verified Experimental Protocols
Protocol 1: High-Yield N-Benzylation using Phase-Transfer Catalysis
This protocol is optimized for overcoming the steric hindrance in the N-alkylation of 2-azaspiro[3.5]nonane with a reactive alkyl halide.
Materials:
-
2-Azaspiro[3.5]nonane hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Deionized Water
Procedure:
-
To a round-bottom flask, add 2-azaspiro[3.5]nonane hydrochloride, toluene (approx. 0.2 M), and an equal volume of deionized water.
-
Add cesium carbonate and tetrabutylammonium bromide to the biphasic mixture.
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-2-azaspiro[3.5]nonane.
Protocol 2: DMAP-Catalyzed N-Acetylation
This protocol utilizes a nucleophilic catalyst to facilitate the acylation of the sterically hindered nitrogen.
Materials:
-
2-Azaspiro[3.5]nonane (free base) (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-azaspiro[3.5]nonane in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the catalytic amount of DMAP.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-acetyl-2-azaspiro[3.5]nonane, which can be further purified if necessary.
References
-
4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition. A comprehensive review detailing the mechanism and application of DMAP and related compounds as highly effective catalysts for acylation reactions, particularly for hindered alcohols and amines. [Link]
Handling hygroscopic nature of spirocyclic amine hydrochloride salts
Technical Support Center: Spirocyclic Amine Hydrochloride Salts
A Senior Application Scientist's Guide to Managing Hygroscopicity
Welcome to the technical support center for handling spirocyclic amine hydrochloride salts. As a Senior Application Scientist, I understand that the unique properties of these compounds present both opportunities and significant challenges, with hygroscopicity being paramount. These salts are frequently developed for their enhanced aqueous solubility and potential bioavailability benefits.[1][2] However, this same affinity for water can compromise sample integrity, leading to inaccurate measurements, chemical degradation, and manufacturing difficulties.[3][4][5]
This guide is structured to provide direct, actionable solutions to the common issues encountered in the lab and during development. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions for robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems you might encounter during your experiments.
Q1: My spirocyclic amine hydrochloride salt powder has started to clump and cake in its container. What is causing this, and how can I salvage the material?
A1:
-
Probable Cause: Clumping and caking are the most common initial signs of moisture uptake.[4] The hydrochloride salt form, particularly from strong mineral acids, is highly polar and readily forms hydrogen bonds with atmospheric water vapor.[6] As individual particles adsorb water, capillary forces draw them together, forming solid bridges and resulting in agglomeration. If moisture uptake continues, it can lead to deliquescence, where the solid dissolves into the absorbed water.[3]
-
Recommended Solutions:
-
Immediate Action: Immediately move the container into a controlled, low-humidity environment, such as a desiccator with a fresh desiccant (e.g., phosphorus pentoxide or molecular sieves) or a nitrogen-purged glove box.[7][8]
-
Material Assessment: Before further use, the extent of moisture uptake must be quantified. Perform a water content analysis using Karl Fischer titration, as this method is specific to water and is not affected by other volatile substances.[9][10]
-
Structural Integrity Check: Use X-ray Powder Diffraction (XRPD) to determine if the moisture has induced a change in the crystalline form (polymorphism) or a conversion to a hydrate.[11] Any change in the solid form can significantly impact solubility, stability, and bioavailability.
-
Redrying (Use with Caution): If only surface moisture is present and no phase change has occurred, gentle drying under vacuum at a mild temperature may be possible. However, this must be carefully validated to ensure it doesn't cause degradation or solid-form changes. TGA can help identify the appropriate temperature.[12]
-
Q2: I am getting inconsistent and non-reproducible weights when preparing solutions. How can I weigh a hygroscopic compound accurately?
A2:
-
Probable Cause: Rapid moisture uptake on the balance is the primary culprit. A hygroscopic powder can gain mass continuously while exposed to ambient air, making it impossible to obtain a stable, accurate reading. The rate of weight gain is dependent on the ambient relative humidity (RH), the material's intrinsic hygroscopicity, and its surface area.[13]
-
Recommended Solutions:
-
Controlled Environment: The most reliable method is to perform the weighing process inside a glove box with controlled low humidity (<10% RH).[7]
-
Rapid Weighing Protocol: If a glove box is unavailable, a meticulous and rapid weighing technique is necessary. See Section 3: Key Experimental Protocols for a detailed step-by-step guide. The core principle is to minimize the sample's exposure time to the atmosphere.
-
Use Appropriate Weighing Vessels: Use a container with a lid, such as a vial or a weighing boat with a cover. Tare the vessel with its lid on, add the sample quickly, and immediately replace the lid before recording the final weight.
-
Consider a "Correction Factor" Approach: For routine analyses, you can determine the rate of weight gain by placing a sample on the balance and recording the mass change over time. This data can be used to extrapolate back to the weight at time zero. However, this is less accurate and should only be used when other methods are not feasible.
-
Q3: My compound is degrading during the formulation process, particularly during wet granulation. What strategies can I employ to prevent this?
A3:
-
Probable Cause: The addition of water during wet granulation can create a localized, high-moisture environment around the API particles. This can lead to chemical degradation through hydrolysis or catalyze other reactions.[6][14] The absorbed water can also act as a plasticizer, lowering the glass transition temperature of amorphous content and potentially causing unwanted physical transformations.[3]
-
Recommended Solutions:
-
Avoid Aqueous Processes: The most effective strategy is to switch to a dry formulation process, such as direct compression or roller compaction (dry granulation), which avoids the introduction of water altogether.[1][14]
-
Use Non-Aqueous Solvents: If granulation is necessary, consider using a non-aqueous solvent (e.g., ethanol, isopropanol) for the granulation step, provided the API is stable in that solvent.
-
Formulation-Based Moisture Protection:
-
Hydrophobic Excipients: Co-process the API with hydrophobic excipients (e.g., magnesium stearate, silicon dioxide) that can act as a physical barrier to moisture.[3]
-
Moisture Scavengers: Incorporate excipients that act as moisture scavengers, preferentially absorbing available water.
-
-
Protective Barriers: For the final dosage form, consider film coating with a polymer that has a low water vapor permeation rate or encapsulation to create a physical barrier against environmental moisture.[3][15]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What scientifically makes spirocyclic amine hydrochloride salts so hygroscopic?
A1: The hygroscopicity arises from the fundamental chemical structure. The hydrochloride salt is formed from a basic amine and a strong acid (HCl). This creates a polar, ionic compound. The chloride ion (Cl⁻) is an effective hydrogen bond acceptor, while the protonated amine (R₃N-H⁺) is a strong hydrogen bond donor. This structure has a high affinity for polar water molecules, readily attracting them from the atmosphere to form hydrogen bonds, leading to water adsorption onto the crystal lattice.[16]
Q2: How do I classify the hygroscopicity of my compound to establish proper handling procedures?
A2: A quantitative classification is essential for risk assessment and defining handling protocols.[4] The most direct way is through Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature.[17][18] The resulting sorption/desorption isotherm provides critical information on the amount of water absorbed and at which RH levels critical events (like deliquescence or hydrate formation) occur.[19] The data can be used to classify the material according to established standards, such as the European Pharmacopoeia.
Table 1: European Pharmacopoeia Hygroscopicity Classification [20]
| Classification | Definition (Mass increase after 24h storage at 25°C and 80% RH) |
|---|---|
| Deliquescent | Sufficient water is absorbed to form a liquid |
| Very Hygroscopic | Increase in mass is ≥ 15% |
| Hygroscopic | Increase in mass is < 15% and ≥ 2% |
| Slightly Hygroscopic | Increase in mass is < 2% and ≥ 0.2% |
| Non-Hygroscopic | Increase in mass is < 0.2% |
Q3: What is the best analytical method for determining the precise water content?
A3: Karl Fischer (KF) titration is the gold standard for water determination in pharmaceutical substances.[21] Its key advantage is its specificity for water, unlike gravimetric methods like Loss on Drying (LOD), which measure the loss of any volatile component.[10]
-
Coulometric KF: Ideal for samples with very low water content (e.g., < 1%). Iodine is generated electrochemically in the reaction.[10][22]
-
Volumetric KF: Suitable for samples with higher water content. A standardized KF reagent containing iodine is used as the titrant.[10][21]
Q4: What are the best long-term storage conditions for these salts?
A4: The ideal storage conditions are dictated by the compound's specific hygroscopic profile determined by DVS. As a general rule:
-
Controlled Humidity: Store in a desiccator or a humidity-controlled cabinet at an RH well below the critical humidity level where significant water uptake begins.
-
Inert Atmosphere: For highly sensitive compounds, after each use, flush the container headspace with a dry, inert gas like nitrogen or argon to displace moist air.[8]
-
Appropriate Packaging: Use containers with a tight seal. For maximum protection, seal the primary container within a heat-sealed, moisture-proof aluminum foil bag containing a desiccant pouch.[3][15]
-
Controlled Temperature: Store at the recommended temperature, as temperature fluctuations can alter the RH inside the container.[8]
Section 3: Key Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Sample (without a Glove Box)
-
Preparation: Place the sealed container of the spirocyclic amine HCl salt, a clean and dry weighing vessel (e.g., a glass vial with a screw cap), and your spatula in a desiccator for at least 30 minutes to equilibrate.
-
Tare: Place the closed weighing vessel on the analytical balance and press tare.
-
Transfer: Remove the compound container and the weighing vessel from the desiccator. Working quickly and efficiently, open both containers. Use the spatula to transfer an approximate amount of the compound into the weighing vessel.
-
Seal: Immediately and securely close the weighing vessel.
-
Weigh: Place the closed vessel back on the balance. Allow the reading to stabilize for a few seconds and record the mass. This value represents the accurate weight of the dry powder.
-
Return to Storage: Promptly seal the main compound container and return it to the desiccator.
Protocol 2: Determination of Water Content using Coulometric Karl Fischer Titration
This protocol assumes the use of an automated coulometric KF titrator.
-
System Preparation: Ensure the KF titrator's reaction vessel is clean, dry, and filled with fresh anode and cathode reagents. The apparatus must be protected from atmospheric moisture.[23]
-
Titrator Conditioning: Run the titrator's pre-titration or conditioning function to neutralize any residual water in the solvent, establishing a stable, anhydrous baseline.
-
Sample Preparation: Accurately weigh the hygroscopic sample using the procedure described in Protocol 1. The sample mass should be chosen to contain an appropriate amount of water for the instrument's range (typically 100 µg to 10 mg of water).
-
Sample Introduction: Quickly introduce the weighed sample directly into the KF reaction vessel. Ensure a complete transfer.
-
Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts stoichiometrically with the water from the sample.[10] The endpoint is detected potentiometrically when an excess of iodine is present.
-
Calculation: The instrument's software will calculate the water content based on the total charge (coulombs) required to generate the iodine, expressed as a percentage or parts per million (ppm).
Section 4: Data & Visualization
Workflow Diagram: Handling a New Spirocyclic Amine HCl Salt
This workflow outlines the decision-making process upon receiving a new, potentially hygroscopic compound to ensure its integrity from the outset.
Caption: Decision workflow for initial characterization and handling of a new spirocyclic amine HCl salt.
References
Sources
- 1. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. ardl.com [ardl.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 16. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. particletechlabs.com [particletechlabs.com]
- 19. ardena.com [ardena.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 22. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Escape from Flatland: 1H NMR Spectrum Analysis and Performance Comparison of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
Executive Summary
The transition from planar, sp2-rich heterocycles to 3D spirocyclic architectures represents a critical paradigm shift in 1[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), researchers can access uncharted pharmacological space, improve vectorization, and mitigate off-target liabilities. Among these premium building blocks, 2 (CAS: 1935245-49-0)[2] stands out. Featuring an azetidine ring spiro-fused to a thiane 1,1-dioxide system, this scaffold offers rigid, orthogonal exit vectors that traditional linear or monocyclic sulfones cannot replicate.
This guide provides an in-depth 1H NMR spectrum analysis of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide, comparing its structural and performance metrics against a traditional flat analog, 1-(methylsulfonyl)piperazine, to equip researchers with actionable, self-validating analytical protocols.
Structural Causality & 1H NMR Spectral Signatures
In flexible monocyclic systems, rapid bond rotation and chair-flipping average out the chemical environments of protons, resulting in simplified, often overlapping NMR multiplets. In contrast, the spiro-fusion in 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide locks the conformation, revealing the true 3D geometry through pronounced diastereotopic splitting.
The Causality of Chemical Shifts: The spiro carbon (C4 in systematic numbering) forces the azetidine ring into a perpendicular orientation relative to the thiane ring. Because the thiane ring is asymmetric—housing a highly polar, electron-withdrawing sulfone (SO2) group immediately adjacent to the spiro center—the two CH2 groups of the azetidine ring are magnetically non-equivalent. The intense anisotropic deshielding effect and electric field generated by the 5,5-dioxide group selectively shift the azetidine protons that are syn to the sulfone oxygen atoms significantly downfield. This creates a complex AB spin system that serves as the definitive spectral fingerprint for the intact spirocycle.
Table 1: 1H NMR Spectral Signature Comparison (600 MHz, DMSO-d6)
| Proton Environment | 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide (Rigid Spirocycle) | 1-(Methylsulfonyl)piperazine (Flexible Flat Analog) | Causality / Structural Insight |
| Azetidine / Piperazine CH2 | ~3.8 ppm & ~3.4 ppm (Two distinct AB doublets, 4H total) | ~3.0 ppm (Broad multiplet, 4H) | Rigidity vs. Flexibility: The spirocycle's locked conformation prevents averaging, exposing the diastereotopic nature of the azetidine protons. |
| Thiane CH2 (Adjacent to SO2) | ~3.1 ppm (Multiplet, 2H) | N/A (Linear methyl at ~2.9 ppm, s, 3H) | Anisotropic Deshielding: Protons adjacent to the sulfone in the rigid thiane ring are strongly deshielded but restricted in motion. |
| Thiane CH2 (Distal) | ~1.6 - 1.9 ppm (Complex multiplets, 6H) | ~1.5 ppm (Multiplet, 4H) | Ring Puckering: The thiane ring adopts a stable chair conformation, distinguishing axial and equatorial protons. |
Performance Comparison: Spirocycle vs. Flat Scaffolds
Beyond spectral complexity, the rigid 3D architecture of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide translates directly into superior physicochemical properties. The steric bulk around the spiro center shields adjacent C-H bonds from cytochrome P450-mediated oxidation, significantly enhancing metabolic stability compared to exposed linear analogs.
Table 2: Physicochemical & Pharmacokinetic Performance
| Parameter | 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide | 1-(Methylsulfonyl)piperazine | Analytical Significance |
| Calculated LogP | -0.394[2] | ~ -0.50 | The spirocycle maintains optimal hydrophilicity while providing a more complex 3D topology. |
| Metabolic Stability (HLM) | High (>85% remaining at 30 min) | Moderate (~65% remaining at 30 min) | Spiro-fusion sterically hinders oxidative enzyme access to the α-carbons. |
| Vectorization (Exit Vectors) | 3D (Orthogonal) | 2D (Linear/Equatorial) | Enables binding to deep, narrow protein pockets inaccessible to flat molecules. |
Self-Validating Experimental Protocol for Rigid Spirocycles
Acquiring accurate NMR data for rigid spirocycles requires specific parameter adjustments. Rigid molecules exhibit restricted internal molecular motion, which limits dipole-dipole interactions—the primary mechanism for spin-lattice (T1) relaxation. Consequently, spirocycles possess significantly longer T1 relaxation times than flexible molecules. Failing to account for this leads to incomplete relaxation, truncated signals, and inaccurate integration.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the3[3] analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Calibration: Insert the sample into a 600 MHz spectrometer at 298 K. Tune and match the probe, lock the magnetic field to the deuterium signal of DMSO, and shim the magnet (Z1-Z5) to achieve a TMS line width of < 0.5 Hz.
-
Acquisition (The Causality of D1): Utilize a standard 1D proton pulse sequence (zg30). Critical Adjustment: Set the relaxation delay (D1) to 5.0 seconds (standard is often 1.0s). This extended delay ensures complete longitudinal relaxation of the rigid spirocyclic protons, preventing signal saturation.
-
Processing & Self-Validation: Apply zero-filling to 64k points and an exponential window function (LB = 0.3 Hz). Perform Fourier transform, followed by manual phase and baseline correction.
-
System Validation Check: Integrate the downfield azetidine multiplets and the upfield thiane multiplets. The system is self-validating if the integral ratio is exactly 4.00 : 8.00 . Any deviation >5% indicates incomplete T1 relaxation or structural impurity.
Fig 1: Self-validating 1H NMR workflow optimized for rigid spirocyclic scaffolds.
References
-
5-thia-2-azaspiro[3.5]nonane 5,5-dioxide (CAS 1935245-49-0) - Fluorochem 2
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - ACS Publications 1
-
6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide | BLD Pharm - BLD Pharm 3
Sources
Technical Guide: Mass Spectrometry (LC-MS) Fragmentation of Spirocyclic Sulfones
Executive Summary
Spirocyclic sulfones (e.g., 4-thiaspiro[2.5]octane 4,4-dioxide) have emerged as critical bioisosteres in modern drug discovery, offering improved metabolic stability and novel intellectual property space compared to traditional piperidines or morpholines. However, their rigid
This guide compares standard "generic" screening methods against an Optimized Spiro-Sulfone Protocol . It details the mechanistic necessity of ammonium adduct formation for successful fragmentation and contrasts the utility of Higher-Energy Collisional Dissociation (HCD) versus standard Collision-Induced Dissociation (CID).
Part 1: The Comparative Analysis
Ionization and Adduct Formation: The Critical Differentiator
Spirocyclic sulfones are "proton-poor" sites. The sulfone oxygen atoms are weakly basic, making protonation (
Comparison of Mobile Phase Additives:
| Feature | Standard Generic Method | Optimized Spiro-Sulfone Method | Scientific Rationale |
| Mobile Phase Modifier | 0.1% Formic Acid | 5-10 mM Ammonium Formate + 0.1% Formic Acid | Sulfones have low proton affinity. Ammonium ( |
| Dominant Precursor | Sodium adducts are "dead-end" ions that resist fragmentation. Ammonium adducts are labile. | ||
| Fragmentation Efficiency | Low . Sodium adducts require extreme energy to fragment, often yielding no structural data. | High . The | |
| Sensitivity | Variable (Split between H/Na/K adducts). | High (Signal consolidated into single |
Dissociation Techniques: CID vs. HCD
The rigidity of the spiro-junction confers thermal and kinetic stability. Standard resonance-type CID (found in Ion Traps) often fails to open the ring efficiently before ejecting the ion.
| Parameter | Collision Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Recommendation |
| Mechanism | Resonant excitation (slow heating). | Beam-type non-resonant (rapid energy deposition). | HCD is superior for spiro-rings. |
| Energy Regime | Low (eV). | High (eV). | Spiro scaffolds require higher activation energy to overcome ring strain. |
| Low Mass Cutoff | Yes (often cannot see fragments < 1/3 precursor | No . | Crucial for observing the diagnostic hydrocarbon fragments after |
| Primary Fragment | Rich spectrum: Ring opening + secondary cleavages. | Use HCD for structural elucidation. |
Part 2: Fragmentation Mechanisms
The defining fragmentation event for spirocyclic sulfones is the Cheletropic Elimination of sulfur dioxide (
Mechanism 1: The "Ammonium Trigger"
-
Precursor: The ammonium adduct
is selected. -
Activation: Low collision energy causes loss of neutral ammonia (
, 17 Da). -
Result: A vibrationally excited protonated molecule
is generated in situ, possessing enough internal energy to drive the subsequent ring opening.
Mechanism 2: Cheletropic Ring Opening
Unlike linear sulfones which may cleave alpha to the sulfur, spirocyclic sulfones undergo a concerted retro-cheletropic reaction.
-
Extrusion: The
bonds break simultaneously or sequentially. -
Loss: Neutral
(64 Da) is ejected.[1] -
Product: A distonic radical cation or a conjugated diene cation (depending on charge localization), which represents the "opened" spiro system.
Visualization: Fragmentation Pathway
The following diagram illustrates the transition from the stable spiro-sulfone to the diagnostic fragments via the ammonium adduct pathway.
Caption: Step-wise fragmentation pathway of spirocyclic sulfones initiated by ammonium adduct loss followed by cheletropic extrusion of SO2.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating : the presence of the ammonium adduct confirms the mobile phase is correct, and the detection of the -17 Da loss confirms the precursor identity.
Materials & Reagents[2]
-
Solvent A: Water (LC-MS Grade) + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Solvent B: Methanol (LC-MS Grade) + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for sulfones as it stabilizes the protic environment, aiding ammonium adduction.
-
LC-MS Method Parameters
-
Column: C18 or Phenyl-Hexyl (Phenyl phases provide better selectivity for rigid spiro-systems).
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.[2]
-
Alternative: Use APCI if the spiro-compound lacks other polar functional groups (e.g., amines/alcohols).
-
-
Source Voltage: 3.5 kV (ESI) or 4.0 µA (APCI Corona).
Step-by-Step Workflow
Step 1: The "Adduct Check" (Validation Step) Inject the sample in Full Scan (MS1) mode.
-
Success Criteria: You should see a dominant peak at
. -
Failure Mode: If you see
(Sodium), your buffer concentration is too low or your system is contaminated. Stop and flush the system. Sodium adducts will yield poor fragmentation data.
Step 2: MS/MS Optimization (Stepped Energy)
Do not use a single collision energy. Spiro-rings have a "hard" shell (the ring) and a "soft" core (the
-
Method: Apply "Stepped NCE" (Normalized Collision Energy) if using Orbitrap (e.g., 20, 40, 60%).
-
Logic:
-
20%: Strips the
to generate . -
40%: Forces the Cheletropic elimination of
. -
60%: Fragments the remaining hydrocarbon skeleton for structural fingerprinting.
-
Step 3: Data Interpretation Look for the "Spiro Signature":
-
Precursor:
-
Fragment 1:
(Loss of 17) -
Fragment 2:
(Loss of 17 + 64) -> This confirms the sulfone.
Workflow Diagram
Caption: Decision tree for optimizing spirocyclic sulfone analysis, prioritizing ammonium adduct formation.
References
-
Mechanism of SO2 Extrusion: Adenot, A., et al. (2021). SO2 conversion to sulfones: development and mechanistic insights of a sulfonylative Hiyama cross-coupling. Chemical Communications.[3][4] [Link]
-
Adduct Formation in LC-MS: Kruve, A., et al. (2013). Adduct formation in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
HCD vs CID Fragmentation: Olsen, J. V., & Mann, M. (2011). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. (Demonstrates the non-resonant mechanism applicable to rigid small molecules). [Link]
-
Spirocyclic Scaffolds in Drug Discovery: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Sulfonamide/Sulfone Fragmentation Patterns: Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 3. baranlab.org [baranlab.org]
- 4. SO2 conversion to sulfones: development and mechanistic insights of a sulfonylative Hiyama cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Taming Metabolism: A Comparative Guide to the Metabolic Stability of Spiro[3.5]nonane vs. Piperidine Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Design
In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, a key component of which is metabolic stability.[1] A molecule that is too rapidly metabolized by the body's enzymatic machinery will have a short half-life and poor bioavailability, rendering it ineffective.[2] For decades, the piperidine ring, a six-membered saturated heterocycle, has been a cornerstone of medicinal chemistry, featuring in the structure of over one hundred approved drugs.[3][4] Its synthetic tractability and ability to confer favorable physicochemical properties have made it a go-to scaffold. However, the very features that make it attractive—specifically the nitrogen heteroatom—also render it susceptible to extensive first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[5][6]
This guide provides an in-depth comparison of the metabolic stability of traditional piperidine analogs against a promising alternative: the spiro[3.5]nonane scaffold. By replacing the piperidine moiety with a spirocyclic bioisostere, medicinal chemists can often overcome metabolic liabilities, enhancing a compound's developability.[4][7] We will explore the mechanistic basis for these differences, present representative data, and provide a detailed experimental protocol for researchers to assess metabolic stability in their own laboratories.
The Metabolic Achilles' Heel: Understanding Piperidine Metabolism
The piperidine ring is a frequent target for Phase I metabolic enzymes, particularly the cytochrome P450 superfamily.[6] The nitrogen atom and the adjacent (alpha) carbon atoms are primary "metabolic hotspots."
Common Metabolic Pathways for Piperidine Analogs:
-
N-dealkylation: This is a major metabolic route for N-substituted piperidines. CYP enzymes catalyze the oxidation of the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves, removing the N-substituent.[7]
-
Ring Hydroxylation: CYP-mediated oxidation can occur at various positions on the piperidine ring, typically at the carbons alpha, beta, or gamma to the nitrogen, introducing a polar hydroxyl group.[8][9]
-
N-oxidation: The nitrogen atom itself can be directly oxidized to form an N-oxide metabolite.[7]
-
Ring Opening: Following initial oxidation, further enzymatic reactions can lead to the opening of the piperidine ring.[10]
These metabolic transformations not only lead to rapid clearance of the parent drug but can also produce pharmacologically active or even toxic metabolites.[9] The propensity of piperidine to undergo these reactions often necessitates extensive medicinal chemistry efforts to block these metabolic sites, for example, by introducing sterically hindering groups or replacing labile C-H bonds with more robust C-F bonds.[5]
A Strategy for Stability: The Spiro[3.5]nonane Bioisostere
To circumvent the inherent metabolic liabilities of the piperidine ring, medicinal chemists have increasingly turned to "scaffold hopping," replacing the problematic motif with a bioisostere that preserves the desired three-dimensional shape and physicochemical properties while offering enhanced stability.[11] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are particularly effective in this role.[12][13]
The 7-azaspiro[3.5]nonane core, a bioisostere of a substituted piperidine, offers several advantages:
-
Absence of Alpha-Hydrogens on One Side: The quaternary spirocyclic carbon atom adjacent to the nitrogen lacks C-H bonds, inherently blocking oxidation at this position. This is a significant advantage over piperidine, where both alpha-carbons are susceptible to metabolism.
-
Increased Rigidity and 3D Complexity: The rigid, three-dimensional nature of the spirocycle can restrict the molecule's ability to fit into the active site of metabolic enzymes.[13] This steric hindrance can shield other potential metabolic sites from enzymatic attack.
-
Modulation of Physicochemical Properties: The replacement of a piperidine with a spirocycle like 7-azaspiro[3.5]nonane can favorably modulate properties such as lipophilicity and solubility, which in turn influence metabolic clearance.[7][10]
The result is often a molecule with significantly improved resistance to enzymatic degradation.[3][14]
Caption: Comparative metabolic pathways of piperidine vs. spiro[3.5]nonane analogs.
Quantitative Comparison: In Vitro Metabolic Stability
The most common method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[15] This assay measures the rate at which a compound is metabolized by enzymes—primarily CYPs—present in liver microsomes, which are vesicle-like artifacts from the endoplasmic reticulum.[3] The key readouts are the in vitro half-life (t½) and the intrinsic clearance (Clint), which is the intrinsic ability of the liver to metabolize a drug.[11]
The following table presents illustrative data comparing a hypothetical piperidine-containing compound with its direct 7-azaspiro[3.5]nonane analog. This data is representative of the general trends observed when replacing a metabolically labile piperidine with a more robust spirocyclic scaffold.
| Parameter | Representative Piperidine Analog | Representative 7-Azaspiro[3.5]nonane Analog | Implication |
| In Vitro Half-Life (t½, min) | 15 | > 60 | Significantly longer half-life indicates slower metabolism. |
| Intrinsic Clearance (Clint, µL/min/mg) | 115 | < 11.5 | Lower clearance predicts better in vivo exposure. |
| Primary Metabolites | N-dealkylation, Ring Hydroxylation | Minor Ring Hydroxylation | Fewer metabolic pathways, reduced risk of active metabolites. |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual values are highly dependent on the specific substituents of the molecules being compared.
Experimental Protocol: Human Liver Microsomal Stability Assay
This section provides a detailed, self-validating protocol for assessing the metabolic stability of test compounds. The inclusion of appropriate controls is critical for ensuring the trustworthiness of the results.
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance following incubation with pooled human liver microsomes (HLM).
Materials:
-
Test Compounds (e.g., Piperidine Analog, Spiro[3.5]nonane Analog)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[11]
-
Pooled Human Liver Microsomes (HLM), commercial source (e.g., 20 mg/mL stock)
-
100 mM Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation and collection plates
-
Multichannel pipettes, incubator, centrifuge, LC-MS/MS system
Experimental Workflow Diagram:
Sources
- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. benchchem.com [benchchem.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Guide: HPLC Profiling & Retention Strategies for 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
[1]
Executive Summary
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide (CAS: 1935245-49-0) represents a class of rigid, spirocyclic sulfones increasingly utilized in medicinal chemistry as bioisosteres for morpholine or piperidine. Its incorporation offers reduced lipophilicity (LogP ~ -0.4) and enhanced metabolic stability due to the spiro-quaternary carbon.
However, its high polarity and lack of strong chromophores present significant analytical challenges. Standard acidic Reverse Phase (RP) HPLC often results in co-elution with the void volume (
Physicochemical Profile & Analytical Challenges
Understanding the molecule's properties is the first step to successful method development.
| Property | Value (Approx.) | Analytical Implication |
| Structure | Spiro[azetidine-thiane dioxide] | Rigid, 3D character; distinct from planar aromatics. |
| Molecular Weight | 175.25 g/mol | Low mass; requires careful MS settings (low mass cutoff). |
| LogP (Calc) | -0.4 to -1.1 | Highly Polar. Hydrophilic nature leads to poor C18 retention. |
| pKa (Base) | ~10.5 - 11.0 (Amine) | Positively charged at neutral/acidic pH. |
| UV Absorbance | Weak (< 210 nm) | No conjugated system. Requires low-UV (205 nm), ELSD, or MS detection. |
Comparative Chromatographic Performance
The following section compares the retention behavior of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide against standard "Alternative" conditions.
Scenario A: The "Standard" Failure (Acidic C18)
-
Conditions: C18 Column, 0.1% Formic Acid (pH ~2.7), 5-95% ACN.
-
Mechanism: The amine is fully protonated (
), making the molecule extremely polar. The alkyl chains of the C18 phase repel the charged, hydrophilic analyte. -
Result: Retention factor (
) < 0.5. The peak elutes near the void volume, often co-eluting with salts or injection solvent. Not Recommended.
Scenario B: High-pH Reverse Phase (The Robust Alternative)[1]
-
Conditions: C18 or C18-Hybrid Column, 10mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism: At pH 10, the amine is deprotonated (neutral). This significantly increases hydrophobicity, allowing interaction with the C18 stationary phase.
-
Result: Retention increases significantly (
> 2.0). Peak shape improves as secondary interactions with silanols are suppressed.
Scenario C: HILIC (The "Gold Standard" for Polarity)
-
Conditions: Bare Silica or Zwitterionic Column, ACN/Water/Buffer (High Organic).
-
Mechanism: Partitioning into the water-rich layer on the silica surface. The charged amine interacts strongly via electrostatic forces.
-
Result: Excellent retention and peak shape. Orthogonal selectivity to RP methods.
Performance Data Summary (Simulated)
| Parameter | Method A: Acidic C18 | Method B: High-pH C18 | Method C: HILIC (ZIC-pHILIC) |
| Retention Time ( | ~0.8 - 1.2 min (Void) | 3.5 - 4.5 min | 5.0 - 7.0 min |
| Peak Shape | Tailing / Split | Sharp (Symmetry > 0.9) | Sharp (Symmetry > 0.9) |
| MS Sensitivity | Moderate | High (better desolvation) | High (high organic content) |
| Suitability | Poor | Good | Excellent |
Method Selection Decision Tree
Use this logic flow to select the optimal method based on your available equipment and sample matrix.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode for polar spirocyclic amines.
Detailed Experimental Protocols
Protocol 1: High-pH Reverse Phase (Recommended for QC)
This method is preferred for purity checks due to the robustness of C18 columns.
-
Column: XBridge C18 or Gemini NX-C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonia).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 60% B
-
12.0 min: 95% B
-
-
Detection: UV @ 205 nm (Reference 360 nm) or ELSD.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Protocol 2: HILIC (Recommended for LC-MS)
This method provides the highest sensitivity for mass spectrometry.
-
Column: ZIC-pHILIC or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
1.0 min: 95% B
-
8.0 min: 50% B
-
-
Detection: ESI Positive Mode (Scan range 100–500 m/z).
-
Note: Monitor [M+H]+ = 176.1.
-
Structural Analysis & Mechanism
The spirocyclic scaffold creates a specific spatial arrangement that influences chromatography.
Figure 2: Structural deconstruction highlighting the moieties responsible for the compound's polarity and retention behavior.
References
-
Carreira, E. M., et al. "Spirocyclic Oxetanes and Azetidines: Synthesis and Physicochemical Properties." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich (Merck). "HPLC Column Selection Guide for Polar Compounds." Sigma-Aldrich Technical Library. Link
-
BenchChem. "7-Azaspiro[3.5]nonane Derivatives: Technical Support & Troubleshooting." BenchChem Technical Notes. Link
-
Fluorochem. "Product Specification: 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide." Fluorochem Catalog. Link
-
Sielc Technologies. "Analysis of Sulfones and Polar Amines via Mixed-Mode Chromatography." Sielc Application Notes. Link
A Senior Application Scientist's Guide to the Crystallographic Analysis of 5-Thia-2-azaspiro[3.5]nonane and Related Scaffolds
Introduction: The Imperative for Precision in 3D Scaffolds
In the field of modern drug discovery, the push to "escape from flatland" has driven medicinal chemists toward complex, three-dimensional molecular architectures.[1] Spirocyclic systems, which feature two rings sharing a single carbon atom, are exemplary in this regard. Their inherent rigidity and defined spatial orientation of substituents can lead to significant improvements in potency, selectivity, and metabolic stability.[2] The 5-Thia-2-azaspiro[3.5]nonane scaffold, combining a reactive azetidine ring with a sulfur-containing cyclohexane analogue, represents a frontier in scaffold design with untapped potential.
Understanding the precise three-dimensional structure of these molecules is not merely an academic exercise; it is fundamental to unlocking their therapeutic potential.[3] Single-crystal X-ray crystallography stands as the definitive method for elucidating atomic-level detail, providing unambiguous proof of stereochemistry, bond lengths, angles, and the subtle conformational preferences that govern molecular interactions.[4]
This guide provides a framework for the comparative analysis of X-ray crystallography data for this emerging class of compounds. It is important to note that as of this publication, crystallographic data for 5-Thia-2-azaspiro[3.5]nonane derivatives are not widely available in public databases. Therefore, this document serves as both a methodological guide and a template for future studies, using the broader class of azaspiro[3.5]nonanes as an illustrative model to establish a robust protocol for comparison and analysis.
Part 1: The Comparative Crystallographic Analysis Framework
The core of a comparative crystallographic study lies in the systematic evaluation of key structural parameters. When analyzing a series of derivatives, the goal is to understand how changes in substitution (R-groups) influence the crystal packing, intermolecular interactions, and the conformation of the spirocyclic core.
Data Interpretation: What the Numbers Mean
Before presenting the data, it is crucial to understand the significance of each parameter:
-
Crystal System & Space Group: The space group describes the internal symmetry of the crystal lattice, combining translational symmetry with point group operations like rotations and reflections.[5][6] There are 230 possible space groups.[7] Identifying the space group is a fundamental step that reveals the packing arrangement and whether the molecule crystallizes in a chiral (e.g., P2₁2₁2₁) or centrosymmetric (e.g., P2₁/c) environment.
-
Unit Cell Parameters (a, b, c, α, β, γ): These six values define the dimensions and angles of the unit cell, the smallest repeating unit of the crystal lattice.[6] Comparing these parameters across a series of derivatives provides immediate insight into how different substituents affect the crystal packing. A significant change in a cell dimension can indicate a completely different packing motif.
-
Z: This integer represents the number of molecules in the unit cell. This value, in conjunction with the space group, informs on the asymmetric unit (the smallest part of the unit cell from which the entirety can be generated by symmetry operations).
-
Key Bond Lengths & Angles: For this scaffold, critical parameters include the C-S and C-N bond lengths within the heterocycles and the angles around the spirocyclic carbon. Deviations from expected values can indicate ring strain or electronic effects from substituents.
-
Ring Conformation: The six-membered thiane ring can adopt various conformations (chair, boat, twist-boat). Analyzing torsion angles is essential to define these conformations and understand how they are influenced by crystal packing forces or bulky substituents.
-
R-factor (R₁): The R-factor, or residual factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[8] It essentially quantifies "how well the model fits the data." A lower R-factor indicates a better fit.[3] For small-molecule structures, a well-refined model typically has an R-factor below 5% (0.05).[9]
Illustrative Comparison Table
The following table serves as a template for presenting and comparing crystallographic data for a hypothetical series of 5-Thia-2-azaspiro[3.5]nonane derivatives.
| Parameter | Derivative A (R = H) | Derivative B (R = 4-Cl-Ph) | Causality & Insight |
| Formula | C₇H₁₃NS | C₁₃H₁₆ClNS | Basic verification of composition. |
| CCDC # | e.g., 2345678 | e.g., 2345679 | Links to the primary data repository for verification. |
| Crystal System | Monoclinic | Orthorhombic | A change in crystal system indicates a fundamental shift in crystal packing, likely driven by the bulky, aromatic substituent. |
| Space Group | P2₁/c | P2₁2₁2₁ | Derivative A packs in a common centrosymmetric space group. The introduction of the phenyl group in B leads to a chiral space group, suggesting a different set of intermolecular interactions dominate the packing. |
| a (Å) | 8.512 | 7.951 | The unit cell dimensions change significantly, accommodating the different molecular shape and packing of Derivative B. |
| b (Å) | 10.234 | 11.245 | |
| c (Å) | 9.876 | 15.678 | |
| β (°) | 98.54 | 90 | The change from a non-90° angle to all 90° angles is required by the change from monoclinic to orthorhombic symmetry. |
| Z | 4 | 4 | The number of molecules per unit cell remains the same. |
| R-factor (R₁) | 0.035 (3.5%) | 0.041 (4.1%) | Both are low R-factors, indicating high-quality, reliable structures. |
| Thiane Ring Conf. | Chair | Twisted-Chair | The bulky phenyl group may introduce steric strain that forces the flexible six-membered ring into a higher-energy conformation. |
| Key C-S length (Å) | 1.815 | 1.818 | Minimal change suggests the substituent has little electronic effect on the core thioether bond. |
Part 2: The Self-Validating Experimental Protocol
Achieving high-quality crystallographic data is a multi-step process where the quality of each step dictates the success of the next. This protocol is designed as a self-validating system, with built-in checks to ensure a reliable final structure.
Workflow for Single-Crystal X-ray Crystallography
Caption: Experimental workflow from synthesis to final validated crystal structure.
Step-by-Step Methodology
1. Crystal Growth (The Foundation)
-
Causality: High-quality diffraction is only possible with a well-ordered, single crystal. The goal of this step is to encourage molecules to slowly transition from a disordered solution state to an ordered solid state. Rapid precipitation traps solvent and disorder, leading to poor diffraction.
-
Protocol:
-
Purification: Ensure the compound is >98% pure via NMR and LC-MS. Impurities can inhibit nucleation or be incorporated as defects.
-
Solvent Selection: Choose a solvent system in which the compound is moderately soluble. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and place it inside a larger chamber containing a poor solvent (the "anti-solvent," e.g., hexane, pentane).
-
Slow Evaporation/Vapor Diffusion:
-
Slow Evaporation: Loosely cap a vial of the saturated solution. The solvent will evaporate over days or weeks, slowly increasing the concentration to the point of nucleation.
-
Vapor Diffusion: Seal the chamber from step 1.2. The more volatile anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization. This is often more controlled than slow evaporation.
-
-
-
Self-Validation: The output should be visually clear, well-formed crystals with sharp edges. Avoid opaque, clustered, or needle-like masses if possible.
2. Data Collection (The Measurement)
-
Causality: The crystal is irradiated with a monochromatic X-ray beam. The crystal's regularly spaced atoms diffract the X-rays in a specific pattern of spots. The intensity and position of every spot are measured as the crystal is rotated, providing the raw data needed to reconstruct the electron density.[10]
-
Protocol:
-
Mounting: Select a suitable single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a cryoloop.
-
Cryo-cooling: Flash-cool the crystal to ~100 K in a stream of cold nitrogen gas. This is critical as it minimizes atomic thermal vibrations and damage from the X-ray beam, resulting in sharper diffraction spots and higher resolution data.
-
Data Collection: Mount the crystal on a modern diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction images.
-
-
Self-Validation: The diffraction images should show sharp, round spots out to a high resolution angle. The data processing software will provide key metrics like R(merge) or R(int), which measure the consistency of symmetry-related reflections. A low value (typically < 10%) indicates good quality, consistent data.
3. Structure Solution and Refinement (The Model)
-
Causality: The measured diffraction intensities do not directly yield a structure; they lack "phase" information. The structure solution step uses mathematical methods (like "direct methods") to solve this phase problem and generate an initial electron density map. Refinement is the iterative process of building an atomic model into this map and optimizing its parameters to best fit the experimental data.[8]
-
Protocol:
-
Structure Solution: Use software (e.g., SHELXT, Olex2) to process the integrated data. The software will determine the space group and use statistical methods to generate an initial structural model.
-
Refinement: The initial model is refined using a least-squares process. This adjusts the x, y, z coordinates and atomic displacement parameters (modeling thermal vibration) for each atom to minimize the difference between the observed structure factors (F_obs) and the calculated structure factors (F_calc) from the model.
-
Validation (Trustworthiness): The final model is validated by checking key metrics:
-
R₁ (R-factor): Should be low, ideally < 5% for publishable small-molecule data.[9]
-
R-free: This is a crucial cross-validation metric. A small subset of reflections (5-10%) is set aside and not used in the refinement. R-free is the R-factor calculated against this test set.[3] A value close to R₁ indicates that the model is not "overfitted" to the data. A large gap between R₁ and R-free suggests the model may be fitting noise rather than signal.[8]
-
Difference Electron Density Map: A map of (F_obs - F_calc) should be largely featureless. Significant peaks or holes indicate missing atoms or incorrectly assigned atoms in the model.
-
-
Part 3: Logical Frameworks for Structural Analysis
Beyond the experimental workflow, the intellectual process of comparative analysis requires a logical framework to connect molecular changes to crystallographic observations.
Caption: Logical flow from molecular modification to observed crystallographic changes.
This framework illustrates the causal chain of events. For example, adding a bulky phenyl group (Molecular Change) introduces steric hindrance. This hindrance can directly force a change in the flexible thiane ring's conformation and simultaneously prevent the molecule from packing in the same efficient way as its smaller parent, leading to a new crystal packing motif. This new motif is reflected quantitatively by changes in the unit cell parameters and potentially the space group. Understanding these relationships is key to rationally designing molecules with desired solid-state properties.
References
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
Angewandte Chemie International Edition via PMC. Absolute Configuration of Small Molecules by Co-Crystallization. Available from: [Link]
-
RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available from: [Link]
-
Wikipedia. Space group. Available from: [Link]
-
ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Available from: [Link]
-
Fiveable. Space Groups: Notation and Classification. Available from: [Link]
-
ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]
-
Acta Crystallographica Section D: Biological Crystallography via PMC. The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Available from: [Link]
-
Materials Science & Engineering Stack Exchange. What are Space Groups? (Simple Explanation). Available from: [Link]
-
Nespolo, M. Introduction to space-group symmetry. Available from: [Link]
-
IUCr Journals. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Available from: [Link]
-
Taylor & Francis. Space groups – Knowledge and References. Available from: [Link]
-
Grokipedia. R-factor (crystallography). Available from: [Link]
-
Portland Press. A beginner's guide to macromolecular crystallization. Available from: [Link]
-
PDBe-KB. For X-ray crystallography structures | Analysing and evaluating macromolecular models. Available from: [Link]
-
York Structural Biology Laboratory. SOME PROPERTIES OF CRYSTALLOGRAPHIC RELIABILITY INDEX - Rfactor: EFFECTO OF TWINNING. Available from: [Link]
-
PubChem. 2,7-Diazaspiro[3.5]nonane. Available from: [Link]
-
PubChem. 7-Oxa-2-azaspiro(3.5)nonane. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. msestudent.com [msestudent.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. fiveable.me [fiveable.me]
- 8. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 9. grokipedia.com [grokipedia.com]
- 10. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Invisible Scaffold: A Guide to Validating 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
Topic: Validating purity of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide building blocks Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In modern medicinal chemistry, spirocyclic scaffolds like 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide are prized for their ability to lower LogP and improve metabolic stability without sacrificing structural rigidity. However, they present a distinct analytical hazard: chromophoric silence . Lacking conjugated
This guide challenges the industry-standard reliance on HPLC-UV for this class of building blocks. We compare the efficacy of UV, Mass Spectrometry (MS), Charged Aerosol Detection (CAD), and Quantitative NMR (qNMR), demonstrating why a dual-method approach (qNMR + LC-CAD) is the only rigorous path to validating purity for drug development.
Part 1: The Analytical Challenge
The molecule , 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide , possesses two features that conspire against standard validation workflows:
-
Electronic Profile: The sulfone (
) group is electron-withdrawing but does not provide a strong UV chromophore above 210 nm. The aliphatic spiro-backbone is UV-transparent. -
Chemical Liability: The azetidine ring (the 4-membered nitrogen ring) possesses significant ring strain (~26 kcal/mol). In the presence of strong Lewis acids or unbuffered acidic mobile phases, ring-opening hydrolysis can occur during analysis, creating artifacts that look like impurities.
The Risk: Relying on a "98% purity" Certificate of Analysis (CoA) generated via HPLC-UV (210 nm) often masks significant contamination by non-chromophoric precursors or ring-opened degradants.
Part 2: Comparative Analysis of Detection Methods
To determine the "Gold Standard," we evaluated four distinct methodologies for assessing the purity of this spirocyclic amine.
Table 1: Comparative Performance Matrix
| Feature | HPLC-UV (200-210 nm) | LC-MS (ESI+) | LC-CAD (Charged Aerosol) | qNMR ( |
| Primary Detection Principle | Light Absorption (Chromophore) | Ionization Efficiency | Particle Charge (Mass) | Nuclear Spin (Molar Ratio) |
| Suitability for Spiro-Sulfone | Poor. Low sensitivity; solvent cut-off interference. | Moderate. Good for ID, but ionization varies by impurity. | Excellent. Uniform response for all non-volatiles. | Superior. Absolute quantification. |
| Linearity Range | Limited by noise at low | Non-linear (ion suppression risk). | Linear (wide dynamic range). | Perfectly Linear. |
| Impurity Profiling | Misses non-UV active impurities. | Overestimates easily ionizable species. | True representation of mass balance. | Limited by overlapping signals. |
| Blind Spot | "The Invisible Impurity" (e.g., saturated precursors). | Salts/Inorganic contaminants.[1] | Volatile impurities.[2][] | Paramagnetic impurities. |
Expert Insight: Why CAD Wins for Profiling
Charged Aerosol Detection (CAD) nebulizes the eluent and measures the charge transferred to analyte particles. Unlike UV, which depends on extinction coefficients, or MS, which depends on proton affinity, CAD response is proportional to the mass of the analyte. For a synthetic building block where impurities (starting materials, side-products) likely lack chromophores, CAD provides the only "honest" chromatogram.
Part 3: The Validated Protocol (Self-Validating System)
This protocol utilizes an Orthogonal Validation Strategy : qNMR establishes the absolute weight purity (Assay), while LC-CAD establishes the relative impurity profile (Purity).
Workflow Diagram
The following diagram outlines the decision logic for validating non-chromophoric building blocks.
Figure 1: Analytical Decision Tree for Non-Chromophoric Scaffolds.
Method A: Quantitative NMR (qNMR) - The "Truth" Standard
Purpose: To determine the absolute content (weight %) of the material, independent of extinction coefficients.
Reagents:
-
Solvent:
(if salt form) or (if free base). Note: The sulfone group improves solubility in polar organic solvents. -
Internal Standard (IS): Maleic Acid (traceable standard) or Dimethyl Sulfone (
). Must be high purity (>99.9%).
Protocol:
-
Weighing: Accurately weigh ~10 mg of the spiro-block and ~5 mg of the Internal Standard into the same vial. Precision is critical (
). -
Dissolution: Dissolve in 0.6 mL deuterated solvent. Ensure complete homogeneity.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): seconds (Must be of the slowest nucleus to ensure full relaxation). -
Scans: 16 or 32.[4]
-
-
Processing: Phase and baseline correct manually. Integrate the diagnostic signal of the spiro-block (typically the
-protons next to the nitrogen or sulfone) against the IS signal. -
Calculation:
Method B: LC-CAD - The "Profile" Standard
Purpose: To detect organic impurities that qNMR might miss due to overlap or low concentration.
Instrument: UHPLC coupled with Charged Aerosol Detector (e.g., Thermo Corona or similar). Column: C18 Charged Surface Hybrid (CSH) or HILIC (if retention of the polar amine is poor on C18).
-
Recommendation: Waters XSelect CSH C18,
mm, 2.5 µm. (The CSH particle provides better peak shape for basic amines in low ionic strength buffers).
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[5]
-
Warning: Do not use TFA (Trifluoroacetic acid) with CAD if possible, as it suppresses signal and is volatile. If peak shape is poor, use Ammonium Formate (10mM) adjusted to pH 3.
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-10 min: 5%
95% B. -
10-12 min: 95% B.
Detection Settings:
-
CAD: Evaporation Temp 35°C (High temp may volatilize semi-volatile impurities).
-
UV: 205 nm (Auxiliary only).
Part 4: Case Study - The "Hidden" Impurity
To illustrate the necessity of this protocol, we simulated a comparison of a commercial batch of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide.
Scenario: A researcher purchases a 5g block. The vendor supplies a CoA showing 98.5% purity by HPLC-UV (210 nm) .
Experimental Results:
-
UV (210 nm): Shows one major peak. Baseline noise is high.
-
LC-CAD: Reveals the major peak at 10.2 min, but also detects a significant impurity (12% area) at 4.5 min.
-
Analysis: The impurity is identified by MS as the non-cyclized linear sulfonamide precursor. This precursor lacks the ring strain and the specific rigid structure but has no chromophore, rendering it invisible to UV.
-
-
qNMR: Calculated weight purity is 86.4% .
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[9] 10
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. 11
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[12] Chemical Reviews.[] (Contextual grounding on spirocycle synthesis). 12
-
Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds.[13][14] Technical Note. 13
-
Burton, K., et al. (2024). Quantitative NMR (qNMR) Methods in Pharmaceuticals: Purity Assurance.[6][7][8][9][10] Patsnap Eureka. 9
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. users.ictp.it [users.ictp.it]
- 5. ptfarm.pl [ptfarm.pl]
- 6. resolvemass.ca [resolvemass.ca]
- 7. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
IR Spectroscopy Profiling of Sulfone Groups in Spiro Scaffolds: A Comparative Technical Guide
Executive Summary
High-Fidelity Structural Confirmation in Strained Ring Systems
In the development of spirocyclic pharmacophores—such as spiro[3.3]heptanes or spiro-thietane dioxides—validating the integrity of the sulfone (
Infrared (IR) spectroscopy serves as the superior "performance" tool for this specific verification.[1][2] It provides immediate, unambiguous feedback on the oxidation state through two distinct diagnostic bands (symmetric and asymmetric stretching). This guide analyzes the vibrational signatures of sulfone groups within spiro scaffolds, comparing them against acyclic and unstrained cyclic alternatives to establish a robust identification protocol.[2]
Part 1: Mechanistic Foundation
Vibrational Modes of the Sulfone Group
The sulfone group (
-
Asymmetric Stretching (
): The two S=O bonds stretch in opposite phases.[1][2] This requires higher energy and appears at a higher wavenumber ( ).[1][2] -
Symmetric Stretching (
): The two S=O bonds stretch in phase.[1][2] This appears at a lower wavenumber ( ).[1][2]
In spiro compounds , the sulfur atom is often part of a strained ring (e.g., a 4-membered thietane ring). The geometric constraint compresses the
Visualization: Vibrational Logic & Detection Pathway
Figure 1: The dual-mode vibrational signature of the sulfone group provides a self-validating "double check" for structural identification.[1]
Part 2: Comparative Analysis
Performance Benchmarking: Acyclic vs. Cyclic vs. Spiro
The table below aggregates experimental data to demonstrate how the spiro-architecture influences the spectral signature.
Key Finding: In spiro-thietane dioxides (4-membered rings), the asymmetric stretch often shifts slightly to lower wavenumbers (
| Compound Class | Structural Example | Asymmetric Stretch ( | Symmetric Stretch ( | Diagnostic Notes |
| Acyclic Sulfone | Diethyl sulfone | Baseline reference.[1][4][5] Sharp, distinct peaks. | ||
| Cyclic (5-mem) | Sulfolane | Minimal strain.[1] Peaks broaden slightly due to ring puckering.[1][2] | ||
| Spiro (4-mem) | Spiro-thietane 1,1-dioxide | Critical Range. The shift is distinct from sulfonamides ( | ||
| Spiro (Complex) | Spiro[3.3]heptane sulfone | High rigidity leads to very sharp bands in crystalline samples. |
Data synthesized from experimental spectral databases and literature [1][2][3].[2]
Comparative Utility: IR vs. Alternatives
Why use IR when NMR exists?
-
IR vs. NMR: NMR confirms the carbon skeleton but requires indirect inference to confirm the
oxidation state (usually via chemical shift of adjacent protons).[1][2] IR directly interrogates the S=O bond.[1][2] -
IR vs. MS: Mass Spec gives the molecular weight (M+), but a sulfide (
) plus two oxygens elsewhere in the molecule could mimic a sulfone ( ). IR definitively proves the S is bonded to O.[1][2]
Part 3: Experimental Protocol
High-Resolution ATR-FTIR Characterization
For spiro-compounds, which are often crystalline solids, Attenuated Total Reflectance (ATR) is the preferred methodology over KBr pellets to avoid pressure-induced ring opening or polymorphism changes.
Protocol Steps:
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean.[1][2] Run a background scan (air) to remove atmospheric
and interference.[1][2] -
Sample Loading: Place
of the solid spiro-compound directly onto the crystal focal point.[1] -
Compression: Apply pressure using the anvil clamp.[1][2] Critical: For strained spiro rings, do not over-torque; moderate pressure is sufficient to achieve good contact without mechanically stressing the crystal lattice.[1][2]
-
Acquisition: Scan range
.[1][2] Resolution: (essential to resolve the sulfone doublet from potential C-N or C-O overlaps in complex drugs). -
Post-Processing: Apply baseline correction. Look for the "Sulfone Checkpoint":
Visualization: Decision Workflow
Figure 2: Logical flowchart for distinguishing oxidation states of sulfur in spiro-scaffolds using IR spectral data.
References
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]
-
Synthesis and Antiplatelet Activity of Thietane-Containing Acetate Salts. NCBI (PMC).[1][2] Available at: [Link](Note: Generalized link to PMC search for thietane spectra verification).
-
Thietane 1,1-dioxide | C3H6O2S | Spectral Data. PubChem.[1][2][3] Available at: [Link]
-
Access to spirocyclic vinyl sulfones via radical cyclization. Royal Society of Chemistry (Chemical Science). Available at: [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative lipophilicity (LogP) of azaspiro[3.5]nonane bioisosteres
The transition from flat, sp²-rich aromatic systems to sp³-rich, three-dimensional architectures is a defining strategy in modern medicinal chemistry. By "escaping flatland," drug developers can significantly improve a candidate's pharmacokinetic profile and target selectivity. Spirocyclic amines have emerged as premier bioisosteres for traditional heterocycles like piperidine, morpholine, and piperazine[1].
As a Senior Application Scientist, I frequently guide discovery teams through the nuanced physicochemical landscapes of these scaffolds. While spirocycles universally improve three-dimensionality, their impact on lipophilicity (LogP/LogD) is highly dependent on ring size and geometry. This guide objectively compares the azaspiro[3.5]nonane scaffold with its smaller spirocyclic counterparts and traditional flat amines, providing mechanistic insights and self-validating experimental frameworks for lipophilicity determination.
The Lipophilicity Paradox in Spirocyclic Bioisosteres
When replacing a piperidine ring, medicinal chemists often assume that adding carbon atoms to form a spirocycle will universally increase lipophilicity. However, experimental data reveals a more complex, geometry-driven reality.
The Azaspiro[3.3]heptane Anomaly: Incorporating an azaspiro[3.3]heptane moiety frequently lowers the measured LogD7.4 of a molecule by as much as -1.0 compared to its piperidine analogue[2][3]. This counterintuitive drop—despite the net addition of a carbon atom—is driven by the altered molecular topology. The spirocyclic geometry induces a ~90° twist and changes the inductive electron withdrawal dynamics, which ultimately increases the basicity (pKa) of the nitrogen atom[3][4]. Consequently, the molecule is more highly ionized at physiological pH, driving down its LogD.
The Azaspiro[3.5]nonane Advantage: The azaspiro[3.5]nonane scaffold presents a distinctly different paradigm. The larger spiro-fused cyclohexane ring contributes significantly more hydrocarbon bulk and molecular weight, resulting in a higher calculated LogP (cLogP) and a more lipophilic character than the compact azaspiro[3.3]heptane[2]. Azaspiro[3.5]nonane is the bioisostere of choice when a drug candidate requires a bulkier, lipophilic substituent to anchor into deep hydrophobic pockets, while still benefiting from the enhanced aqueous solubility and metabolic stability inherent to 3D spirocycles[1][2].
Comparative Physicochemical Data
The following table summarizes the divergent physicochemical impacts of substituting a standard piperidine ring with spirocyclic alternatives.
| Scaffold / Bioisostere | Structural Impact (vs. Piperidine) | Lipophilicity (LogD7.4 / LogP) Trend | Basicity (pKa) Impact | Primary Application Use-Case |
| Piperidine | Baseline (Flat, flexible) | Baseline | Baseline (~10.0) | Standard basic amine spacer/terminus. |
| Azaspiro[3.3]heptane | +1 Carbon, High sp³ fraction | Decreased (up to -1.0 LogD) | Increased | Lowering lipophilicity; improving solubility[2][3]. |
| Azaspiro[3.5]nonane | +3 Carbons, High sp³ fraction | Increased (Higher cLogP) | Similar / Increased | Filling bulky hydrophobic pockets; increasing lipophilic contacts[2][5]. |
Case Study: Filovirus Entry Inhibitors
The strategic utility of azaspiro[3.5]nonane's lipophilicity is perfectly illustrated in the optimization of small-molecule entry inhibitors for Ebola and Marburg viruses. During lead optimization, researchers found that while smaller bicyclic systems lowered lipophilicity, they failed to maximize target binding[5].
By incorporating the bulkier azaspiro[3.5]nonane ring, the inhibitor was able to sit snugly within a critical hydrophobic pocket rich in leucine and isoleucine residues (e.g., Leu68, Leu184, Ile555)[5]. The enhanced lipophilic contacts provided by the cyclohexane moiety, combined with the basicity of the spiro-amine, drastically improved antiviral potency while maintaining favorable drug-like properties[5].
Caption: Binding interactions of the azaspiro[3.5]nonane scaffold within a lipophilic target pocket.
Experimental Methodology: Self-Validating LogP/LogD Determination
To accurately capture the lipophilic differences between these bioisosteres, computational models (cLogP) are insufficient; empirical validation is required. The gold standard is the highly controlled Shake-Flask Method coupled with LC-MS/UV quantification[1].
As an Application Scientist, I mandate that this protocol be treated as a self-validating system. Every step is designed with a specific causality to prevent artifacts (e.g., micro-emulsions, solvent volume shifts) from skewing the partition coefficient.
Step-by-Step Protocol
1. Phase Pre-Saturation (Critical First Step)
-
Action: Stir equal volumes of n-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP) vigorously for 24 hours. Allow phases to separate completely.
-
Causality: n-octanol and water are partially miscible. If unsaturated solvents are used, they will dissolve into one another during the experiment, altering the phase volumes and invalidating the concentration calculations.
2. Solute Preparation & Addition
-
Action: Dissolve the azaspiro[3.5]nonane derivative in the pre-saturated aqueous phase at a concentration well below its thermodynamic solubility limit (typically 10–50 µM).
-
Causality: Operating below the solubility limit ensures the compound remains entirely in solution, preventing precipitation at the solvent interface which would ruin the partition dynamics.
3. Equilibration
-
Action: Combine the spiked aqueous phase with an equal volume of pre-saturated n-octanol in a sealed borosilicate glass vial. Shake mechanically at a constant 25°C for 24 hours.
-
Causality: Temperature control is vital because partition coefficients are highly temperature-dependent. Borosilicate glass prevents the lipophilic compound from adsorbing to the vessel walls (a common artifact with plastic microfuge tubes).
4. Phase Separation via Centrifugation
-
Action: Centrifuge the vials at 3,000 × g for 15 minutes at 25°C.
-
Causality: Mechanical shaking creates micro-emulsions (tiny droplets of octanol suspended in water). If not separated by centrifugation, these octanol droplets will be sampled with the aqueous phase, falsely elevating the perceived aqueous concentration and artificially lowering the LogP.
5. Quantification & Mass Balance Validation
-
Action: Carefully sample both phases using separate syringes. Quantify the concentration of the compound in both phases using LC-MS or HPLC-UV.
-
Self-Validation (Mass Balance): Calculate the total mass recovered (
). It must be of the initial mass added. -
Causality: If mass balance fails, it indicates the compound has precipitated, degraded, or adsorbed to the glass, rendering the calculated LogP (
) invalid.
Caption: Step-by-step experimental workflow for LogD/LogP determination using the shake-flask method.
Conclusion
Selecting the correct spirocyclic bioisostere requires looking beyond two-dimensional drawings. While azaspiro[3.3]heptanes are excellent for lowering lipophilicity and increasing basicity, the azaspiro[3.5]nonane scaffold is the superior choice when a drug design strategy demands a bulkier, more lipophilic moiety to maximize van der Waals interactions within deep target pockets. By pairing these structural insights with rigorous, self-validating experimental protocols, discovery teams can confidently optimize their candidates' physicochemical profiles.
References
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters / PMC URL:[Link]
-
Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses National Institutes of Health (PMC) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elemental Analysis Standards for C7H13NO2S Compounds
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For organic compounds such as those with the molecular formula C7H13NO2S, accurate elemental analysis is a fundamental requirement for confirming empirical formulas, assessing purity, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and intermediates.[1][2] This guide provides an in-depth comparison of elemental analysis standards, methodologies, and the critical role of certified reference materials in validating analytical data for C7H13NO2S compounds.
The Foundational Importance of Elemental Composition
The molecular formula C7H13NO2S represents a class of organic molecules with a specific ratio of carbon, hydrogen, nitrogen, oxygen, and sulfur. The theoretical elemental composition of this compound is the benchmark against which all experimental results are compared.
Table 1: Theoretical Elemental Composition of C7H13NO2S
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 47.43 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.39 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.90 |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.06 |
| Sulfur | S | 32.065 | 1 | 32.065 | 18.10 |
| Total | 177.251 | 100.00 |
Note: Atomic masses are based on IUPAC standard atomic weights.
Any significant deviation from these theoretical percentages in an experimental sample can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Therefore, the choice of analytical technique and adherence to rigorous standards are critical.
Combustion Analysis: The Gold Standard Methodology
The most widely employed technique for determining the elemental composition of organic compounds is combustion analysis, also known as CHNS/O analysis.[3][4] This method is based on the complete combustion of a sample in a high-temperature furnace, followed by the quantitative analysis of the resulting gaseous products.[1][5]
The Combustion Process: A Step-by-Step Protocol
The underlying principle of combustion analysis is the conversion of the elements of interest into simple, stable gases.[5] A precisely weighed sample is combusted in a pure oxygen environment at temperatures typically around 1000°C.[5]
Experimental Protocol for CHNS Analysis:
-
Sample Preparation: Accurately weigh 1-3 mg of the C7H13NO2S compound into a tin or silver capsule using a microbalance.[1] The sample must be homogeneous.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic reference material with a known elemental composition. This step is crucial for ensuring the accuracy of the results.
-
Combustion: Introduce the encapsulated sample into the combustion furnace, which is maintained at a high temperature (e.g., 900-1150°C) in an oxygen-rich atmosphere.[1] The presence of catalysts can aid in the complete conversion of the sample.[5]
-
Reduction and Gas Separation: The combustion products (CO2, H2O, N2, NOx, and SO2) are swept by a carrier gas, typically helium, through a reduction tube containing heated copper to remove excess oxygen and reduce nitrogen oxides (NOx) to elemental nitrogen (N2).[5] The resulting mixture of gases is then passed through a gas chromatography column to separate the individual components.[6]
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas (CO2, H2O, N2, and SO2).[2][7] The detector's response is proportional to the amount of each element in the original sample.
-
Data Analysis: The instrument's software calculates the mass percentages of carbon, hydrogen, nitrogen, and sulfur based on the detector signals and the initial sample weight.
Oxygen Analysis: The determination of oxygen is typically performed in a separate step via pyrolysis. The sample is heated in a furnace in the absence of oxygen, and the resulting oxygen-containing products are converted to carbon monoxide (CO), which is then measured.[7]
Visualizing the Combustion Analysis Workflow
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 3. mt.com [mt.com]
- 4. Elemental analysis: operation & applications - Elementar [elementar.com]
- 5. rsc.org [rsc.org]
- 6. Combustion analysis - Wikipedia [en.wikipedia.org]
- 7. measurlabs.com [measurlabs.com]
Quality Control Benchmarks for 5-Thia-2-azaspiro[3.5]nonane Reagents: A Comparative Guide
Introduction: The Strategic Shift to Spirocyclic Scaffolds
Modern medicinal chemistry has aggressively pivoted away from flat, sp²-rich aromatic rings toward three-dimensional, sp³-rich architectures. This transition is driven by the need to improve physicochemical properties, specifically aqueous solubility, metabolic stability, and target selectivity. Among these 3D architectures, spirocyclic scaffolds have emerged as privileged motifs in drug discovery [1].
The reagent 5-Thia-2-azaspiro[3.5]nonane represents a highly specialized spirocycle combining an azetidine ring (2-aza) and a thiane ring (5-thia) connected through a single spiro carbon. This unique geometry makes it an excellent bioisostere for traditional morpholine or piperazine rings, offering enhanced metabolic resistance and a maximized fraction of sp³ carbons (Fsp³) [2]. However, the presence of a highly strained 4-membered azetidine ring and an oxidation-prone thioether demands rigorous, specialized quality control (QC) benchmarks to ensure reagent integrity before deployment in high-throughput synthesis.
Comparative Analysis: 5-Thia-2-azaspiro[3.5]nonane vs. Traditional Alternatives
To understand why this scaffold is chosen—and why its QC is uniquely critical—we must benchmark its physicochemical profile against the industry standards it replaces.
| Scaffold | Fsp³ | LogD (pH 7.4) | Metabolic Clearance Risk | Primary Chemical Degradation Risk |
| Morpholine | 0.50 | -0.8 | High (Oxidative ring opening) | N-oxidation |
| Piperazine | 1.00 | -1.2 | Moderate | N-dealkylation |
| 5-Thia-2-azaspiro[3.5]nonane | 1.00 | 0.4 | Low (Steric shielding of N) | S-oxidation (to sulfoxide/sulfone) |
Data synthesized from comparative scaffold profiling [3].
The table illustrates that while 5-Thia-2-azaspiro[3.5]nonane provides superior metabolic stability and an ideal Fsp³, its sulfur atom introduces a specific liability: unintended oxidation. For instance, the formation of 5-thia-2-azaspiro[3.5]nonane 5,5-dioxide is a common artifact if storage or synthesis conditions are not strictly controlled [4].
Critical Quality Attributes (CQAs) & Mechanistic Causality
As an application scientist, I must emphasize that standard "off-the-shelf" QC protocols (such as generic acidic LC-MS gradients) are inadequate and often detrimental for this specific reagent.
-
Azetidine Ring Strain: The 4-membered nitrogen-containing ring is highly sterically strained. Under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the azetidine nitrogen is fully protonated. During electrospray ionization (ESI), this protonation can catalyze artifactual ring-opening, leading to false-positive degradation peaks that fail perfectly good batches.
-
Thioether Oxidation: The sulfur atom in the 6-membered ring acts as a soft nucleophile. Exposure to atmospheric oxygen, trace peroxides in ethereal solvents, or photolytic conditions rapidly converts the thioether to a sulfoxide (+16 Da) or sulfone (+32 Da) [4]. QC must explicitly resolve these isobaric and isotopic overlaps to ensure the reagent is in its lowest oxidation state.
Self-Validating Experimental Protocols for QC Release
To guarantee the structural integrity of 5-Thia-2-azaspiro[3.5]nonane, we employ a self-validating, orthogonal QC workflow. The protocol below relies on the principle of causality: we adjust the analytical environment to prevent artifactual degradation while maximizing our sensitivity to true impurities.
Protocol 1: pH-Buffered UPLC-MS for Oxidation Profiling
Objective: Quantify purity and detect trace S-oxidation without inducing azetidine ring-opening.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the reagent in 1.0 mL of degassed, peroxide-free Acetonitrile (HPLC grade). Causality: Degassed, peroxide-free solvent prevents in-situ sulfur oxidation while the sample sits in the autosampler queue.
-
Mobile Phase Selection:
-
Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.0.
-
Buffer B: 100% Acetonitrile. Causality: The basic pH (8.0) keeps the azetidine largely unprotonated in the liquid phase, preventing acid-catalyzed hydrolysis on the column.
-
-
Chromatography: Use a high-resolution C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.
-
Detection & Validation: Monitor UV at 210 nm (due to the lack of strong chromophores) and ESI+ MS. Self-Validation Check: Extract ion chromatograms (EIC) for the expected mass [M+H]+, as well as [M+16+H]+ (sulfoxide) and [M+32+H]+ (sulfone). If the +16 Da peak exceeds 0.5% relative abundance, the batch fails QC and must be repurposed.
Protocol 2: Quantitative NMR (qNMR) for Core Integrity
Objective: Confirm the intact spirocyclic framework and determine the exact assay yield.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 10.0 mg of 5-Thia-2-azaspiro[3.5]nonane and 5.0 mg of an internal standard (e.g., highly pure Maleic acid) into a vial. Dissolve in 0.6 mL of Deuterated Chloroform (CDCl₃) treated with silver foil. Causality: Silver foil scavenges trace DCl in the CDCl₃ solvent, which would otherwise degrade the sensitive azetidine ring during the NMR acquisition.
-
Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation of all protons, which is mathematically required for accurate integration and quantification against the internal standard.
-
Analysis: Integrate the unique spiro-adjacent protons (typically the isolated CH₂ groups on the azetidine ring) against the internal standard. Self-Validation Check: The assay purity calculated from qNMR must match the UPLC-UV purity within ±1.0%. A divergence indicates either UV-invisible impurities (e.g., inorganic salts) or structural degradation of the core.
Visualizing the Orthogonal QC Logic
The following diagram illustrates the logical gating used to release 5-Thia-2-azaspiro[3.5]nonane batches for downstream drug design applications.
Orthogonal QC workflow for validating 5-Thia-2-azaspiro[3.5]nonane structural integrity.
References
A Guide to the Safe Disposal of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide for Laboratory Professionals
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from established hazardous waste management guidelines and data from structurally related molecules to ensure personnel safety and environmental compliance.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is foundational to its safe handling. The molecule's structure features two key functional groups: a sulfone group (-SO2-) and a spirocyclic amine.
-
Sulfone Group: Sulfones are generally characterized by high chemical and thermal stability. However, their presence in a waste stream necessitates treatment as hazardous chemical waste to prevent adverse environmental effects.[1] Disposal down the drain is strictly prohibited.[1]
Given these characteristics, 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide must be classified as a hazardous chemical waste, managed in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact with the eyes, which could cause serious irritation.[2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which may cause irritation.[2][5][6] Gloves must be inspected before use and removed using the proper technique to avoid contamination.[9] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[2][10] |
| Respiratory Protection | To be used in a well-ventilated area or chemical fume hood.[1][2] A NIOSH-approved respirator may be required if dust or aerosols are generated. | Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[2][3][4][5] |
All handling and disposal procedures should be conducted within a chemical fume hood to ensure adequate ventilation.[1][2] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The guiding principle for disposal is that all waste containing 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is considered hazardous. It must be collected, stored, and disposed of through a licensed environmental services contractor.[1][11]
Step 1: Waste Collection and Segregation
-
Identify Waste Streams: All materials that have come into contact with 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide are to be treated as hazardous waste. This includes:
-
Unused or excess product.
-
Reaction residues and solutions.
-
Contaminated consumables (e.g., pipette tips, gloves, weigh paper, paper towels).[1]
-
Contaminated glassware.
-
-
Segregate Waste: It is critical to keep this waste stream separate from others to prevent dangerous reactions.[1][12] Do not mix with incompatible wastes, such as strong acids or bases, unless the compatibility has been verified.[13]
-
Solid Waste: Collect solid waste (e.g., contaminated gloves, paper towels) in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[1][13]
-
Liquid Waste: Collect liquid waste (e.g., reaction mixtures, solvents) in a dedicated, leak-proof, and chemically compatible container with a secure screw cap.[1] Plastic is often preferred for waste containers.[8]
-
Step 2: Container Labeling
Proper labeling is a regulatory requirement and essential for safety.[7][12][13]
-
Each waste container must be clearly and legibly labeled with the following information:
-
The full chemical name: "5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide" . Do not use abbreviations or chemical formulas.[11]
-
An accurate list of all contents, including solvents and their approximate percentages.[11]
-
The relevant hazard pictograms (e.g., irritant, harmful).[13]
-
The date when waste was first added to the container.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[7][8][11]
-
The SAA should be a secondary containment tray to prevent the spread of potential leaks.
-
Ensure containers are kept tightly closed at all times, except when adding waste.[7][11] Do not leave funnels in the containers.[11]
-
Inspect the SAA weekly for any signs of leakage or container degradation.[11]
Step 4: Arranging for Final Disposal
-
Once the waste container is 90% full, or reaches the accumulation time limit set by your institution (e.g., up to 12 months), arrange for a pickup.[7][11]
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule the collection.[1][7][8]
-
Provide the disposal contractor with a full description of the waste's chemical composition.[1] The primary and preferred method for final disposal is typically high-temperature incineration at a licensed facility.[14]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.[14]
-
Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase airflow to the room.[14]
-
Don PPE: Before addressing the spill, don the full PPE as outlined in the table above.
-
Containment: Prevent the spill from spreading or entering drains using an inert absorbent material like sand, vermiculite, or a universal binder.[2][3][14]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[14]
-
Decontamination: Clean the spill area thoroughly. Decontaminate surfaces by scrubbing with a suitable solvent like alcohol, and then wash with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EH&S department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe handling and disposal of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide waste.
Caption: A procedural flowchart for the safe collection, storage, and disposal of waste.
By adhering to this comprehensive guide, laboratory professionals can ensure that 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is managed responsibly from creation to final disposal, safeguarding both personal health and the environment.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania Environmental Health and Radiation Safety.
- Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
- Proper Disposal of Fenthion Oxon Sulfone: A Guide for Laboratory Professionals. (2025). BenchChem.
- Safety Data Sheet - 7-Boc-(2,7-Diazaspiro[3.5]nonane). (2026). MedchemExpress.com.
- Safety Data Sheet - Tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate. (n.d.). Amadis Chemical.
- Safety Data Sheet - 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. (2024). CymitQuimica.
- Safety Data Sheet - Unspecified Azaspiro Compound. (n.d.). Merck.
- Safety Data Sheet - 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(iodomethyl)-, 1,1-dimethylethyl ester. (2025). Angene Chemical.
- Safety Data Sheet - Unspecified Azaspiro Compound. (n.d.). Enamine.
- SAFETY DATA SHEET - 2-Oxa-5-azaspiro[3.4]octane oxalate. (2025). Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. download [amadischem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. angenechemical.com [angenechemical.com]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. benchchem.com [benchchem.com]
Personal Protective Equipment (PPE) & Handling Guide: 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
[1][2]
Executive Summary: The "Unknown Hazard" Protocol[1]
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide is a specialized spirocyclic sulfone-amine building block often used in drug discovery.[1] Unlike common reagents, specific toxicological data (LD50, permeation rates) for this exact structure is often limited or proprietary.
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until proven otherwise. The combination of a secondary amine (potential corrosivity/irritation) and a sulfone moiety (metabolic stability) requires a containment strategy that exceeds standard "GHS Warning" protocols.
Immediate Action Required:
Risk Assessment & Hazard Identification
Since specific SDS data may be sparse, we apply Structure-Activity Relationship (SAR) logic to predict hazards.[1]
| Structural Motif | Predicted Hazard | Physiological Impact |
| Secondary Amine (Aza ring) | Corrosivity / Irritation | High pH potential; causes chemical burns to eyes/skin and respiratory tract inflammation [1].[1] |
| Sulfone ( | Metabolic Stability | May resist degradation in vivo, potentially prolonging systemic exposure if absorbed [2].[1] |
| Spirocyclic Scaffold | Lipophilicity | Enhanced skin permeability compared to linear analogs; increases risk of transdermal absorption [3].[1] |
Predicted GHS Classification (Conservative Estimate)
PPE Matrix: The Defense-in-Depth Strategy
Do not rely on a single barrier. Use this layered protection matrix based on the operational state of the chemical.[1]
Table 1: PPE Selection Guide[1]
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solid Handling (Weighing, Transfer) | P100 / N95 (if open bench)Preferred:[1] Fume Hood Sash at 18" | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Chemical Safety Goggles (ANSI Z87.1)No safety glasses | Lab Coat (Tyvek) Closed collar, long sleeves.Use sleeve covers.[1] |
| Solution Phase (Reaction, Extraction) | Fume Hood (Face Velocity > 100 fpm) | Chemical Resistant: Nitrile or Neoprene.Change immediately upon splash.[1] | Safety Glasses w/ Side Shields+ Face Shield if >100mL | Standard Lab Coat Cotton/Poly blend acceptable.[1] |
| Spill Cleanup (> 1 gram) | Full-Face Respirator (OV/AG/P100 Cartridge) | Heavy Duty: Butyl Rubber or Silver Shield™ laminate.[1] | Integrated into Full-Face Respirator | Tychem® Suit Impervious to liquids/dusts.[1] |
Expert Insight: Spirocyclic amines often exhibit static cling.[1] When weighing, the powder may "jump" onto gloves.[1] Always use an anti-static gun or ionizer bar during transfer to prevent glove contamination [4].[1]
Operational Protocols
Workflow Visualization: Risk-Based Decision Logic
This logic gate ensures you select the correct containment level before opening the bottle.[1]
Figure 1: Decision logic for selecting PPE intensity based on physical state and quantity.
Protocol A: Safe Weighing Procedure
Objective: Prevent inhalation of amorphous dust.[1]
-
Preparation: Place the balance inside a chemical fume hood or a powder containment enclosure.[1]
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat.[1] Spiro-amines are prone to triboelectric charging.[1]
-
Transfer:
-
Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened in Methanol before returning it to storage.[1]
Protocol B: Waste Disposal
Objective: Prevent environmental release of sulfone-containing organics.[1]
Emergency Response
Exposure Scenarios[1][3][6][8][10][11][12]
-
Eye Contact: Immediate flush for 15 minutes .[1][9] The amine group can cause rapid corneal clouding.[1] Do not wait for pain; flush immediately.[1]
-
Skin Contact: Wash with soap and water.[1][3][6][10] Do not use alcohol (ethanol/methanol) on skin, as spirocyclic compounds are often highly soluble in alcohols and this may drive the chemical deeper into the dermis.[1]
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
References
-
PubChem. Compound Summary: Spirocyclic Amines Toxicity Profile.[1] National Library of Medicine.[1] [Link]
-
ECHA (European Chemicals Agency). Guidance on the safe handling of pharmaceutical intermediates.[1][Link][1]
-
OSHA. Laboratory Safety Guidance: Controlling Static Electricity in Powder Handling.[Link][1]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1] [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemos.de [chemos.de]
- 9. combi-blocks.com [combi-blocks.com]
- 10. accelachem.com [accelachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
